molecular formula C10H13N3 B1367141 2-(Butylamino)nicotinonitrile CAS No. 74611-50-0

2-(Butylamino)nicotinonitrile

Cat. No.: B1367141
CAS No.: 74611-50-0
M. Wt: 175.23 g/mol
InChI Key: DZVGEWIXPIPSSJ-UHFFFAOYSA-N
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Description

2-(Butylamino)nicotinonitrile is a high-purity chemical compound provided as a reliable reference standard for research and development applications. This product is intended for laboratory research use only and is not intended for human or veterinary diagnostic purposes, drug use, or any form of personal consumption. Researchers can utilize this compound in various exploratory studies, including but not limited to medicinal chemistry, as a synthetic intermediate for the development of novel molecules, and in pharmacological profiling. Specific details regarding its mechanism of action, solubility, storage conditions, and spectral data should be consulted on the product's Certificate of Analysis. All researchers are responsible for ensuring their use of this product complies with their institution's safety protocols and applicable local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(butylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-3-6-12-10-9(8-11)5-4-7-13-10/h4-5,7H,2-3,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVGEWIXPIPSSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504081
Record name 2-(Butylamino)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74611-50-0
Record name 2-(Butylamino)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Butylamino)nicotinonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(butylamino)nicotinonitrile, a key heterocyclic intermediate with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, physicochemical properties, spectral characteristics, and promising applications.

Introduction and Core Chemical Identity

This compound, with the CAS Number 74611-50-0 , is a substituted pyridine derivative that has garnered interest as a versatile building block in organic synthesis.[1][2][3] The nicotinonitrile scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and several marketed drugs.[4] The presence of a butylamino group at the 2-position and a nitrile group at the 3-position of the pyridine ring imparts unique electronic and steric properties, making it a valuable precursor for the synthesis of a diverse range of heterocyclic systems with potential therapeutic applications.

The core structure of this compound facilitates its use in the development of novel compounds targeting a variety of biological pathways. Its derivatives have been investigated for their potential as autophagy enhancers, anticancer agents, and for their activity against various pathogens.[5][6][7] This guide will delve into the technical details necessary for researchers to effectively utilize this compound in their work.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in research and development. The following tables summarize its key physicochemical properties and provide an analysis of its expected spectral characteristics based on its structure and data from closely related analogs.

Physicochemical Properties
PropertyValueSource
CAS Number 74611-50-0[1][2]
Molecular Formula C₁₀H₁₃N₃[1]
Molecular Weight 175.23 g/mol [1]
IUPAC Name 2-(butylamino)pyridine-3-carbonitrile[8]
Appearance Expected to be a solid at room temperatureInferred from related compounds
Melting Point Data not available for this specific compound. Related 2-(butylamino)pyridine-3,4-dicarbonitrile derivatives have melting points in the range of 125-162 °C.[5]
Boiling Point Data not available.
Solubility Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. The butyl group may impart some solubility in less polar solvents.Inferred from structure
Storage Sealed in a dry environment at 2-8°C is recommended.[1]
Spectroscopic Analysis

The proton NMR spectrum is expected to show distinct signals for the butyl chain protons and the aromatic protons of the pyridine ring.

  • Butyl Chain:

    • A triplet corresponding to the terminal methyl group (CH₃) is expected around 0.9 ppm.

    • Two multiplets for the two methylene groups (CH₂) adjacent to the methyl and the nitrogen-bound methylene group, likely in the range of 1.3-1.6 ppm.

    • A triplet for the methylene group directly attached to the nitrogen (NH-CH₂) is anticipated to be further downfield, around 3.3-3.5 ppm, due to the deshielding effect of the nitrogen atom.

  • Pyridine Ring:

    • The protons on the pyridine ring will appear in the aromatic region (typically 6.5-8.5 ppm). Their specific chemical shifts and coupling patterns will depend on the electronic effects of the butylamino and nitrile substituents.

  • Amine Proton:

    • A broad singlet for the N-H proton is expected, the chemical shift of which can be variable depending on the solvent and concentration.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Butyl Chain:

    • Four distinct signals are expected for the four carbon atoms of the butyl group, typically in the aliphatic region (13-45 ppm). The carbon attached to the nitrogen will be the most downfield of these.

  • Pyridine Ring:

    • Five signals are expected for the five carbon atoms of the pyridine ring in the aromatic region (approximately 100-160 ppm). The carbon bearing the nitrile group (C3) and the carbon attached to the amino group (C2) will have characteristic chemical shifts.

  • Nitrile Carbon:

    • The carbon of the nitrile group (C≡N) will appear as a distinct signal, typically in the range of 115-120 ppm.

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the secondary amine N-H stretching vibration.

  • C-H Stretch: Aliphatic C-H stretching vibrations from the butyl group will appear just below 3000 cm⁻¹. Aromatic C-H stretches from the pyridine ring are expected just above 3000 cm⁻¹.

  • C≡N Stretch: A strong, sharp absorption band around 2220-2240 cm⁻¹ is a key indicator of the nitrile group.

  • C=C and C=N Stretch: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (175.23). Given the presence of an odd number of nitrogen atoms, the molecular ion peak will have an odd nominal mass, consistent with the nitrogen rule.

  • Fragmentation: Common fragmentation pathways for N-alkyl amines involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). For this compound, a prominent fragment would be expected from the loss of a propyl radical (M-43), resulting from the cleavage of the bond between the first and second carbons of the butyl chain.

Synthesis and Reaction Mechanisms

The most common and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a suitable 2-halonicotinonitrile, typically 2-chloronicotinonitrile, with n-butylamine.

General Synthesis Workflow

The synthesis can be visualized as a two-step logical process: the activation of the pyridine ring for nucleophilic attack and the subsequent displacement of the leaving group by the amine.

SynthesisWorkflow Start Starting Materials: 2-Chloronicotinonitrile n-Butylamine Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Base (e.g., DIPEA) Solvent (e.g., i-PrOH) Heat Product This compound Reaction->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

The following protocol is based on a general procedure reported for the synthesis of related 2-(butylamino)pyridine-3,4-dicarbonitriles and is expected to be adaptable for the synthesis of this compound.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-chloronicotinonitrile (1 equivalent) in a suitable solvent such as isopropanol (i-PrOH).

  • Addition of Reagents: To the suspension, add n-butylamine (1.1 equivalents) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.1 equivalents). The base is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature, typically between 60-80 °C. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration and washed with cold water and a small amount of cold isopropanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as isopropanol, to yield the pure this compound.

Applications in Drug Discovery and Development

The nicotinonitrile scaffold is a cornerstone in modern medicinal chemistry, and this compound serves as a valuable intermediate for the synthesis of pharmacologically active compounds.

Role as a Synthetic Intermediate

The primary application of this compound is as a precursor for more complex molecules. The nitrile group can be hydrolyzed to an amide or a carboxylic acid, or it can participate in cycloaddition reactions to form various heterocyclic rings. The amino group can be further functionalized. This versatility allows for the generation of diverse chemical libraries for high-throughput screening.

Potential Pharmacological Activities of Derivatives

Derivatives of 2-aminonicotinonitriles have shown a wide range of biological activities:

  • Autophagy Enhancement: Certain 2-aminonicotinonitrile derivatives have been identified as novel autophagy enhancers, which is a promising strategy for the treatment of various diseases, including neurodegenerative disorders and cancer.[5]

  • Anticancer Activity: The nicotinonitrile core is present in several kinase inhibitors used in cancer therapy.[4] Derivatives of 2-aminonicotinonitriles have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[6]

  • Antimicrobial and Antiviral Properties: The pyridine ring is a common feature in many antimicrobial and antiviral agents. Research has shown that some 2-oxonicotinonitrile derivatives and their nucleoside analogues exhibit antiviral activity.[9]

  • Potassium Channel Blockade: Aminopyridines are known to be blockers of potassium channels.[10] While the direct activity of this compound has not been extensively reported, this provides a rationale for investigating its potential neurological effects.

The following diagram illustrates the potential pathways for the application of this compound in drug discovery.

DrugDiscovery Start This compound Derivatization Chemical Derivatization Start->Derivatization Library Diverse Chemical Library Derivatization->Library Screening High-Throughput Screening Library->Screening Hit Hit Compounds Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Application of this compound in drug discovery.

Safety and Handling

Hazard Identification (Inferred)
  • Acute Toxicity: Likely to be harmful if swallowed, based on data for related aminopyridines and nicotinonitriles.[11]

  • Skin and Eye Irritation: Expected to cause skin and eye irritation.[11]

  • Respiratory Irritation: May cause respiratory irritation.[11]

  • Neurological Effects: Aminopyridines are known to have neurological effects due to their action on potassium channels.[10]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

Conclusion

This compound is a synthetically accessible and versatile chemical intermediate with significant potential for applications in drug discovery and materials science. Its unique combination of a butylamino group and a nitrile group on a pyridine scaffold provides a rich platform for chemical modification and the development of novel compounds with diverse biological activities. While further research is needed to fully characterize its physicochemical properties and biological profile, this guide provides a solid foundation of technical information for researchers working with this promising compound. The continued exploration of nicotinonitrile derivatives is expected to yield new and effective therapeutic agents in the future.

References

Physicochemical properties of 2-(Butylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(Butylamino)nicotinonitrile

Abstract

The nicotinonitrile scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This technical guide provides a comprehensive examination of this compound, a representative member of this important class. While specific experimental data for this exact molecule is sparse in publicly accessible literature, this document, grounded in established chemical principles and data from closely related analogs, offers a robust profile for researchers, scientists, and drug development professionals. We will delve into its chemical identity, predictable physicochemical properties, established analytical and synthetic methodologies, and the well-documented biological potential of the broader nicotinonitrile class. This guide is designed to be a practical resource, explaining not just the "what" but the "why" behind experimental approaches, thereby empowering researchers to confidently work with and expand upon this versatile chemical entity.

Chemical Identity and Structural Elucidation

A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is systematically identified through a combination of nomenclature, structural representation, and unique identifiers.

IdentifierValueSource
IUPAC Name 2-(butylamino)pyridine-3-carbonitrile[3]
CAS Number 74611-50-0[4]
Molecular Formula C₁₀H₁₃N₃[4]
Molecular Weight 175.23 g/mol [3]
SMILES N#CC1=C(NCCCC)N=CC=C1
InChI Key DZVGEWIXPIPSSJ-UHFFFAOYSA-N[3]

The structure, characterized by a pyridine ring substituted with a butylamino group at the 2-position and a nitrile (cyano) group at the 3-position, dictates its chemical behavior and potential for intermolecular interactions. The presence of a secondary amine, an aromatic nitrogen, and a cyano group provides multiple sites for hydrogen bonding and imparts a specific electronic profile that is crucial for its biological activity and physicochemical properties.

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through nucleophilic aromatic substitution (SₙAr). A common and efficient precursor is 2-chloronicotinonitrile. The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen activates the 2-position for nucleophilic attack.

A generalized synthetic workflow is presented below. The choice of a non-protic polar solvent like isopropanol or DMF facilitates the reaction, while a non-nucleophilic base is used to quench the HCl byproduct without competing with the primary amine.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification 2-Chloronicotinonitrile 2-Chloronicotinonitrile Solvent (e.g., i-PrOH) Solvent (e.g., i-PrOH) 2-Chloronicotinonitrile->Solvent (e.g., i-PrOH) n-Butylamine n-Butylamine n-Butylamine->Solvent (e.g., i-PrOH) Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->Solvent (e.g., i-PrOH) Heat (60-70°C) Heat (60-70°C) Solvent (e.g., i-PrOH)->Heat (60-70°C) Stirring (24h) Stirring (24h) Heat (60-70°C)->Stirring (24h) Purification Purification Stirring (24h)->Purification This compound This compound Purification->this compound caption Fig. 1: Generalized Synthetic Workflow.

Caption: Fig. 1: Generalized Synthetic Workflow.

Experimental Protocol: Synthesis
  • Rationale: This protocol is based on established methods for the synthesis of analogous 2-(butylamino)pyridine dinitriles, which provides a high-yield and straightforward approach.[5]

  • Procedure:

    • Suspend 2-chloronicotinonitrile (1.0 eq) in isopropanol (i-PrOH).

    • Add n-butylamine (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.1 eq).

    • Heat the reaction mixture to 60–70 °C and stir for approximately 24 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture. The product is expected to precipitate.

    • Filter the precipitate and wash with cold water and cold i-PrOH to remove residual salts and starting materials.

    • Further purify the product by recrystallization from a suitable solvent like i-PrOH.

Physicochemical Properties: A Predictive and Comparative Analysis

PropertyPredicted/Estimated ValueRationale & Significance
Melting Point (°C) ~110 - 140Based on analogs like 4-(Benzofuran-2-yl)-2-(butylamino)nicotinonitrile (112-114 °C) and other derivatives which melt in the 125-150 °C range.[5][6] The melting point is a critical indicator of purity and lattice energy.
Boiling Point (°C) > 300 (with decomposition)High boiling point is expected due to the molecular weight and polar functional groups capable of hydrogen bonding.
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol, Chloroform). Sparingly soluble in water.The pyridine and nitrile groups confer polarity, while the butyl chain adds lipophilicity. This mixed character is crucial for its behavior in both biological and experimental settings.[7]
pKa Basic pKa: ~4-6The most basic site is the pyridine nitrogen. The exact value is influenced by the electron-donating amino group and the electron-withdrawing nitrile group. pKa is fundamental for understanding ionization state in physiological media, which affects solubility, membrane permeability, and receptor binding.[1][8]
logP (Octanol/Water) ~2.0 - 2.5The calculated XLogP3-AA for the related 2-(cyclopropylamino)nicotinonitrile is 2.0.[9] The butyl group would slightly increase this value. A logP in this range suggests good membrane permeability, a key parameter in drug design.[10]

Analytical Characterization

A multi-faceted analytical approach is essential to confirm the structure and purity of this compound. This involves a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy
  • Principle: IR spectroscopy measures the absorption of infrared radiation by specific molecular vibrations, providing a fingerprint of the functional groups present.[11]

  • Expected Absorptions:

    • ~3360 cm⁻¹ (N-H stretch): A sharp to medium peak characteristic of the secondary amine.[5]

    • ~2220 cm⁻¹ (C≡N stretch): A strong, sharp peak, highly characteristic of the nitrile group.[5][12]

    • ~2950-2850 cm⁻¹ (C-H stretch): Multiple peaks corresponding to the aliphatic C-H bonds of the butyl group.

    • ~1600-1580 cm⁻¹ (C=C and C=N stretch): Peaks associated with the aromatic pyridine ring.[5]

  • Sample Preparation Protocol:

    • Ensure the sample is completely dry to avoid a broad O-H signal from water obscuring the N-H region.

    • For solid samples, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Place a small amount of the solid directly on the ATR crystal.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[13] Based on data from closely related structures, the following ¹H and ¹³C NMR chemical shifts (in ppm, relative to TMS) are expected in a solvent like DMSO-d₆.[5]

Expected ¹H NMR Signals:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.6 - 8.2m3HAromatic protons (pyridine ring)
~7.5t1HN-H (amine)
~3.4m2H-NH-CH₂ -CH₂-CH₂-CH₃
~1.5m2H-NH-CH₂-CH₂ -CH₂-CH₃
~1.3m2H-NH-CH₂-CH₂-CH₂ -CH₃
~0.9t3H-NH-CH₂-CH₂-CH₂-CH₃

Expected ¹³C NMR Signals:

Chemical Shift (ppm)Assignment
~160C2 (attached to N)
~150, ~140, ~115Aromatic carbons (pyridine ring)
~117C≡N (nitrile)
~90C3 (attached to CN)
~40-NH-CH₂ -
~30-NH-CH₂-CH₂ -
~20-NH-CH₂-CH₂-CH₂ -
~14-NH-CH₂-CH₂-CH₂-CH₃
Protocol for 2D NMR Spectroscopy (HSQC)
  • Rationale: A 2D Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the carbon atoms they are directly attached to, providing unambiguous assignment of the C-H framework.[14][15]

  • Procedure:

    • Prepare a sample of 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

    • Acquire standard 1D ¹H and ¹³C spectra.

    • Set up the HSQC experiment on the spectrometer, using standard pulse programs.

    • The experiment will generate a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other.

    • Cross-peaks in the spectrum indicate a direct bond between a proton and a carbon at those respective chemical shifts, confirming assignments made from 1D spectra.

Mass Spectrometry (MS)
  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the exact molecular weight and fragmentation patterns that aid in structural confirmation.[16][17]

  • Expected Results:

    • Molecular Ion ([M]⁺ or [M+H]⁺): A peak at m/z 175 (for [M]⁺) or 176 (for [M+H]⁺ in ESI) confirming the molecular weight.

    • Major Fragment: A prominent fragment resulting from the loss of a propyl radical (CH₂CH₂CH₃) via alpha-cleavage, leading to a peak at m/z 132 ([M-43]⁺). This fragmentation is highly characteristic of N-butyl amines.[5]

G cluster_interpretation Data Interpretation Sample Sample Ionization (e.g., ESI, EI) Ionization (e.g., ESI, EI) Sample->Ionization (e.g., ESI, EI) Mass Analyzer (e.g., Quadrupole) Mass Analyzer (e.g., Quadrupole) Ionization (e.g., ESI, EI)->Mass Analyzer (e.g., Quadrupole) Detector Detector Mass Analyzer (e.g., Quadrupole)->Detector Mass Spectrum Mass Spectrum Detector->Mass Spectrum Molecular Ion Peak (m/z=176) Molecular Ion Peak (m/z=176) Mass Spectrum->Molecular Ion Peak (m/z=176) Fragmentation Pattern Fragmentation Pattern Mass Spectrum->Fragmentation Pattern caption Fig. 2: Mass Spectrometry Workflow.

Caption: Fig. 2: Mass Spectrometry Workflow.

Biological and Pharmacological Context

The nicotinonitrile core is a well-established pharmacophore with a broad range of biological activities.[1] While specific studies on this compound are limited, its structural class has demonstrated significant potential in drug discovery.

  • Anticancer Activity: Many nicotinonitrile derivatives have shown potent cytotoxic effects against various cancer cell lines, such as breast (MCF-7) and colon (HCT-116) cancer.[8][18] The mechanism often involves the inhibition of key enzymes like tyrosine kinases, leading to apoptosis and cell cycle arrest.[8]

  • Antimicrobial and Antiviral Activity: The pyridine and nitrile functionalities are present in numerous compounds with demonstrated antibacterial and antiviral properties.[19]

  • Central Nervous System (CNS) Activity: The nicotinonitrile scaffold is related to compounds that interact with nicotinic acetylcholine receptors (nAChRs), suggesting potential applications in treating nicotine addiction and other CNS disorders.[13]

The butylamino substituent plays a crucial role in modulating the lipophilicity and steric profile of the molecule, which can significantly influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its specific interactions with biological targets.

Safety and Handling

Based on safety data for analogous nicotinonitrile compounds, this compound should be handled with appropriate care in a laboratory setting.[5][20]

  • Hazards: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes.

    • Skin: Wash with plenty of soap and water.

    • Inhalation: Move person to fresh air.

    • Ingestion: Rinse mouth and seek immediate medical attention.

Conclusion

This compound represents a molecule of significant interest, built upon the pharmacologically validated nicotinonitrile scaffold. While a complete, experimentally verified dataset for this specific compound is not yet compiled in the public domain, this guide provides a comprehensive, predictive, and method-driven overview of its physicochemical properties. By integrating data from close analogs, computational predictions, and established analytical protocols, researchers are equipped with the foundational knowledge required to synthesize, characterize, and explore the potential of this and related compounds in drug discovery and materials science. The true value of this molecule will be fully unlocked through further experimental investigation into its specific biological activities and structure-activity relationships.

References

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  • S. M. Abdel-aziz, H. A. Etman, E. K. A. Abdelall, and A. M. El-Adl, "Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase," Anticancer Agents in Medicinal Chemistry, vol. 18, no. 11, pp. 1589-1598, 2018. [Online]. Available: [Link]

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An In-Depth Technical Guide to 2-(Butylamino)nicotinonitrile: Molecular Structure and Weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Butylamino)nicotinonitrile is a substituted pyridine derivative that has garnered interest within medicinal chemistry and drug discovery as a versatile building block for the synthesis of more complex molecules. Its unique arrangement of a pyridine ring, a cyano group, and a butylamino substituent provides a scaffold for developing novel compounds with potential therapeutic applications. This technical guide offers a comprehensive examination of the molecular structure and molecular weight of this compound, providing a foundational understanding for researchers working with this compound.

Molecular Identity and Chemical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 74611-50-0.[1][2][3] Its IUPAC name is 2-(butylamino)pyridine-3-carbonitrile, which precisely describes the arrangement of its functional groups.[4][5] The compound is also known by other synonyms such as 3-Cyano-2-butylaminopyridine.[5]

A summary of its key chemical properties is provided in the table below:

PropertyValueSource(s)
CAS Number 74611-50-0[1][2][3]
Molecular Formula C10H13N3[2][5]
Molecular Weight 175.23 g/mol [2][3][4][5]
IUPAC Name 2-(butylamino)pyridine-3-carbonitrile[4][5]
InChI Key DZVGEWIXPIPSSJ-UHFFFAOYSA-N[4][5]

Elucidation of the Molecular Structure

The molecular structure of this compound is characterized by a central pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. This core is substituted at the 2- and 3-positions.

Key Structural Features:

  • Pyridine Ring: The foundational heterocyclic aromatic ring.

  • Butylamino Group: A secondary amine where a butyl group is attached to a nitrogen atom, which is in turn bonded to the C2 position of the pyridine ring.

  • Cyano Group (Nitrile): A carbon atom triple-bonded to a nitrogen atom (-C≡N), attached to the C3 position of the pyridine ring.

The spatial arrangement of these groups dictates the molecule's chemical reactivity and its potential interactions with biological targets. The presence of the nitrogen atom in the pyridine ring and the cyano and amino groups makes the molecule polar and capable of engaging in hydrogen bonding.

molecular_structure N1 N C5 C N1->C5 C2 C C6 C C2->C6 N_amino N C2->N_amino C3 C C3->C2 C_cyano C C3->C_cyano C4 C C4->C3 H4 H C4->H4 C5->C4 H5 H C5->H5 C6->N1 H6 H C6->H6 H_amino H N_amino->H_amino C_butyl1 C N_amino->C_butyl1 H2_butyl1 H2 C_butyl2 C C_butyl1->C_butyl2 H2_butyl2 H2 C_butyl3 C C_butyl2->C_butyl3 H2_butyl3 H2 C_butyl4 C C_butyl3->C_butyl4 H3_butyl4 H3 N_cyano N C_cyano->N_cyano

Caption: 2D representation of this compound.

Determination of Molecular Weight

The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical synthesis and for characterization in analytical procedures. It is calculated by summing the atomic weights of all atoms in the molecular formula.

Calculation based on Molecular Formula (C10H13N3):

  • Carbon (C): 10 atoms × 12.011 u = 120.11 u

  • Hydrogen (H): 13 atoms × 1.008 u = 13.104 u

  • Nitrogen (N): 3 atoms × 14.007 u = 42.021 u

Total Molecular Weight: 120.11 + 13.104 + 42.021 = 175.235 u

This calculated value is consistent with the molecular weight of 175.23 g/mol reported in numerous chemical databases and supplier catalogs.[2][3][4][5]

Experimental Workflow for Structural Verification

The elucidated structure of this compound can be experimentally verified using a combination of spectroscopic techniques. The following workflow outlines a standard approach for structural confirmation.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation and Confirmation synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir interpretation Spectral Data Interpretation nmr->interpretation ms->interpretation ir->interpretation confirmation Structure Confirmation interpretation->confirmation

Caption: Standard experimental workflow for structural verification.

Detailed Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique would provide information about the number of different types of protons and their neighboring environments. One would expect to see distinct signals for the aromatic protons on the pyridine ring, the protons of the butyl chain, and the N-H proton of the amino group.

    • ¹³C NMR: This would show the number of unique carbon environments. Signals corresponding to the carbons of the pyridine ring, the nitrile group, and the butyl chain would be expected.

  • Mass Spectrometry (MS): This analytical technique is used to measure the mass-to-charge ratio of ions. For this compound, mass spectrometry would be used to confirm the molecular weight. The molecular ion peak [M]+ would be expected at m/z 175, with further fragmentation patterns providing additional structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of specific functional groups. Key vibrational frequencies to look for would include:

    • A sharp, intense peak around 2220-2260 cm⁻¹ characteristic of the C≡N stretch of the nitrile group.

    • N-H stretching vibrations in the region of 3300-3500 cm⁻¹ for the secondary amine.

    • C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

    • C=C and C=N stretching vibrations characteristic of the pyridine ring.

Conclusion

This compound is a well-defined chemical entity with a molecular formula of C10H13N3 and a molecular weight of 175.23 g/mol .[2][3][4][5] Its structure, featuring a substituted pyridine core, offers multiple points for chemical modification, making it a valuable intermediate in the synthesis of novel compounds for various research applications, particularly in the field of drug discovery. The combination of spectroscopic methods provides a robust framework for the unambiguous confirmation of its molecular structure, ensuring the integrity of subsequent research and development efforts.

References

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Biological activity of 2-(Butylamino)nicotinonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-(Butylamino)nicotinonitrile Derivatives

Executive Summary

The nicotinonitrile (3-cyanopyridine) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous investigational compounds and several marketed drugs.[1] Its synthetic tractability and the potential for diverse substitutions on the pyridine ring have enabled the generation of extensive compound libraries with a wide array of pharmacological activities.[2] This technical guide provides a detailed exploration of the significant biological activities of a specific subclass: this compound derivatives. The primary focus is on their anticancer potential, particularly through mechanisms involving tyrosine kinase inhibition and the induction of apoptosis. Additionally, this guide will touch upon their antimicrobial properties. We will synthesize technical data with field-proven insights, detailing the causality behind experimental designs, providing validated protocols, and summarizing key quantitative data. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The Nicotinonitrile Scaffold

The pyridine ring is one of the most ubiquitous nitrogen-containing heterocycles in physiologically active molecules.[2] Within this class, the nicotinonitrile framework has attracted considerable attention due to its versatile pharmacological profile, which includes anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2] The presence of the cyano group and the amino substituent at the 2-position, specifically the butylamino group, creates a unique electronic and steric environment that facilitates interactions with various biological targets. The butyl group, in particular, can provide favorable hydrophobic interactions within protein binding pockets, enhancing potency and selectivity. This guide delves into the synthesis, mechanisms of action, and therapeutic promise of derivatives built upon this core structure.

Anticancer Activity: A Primary Therapeutic Avenue

The most extensively documented biological activity of this compound derivatives and their close analogs is their potent antiproliferative effect on various cancer cell lines. This activity is primarily attributed to their ability to interfere with critical cellular signaling pathways that govern cell growth, proliferation, and survival.

Mechanism of Action: Tyrosine Kinase Inhibition

Tyrosine kinases (TKs) are crucial enzymes that regulate a multitude of cellular processes, including cell growth, differentiation, and metabolism. Their aberrant activation is a hallmark of many cancers, making them a prime target for therapeutic intervention. Several nicotinonitrile derivatives have been identified as potent tyrosine kinase inhibitors (TKIs).[3][4]

Compounds bearing the nicotinonitrile scaffold can function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain. This action blocks the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that drives malignant cell proliferation.[4] Studies have shown that certain nicotinonitrile derivatives can inhibit TKs with high efficacy. For instance, compounds 8 and 5g in one study were identified as potent anticancer agents, inhibiting tyrosine kinase by 86% and 89%, respectively, with IC50 values of 311 and 352 nM for the enzyme.[3]

The following diagram illustrates the general mechanism of Receptor Tyrosine Kinase (RTK) inhibition. The this compound derivative competes with ATP for the binding site on the intracellular kinase domain, preventing autophosphorylation and the subsequent downstream signaling cascade that leads to cell proliferation.

RTK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ATP ATP Substrate Downstream Substrate RTK->Substrate Activates ADP ADP ATP->ADP Phosphorylation P_Substrate Phosphorylated Substrate Substrate->P_Substrate Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Signal Cascade Apoptosis Apoptosis Proliferation->Apoptosis Inhibited by Signaling Inhibitor This compound Derivative Inhibitor->RTK Blocks ATP Binding Site Ligand Growth Factor (Ligand) Ligand->RTK Binds

Caption: General signaling pathway of RTK inhibition.

Mechanism of Action: Induction of Intrinsic Apoptosis

Beyond kinase inhibition, these derivatives have been shown to induce programmed cell death, or apoptosis. The apoptotic process is a critical self-destruct mechanism that eliminates damaged or cancerous cells. Research indicates that these compounds trigger the intrinsic apoptotic pathway, which is initiated from within the cell, often in response to cellular stress.[3]

This pathway is characterized by the activation of a cascade of enzymes called caspases. Specifically, a significant induction of caspases 9 and 3 (by 3-6 folds in colon cancer cells) has been observed following treatment with nicotinonitrile derivatives.[3] Caspase-9 is an initiator caspase in the intrinsic pathway, and its activation leads to the executioner caspase-3, which carries out the dismantling of the cell.

Quantitative Data: In Vitro Anticancer Activity

The antiproliferative activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

Compound ClassCell LineIC50 (µM)Key ObservationsReference
Nicotinonitrile DerivativesMCF-7 (Breast)~1-5Potent activity comparable to 5-fluorouracil.[3]
Nicotinonitrile DerivativesHCT-116 (Colon)~1-5Strong antiproliferative effects.[3]
Fused NicotinonitrilesNCI-H460, MCF-7, SF-268>50 (Generally)Newly synthesized fused derivatives showed low activity.[2]
2-Phenylacrylonitrile DerivativesHCT116, BEL-74020.0059, 0.0078Compound 1g2a showed outstanding, highly selective activity.[5]

Note: The table includes data from broader nicotinonitrile derivatives to provide context for the scaffold's potential. Specific IC50 values for 2-(butylamino) derivatives can vary significantly based on other substitutions.

Antimicrobial Activity

The nicotinonitrile scaffold has also been investigated for its potential to combat microbial infections. While less documented than their anticancer effects, certain derivatives have demonstrated inhibitory activity against various bacterial and fungal strains.[2][6] The mechanism is thought to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[7]

Spectrum of Activity

Studies on related nicotinamide compounds have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria, as well as fungi like Candida albicans.[6] For example, one study found that certain nicotinamide derivatives could inhibit the growth of P. aeruginosa and K. pneumoniae at concentrations as low as 0.016 mM.[6] The development of novel antimicrobial agents is critical to address the growing problem of antibiotic resistance.[8]

Quantitative Data: In Vitro Antimicrobial Activity

Antimicrobial efficacy is often measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Key ObservationsReference
Pyridine DerivativesC. auris0.24 - 0.97Derivatives pta1, pta2, and pta3 showed high activity.[7]
CystobactamidsEnterobacterales0.25 - 4Potent activity against the majority of tested isolates.[9]
NicotinamidesP. aeruginosa0.016 mMCompound NC 3 showed promising activity.[6]
NicotinamidesK. pneumoniae0.016 mMCompound NC 3 showed promising activity.[6]

Synthesis and Experimental Protocols

The synthesis of this compound derivatives is generally straightforward, making them attractive for chemical library development. The protocols for evaluating their biological activity are well-established and validated.

General Synthesis of 2-(Butylamino)nicotinonitriles

A common and efficient method for synthesizing these compounds involves the nucleophilic aromatic substitution of a leaving group (like chlorine) at the 2-position of the pyridine ring with n-butylamine.[10]

  • Reagents & Setup:

    • 2-Chloropyridine-3,4-dicarbonitrile (1.0 eq)

    • n-Butylamine (1.2 - 1.5 eq)

    • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

    • Propan-2-ol (solvent)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • Dissolve the 2-chloropyridine-3,4-dicarbonitrile starting material in propan-2-ol in the round-bottom flask.

    • Add DIPEA to the solution. Causality: DIPEA acts as a non-nucleophilic organic base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

    • Add n-butylamine dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

    • The product often precipitates upon cooling. If not, the solvent can be removed under reduced pressure.

    • Collect the solid product by filtration, wash with a small amount of cold propan-2-ol or diethyl ether to remove residual impurities.

    • Validation: The final product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) and its identity and purity confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.[10]

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve 2-Chloro Nicotinonitrile in Propan-2-ol B Add DIPEA Base A->B C Add n-Butylamine B->C D Heat to Reflux C->D E Monitor by TLC D->E F Cool to RT E->F G Filter Precipitate F->G H Wash Solid G->H I Recrystallize H->I J Confirm Structure (NMR, MS, MP) I->J

Caption: Workflow for the synthesis of 2-(butylamino)nicotinonitriles.

Protocol: MTT Proliferation Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health and number.

  • Cell Culture:

    • Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound test compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition & Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 3-4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization & Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Validation: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.[11]

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with significant therapeutic potential, particularly in oncology. Their demonstrated ability to inhibit key tyrosine kinases and induce apoptosis in cancer cells provides a strong rationale for their continued development. The synthetic accessibility of the nicotinonitrile scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[7][12]

Future research should focus on several key areas:

  • Target Identification: Elucidating the specific kinase targets for the most potent compounds.

  • In Vivo Efficacy: Moving promising candidates from in vitro studies to in vivo animal models to assess their efficacy and safety profiles.[5]

  • Pharmacokinetic Optimization: Modifying the chemical structure to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Combination Therapies: Investigating the synergistic effects of these derivatives when used in combination with existing chemotherapeutic agents or other targeted therapies.

This guide has provided a comprehensive overview of the biological activities of this compound derivatives, grounding the discussion in established scientific principles and detailed experimental methodologies. This chemical class holds considerable promise, and further exploration is warranted to translate this potential into novel clinical therapies.

References

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Spectroscopic data (NMR, IR, Mass Spec) for 2-(Butylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Butylamino)nicotinonitrile

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a substituted aminopyridine of interest in medicinal chemistry and materials science. As researchers and drug development professionals, the unambiguous confirmation of a molecule's structure is paramount. This document moves beyond a simple recitation of data, offering a layered, field-proven approach to spectral interpretation. We will explore the causality behind the spectral features observed in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting a self-validating workflow for structural elucidation.

The Molecular Blueprint: Structure and Strategy

Before delving into the spectra, it is essential to understand the molecular architecture we aim to verify. This compound (C₁₀H₁₃N₃) is comprised of three key components: a pyridine ring, a cyano (nitrile) group, and a secondary butylamine substituent. Each component imparts distinct and predictable signatures across different spectroscopic techniques. Our strategy is to use these signatures in a complementary fashion to build an unassailable structural proof.

Molecular Structure and Numbering Scheme

Caption: Numbering scheme for this compound.

Proton NMR (¹H NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. For a substituted pyridine, the aromatic region is particularly diagnostic.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to clearly resolve N-H protons.

  • Spectrometer Setup: Use a spectrometer operating at a field strength of 400 MHz or higher for better signal dispersion. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[1]

  • Acquisition: Acquire a standard 1D proton spectrum. A relaxation delay of 1-2 seconds and 16-32 scans are typically sufficient for a sample of this concentration.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at δ 2.50 ppm).

¹H NMR Data Interpretation

The spectrum is logically divided into the aliphatic region (butyl chain) and the aromatic region (pyridine ring), along with a signal for the secondary amine proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
H6 (Pyridine)8.0 - 8.2Doublet of doublets (dd)~4-5, ~1-21HDeshielded by the adjacent ring nitrogen (N1).
H4 (Pyridine)7.5 - 7.7Doublet of doublets (dd)~7-8, ~4-51HCoupled to both H5 and H6.
H5 (Pyridine)6.6 - 6.8Doublet of doublets (dd)~7-8, ~1-21HShielded by the electron-donating amino group at C2.
N-H (Amine)~7.4 (DMSO-d₆)Broad triplet (br t)~5-61HBroadened due to exchange and quadrupole effects. Couples to the adjacent CH₂ group (C8).
H8 (-NH-CH₂ -)3.3 - 3.5Quartet (q) or triplet of doublets (td)~7, ~5-62HDeshielded by the attached nitrogen (N7). Coupled to both the N-H and the adjacent CH₂ (C9).
H9 (-CH₂-CH₂ -CH₂-)1.5 - 1.6Sextet or multiplet (m)~72HStandard aliphatic CH₂ group.
H10 (-CH₂ -CH₃)1.3 - 1.4Sextet or multiplet (m)~72HStandard aliphatic CH₂ group.
H11' (-CH₂-CH₃ )0.9 - 1.0Triplet (t)~73HTerminal methyl group.

Note: Predicted values are based on data from analogous structures. Actual values may vary based on solvent and experimental conditions.[2][3]

Expert Insight: The aromatic region of substituted pyridines can be complex due to overlapping signals.[1] If assignments are ambiguous, a 2D COSY (Correlation Spectroscopy) experiment is the definitive next step. It reveals proton-proton coupling networks, allowing for the unambiguous tracing of connections between H4, H5, and H6.

Carbon-13 NMR (¹³C NMR) Spectroscopy: The Carbon Skeleton

Proton-decoupled ¹³C NMR spectroscopy reveals one signal for each unique carbon atom, providing a direct count of non-equivalent carbons and information about their chemical nature (sp³, sp², sp).

Experimental Protocol: ¹³C NMR Acquisition
  • Sample and Spectrometer: Use the same sample prepared for ¹H NMR. The spectrometer must be tuned to the ¹³C frequency.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-160 ppm for pyridines) is required.[1] Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 512 or more) and a longer relaxation delay (2-5 seconds) are necessary to obtain a good signal-to-noise ratio.

  • Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

¹³C NMR Data Interpretation
Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C2 (Pyridine)158 - 162Attached to two nitrogen atoms (ring and amino), highly deshielded.
C6 (Pyridine)148 - 152Alpha to the ring nitrogen, deshielded.
C4 (Pyridine)138 - 142Gamma to the ring nitrogen.
C5 (Pyridine)112 - 116Shielded by the ortho amino group.
C11 (Nitrile, -C ≡N)117 - 120Characteristic chemical shift for a nitrile carbon.
C3 (Pyridine)90 - 95Attached to the electron-withdrawing nitrile group, but also shielded by the adjacent amino group.
C8 (-NH-CH₂ -)40 - 42Aliphatic carbon attached to nitrogen.
C9 (-CH₂ -)30 - 32Standard aliphatic carbon.
C10 (-CH₂ -)19 - 21Standard aliphatic carbon.
C11' (-CH₃ )13 - 15Terminal methyl carbon.

Note: Predicted values are based on data from analogous structures.[2][4]

Trustworthiness Check: The presence of 10 distinct signals in the ¹³C NMR spectrum would strongly validate the proposed structure, which contains 10 unique carbon environments. For definitive assignment of quaternary carbons like C2, C3, and the nitrile carbon (C11), a Heteronuclear Multiple Bond Correlation (HMBC) experiment is indispensable. This 2D NMR technique shows correlations between protons and carbons that are two or three bonds away, allowing one to piece together the molecular framework with certainty.[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its bond vibrations.

Experimental Protocol: IR Spectrum Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Clamp the sample to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

  • Processing: A background spectrum (with no sample) is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance data.

IR Data Interpretation
Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
3350 - 3310N-H StretchSecondary AmineA single, sharp to medium intensity peak in this region is a hallmark of a secondary amine.[5][6]
3100 - 3000C-H StretchAromatic (Pyridine)Indicates the presence of sp² C-H bonds.[7]
2950 - 2850C-H StretchAliphatic (Butyl)Strong absorptions confirming the saturated hydrocarbon chain.[8]
2230 - 2215C≡N StretchNitrileA very sharp, strong intensity peak. This is one of the most diagnostic peaks for this molecule.[9][10]
1600 - 1580C=C / C=N StretchAromatic RingCharacteristic ring stretching vibrations.
1335 - 1250C-N StretchAromatic AmineStretching of the bond between the pyridine ring (C2) and the amine nitrogen (N7).[6]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this analysis, we will consider Electron Impact (EI) ionization.

Experimental Protocol: Mass Spectrum Acquisition (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe.

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).[2][3][11]

  • Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate the mass spectrum.

Mass Spectrum Interpretation
  • Molecular Formula: C₁₀H₁₃N₃

  • Exact Mass: 175.111 g/mol

  • Molecular Ion Peak (M⁺•): A peak at m/z = 175 is expected. The odd molecular weight is consistent with the Nitrogen Rule (an odd number of nitrogen atoms results in an odd nominal mass).

Fragmentation Pathway: The energetic molecular ion will fragment in predictable ways. For N-butyl substituted amines, a key fragmentation is the loss of an alkyl radical from the butyl chain.

m/z Proposed Fragment Formula of Lost Neutral Significance
175[C₁₀H₁₃N₃]⁺•-Molecular Ion (M⁺•)
132[M - C₃H₇]⁺•C₃H₇ (Propyl radical)Cleavage of the C9-C10 bond. This is often a major fragment ion for butylamino compounds.[2]
118[M - C₄H₉]⁺•C₄H₉ (Butyl radical)Cleavage of the N7-C8 bond.

Fragmentation Pathway Diagram

fragmentation M Molecular Ion (M⁺•) m/z = 175 F1 [M - C₃H₇]⁺ m/z = 132 M->F1 - •C₃H₇ (Propyl Radical)

Caption: Primary fragmentation of this compound under EI-MS.

Integrated Workflow for Structural Verification

No single technique provides absolute proof. The authority of a structural assignment comes from the confluence of data from all methods. The following workflow illustrates this self-validating system.

workflow cluster_start Initial Hypothesis cluster_data Spectroscopic Data Acquisition cluster_analysis Data Correlation & Verification cluster_end Conclusion Proposed_Structure Proposed Structure: This compound C₁₀H₁₃N₃ MS Mass Spec (MS) Provides Molecular Weight Proposed_Structure->MS IR Infrared (IR) Identifies Functional Groups Proposed_Structure->IR NMR ¹H & ¹³C NMR Maps C-H Framework Proposed_Structure->NMR MS_Check MS Check: m/z = 175? (Confirms C₁₀H₁₃N₃) MS->MS_Check IR_Check IR Check: N-H, C≡N, C-H peaks present? IR->IR_Check NMR_Check NMR Check: Correct proton/carbon count? Correct connectivity (COSY/HMBC)? NMR->NMR_Check Final_Structure Structure Confirmed MS_Check->Final_Structure All Data Consistent IR_Check->Final_Structure All Data Consistent NMR_Check->Final_Structure All Data Consistent

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural characterization of this compound is achieved through a systematic, multi-technique spectroscopic approach. Mass spectrometry confirms the molecular formula. IR spectroscopy provides definitive evidence for the key nitrile and secondary amine functional groups. Finally, ¹H and ¹³C NMR spectroscopy, supported by 2D techniques where necessary, elucidates the precise arrangement of atoms and the connectivity of the pyridine ring and butyl substituent. The convergence of these independent datasets provides a high degree of confidence in the final structural assignment, meeting the rigorous standards required in research and pharmaceutical development.

References

  • BenchChem. Interpreting Complex NMR Spectra of Substituted Pyridines.
  • TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.
  • MDPI. Dual-State Emission of 2-(Butylamino)Cinchomeronic Dinitrile Derivatives.
  • CDN. Infrared Spectroscopy.
  • Chemistry LibreTexts. 10.7: Functional Groups and IR Tables.
  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles.
  • University of Calgary. IR: amines.
  • UCLA. Table of Characteristic IR Absorptions.
  • University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Chemguide. mass spectra - fragmentation patterns.
  • ResearchGate. Mass spectral fragmentations of alkylpyridine N‐oxides.
  • MDPI. 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine.
  • National Institute of Advanced Industrial Science and Technology (AIST). IR Chart.
  • PMC (NIH). Dual-State Emission of 2-(Butylamino)Cinchomeronic Dinitrile Derivatives.

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Navigating the Unseen: A Technical Guide to the Safe Handling of 2-(Butylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, novel molecular entities present both profound opportunities and inherent risks. 2-(Butylamino)nicotinonitrile, a substituted pyridine derivative, is one such compound that requires a comprehensive understanding of its safety profile to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, technical framework for the safe handling, storage, and emergency management of this compound, drawing upon established safety protocols for analogous chemical structures in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Identification and Risk Assessment: An Analog-Based Approach

  • Acute Toxicity (Oral): Nitrile compounds can be toxic if ingested.[1]

  • Skin Irritation: Direct contact may cause skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Contact with eyes can lead to serious irritation or damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][2]

It is imperative that a comprehensive, site-specific risk assessment is conducted before commencing any work with this compound.

Table 1: Presumptive GHS Hazard Classification Based on Analogous Compounds

Hazard ClassHazard CategoryPresumptive Hazard StatementSource (Analogous Compounds)
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 1 or 2AH318: Causes serious eye damage or H319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[1][2]

The Hierarchy of Controls: A Proactive Safety Paradigm

To mitigate the risks associated with handling this compound, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures to minimize exposure.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Substitution->Engineering Most Effective Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls, from most to least effective.

Personal Protective Equipment (PPE): The Last Line of Defense

Appropriate PPE is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[4] Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are required.[1] A face shield may be necessary when there is a risk of splashing.[5]

  • Skin and Body Protection: A laboratory coat should be worn at all times. For larger quantities or when there is a significant risk of skin contact, additional protective clothing may be necessary.[1][6]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors.[1] If a fume hood is not available or if aerosol generation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the stability of the compound.

Handling:
  • Work Area: All manipulations of this compound should be performed in a designated area, such as a chemical fume hood, to minimize the risk of inhalation exposure.[1][5]

  • Avoidance of Contact: Avoid direct contact with the skin, eyes, and clothing.[2] Do not eat, drink, or smoke in areas where the compound is handled.[1][6]

  • Aerosol and Dust Minimization: Handle the solid material carefully to avoid the generation of dust.[2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6]

Storage:
  • Container: Keep the container tightly closed and properly labeled.[1]

  • Conditions: Store in a cool, dry, and well-ventilated area.[1][7][8][9] The recommended storage temperature is 2-8°C.[7][8][9]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids. Nitriles can react violently with strong oxidizing acids and the combination of bases and nitriles can produce hydrogen cyanide.[10]

Table 2: Storage and Handling Summary

ParameterGuidelineSource
Storage Temperature 2-8°C[7][8][9]
Storage Conditions Sealed in a dry, well-ventilated area[1][7]
Handling Location Chemical Fume Hood[1][5]
Incompatible Materials Strong oxidizing agents, strong acids, bases[10]

Emergency Procedures: A Step-by-Step Response Plan

In the event of an exposure or spill, a rapid and informed response is crucial. All laboratory personnel should be familiar with these procedures.

Exposure Protocols:
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][11] Seek immediate medical attention.[11]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[11][12] If irritation persists, seek medical attention.[12]

  • Inhalation: Move the individual to fresh air.[12] If breathing is difficult or has stopped, provide artificial respiration.[12] Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Seek immediate medical attention.

Spill Response:
  • Evacuate: Evacuate non-essential personnel from the spill area.[6]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading and entering drains.

  • Absorb: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or earth.[10]

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.[1][2] Use non-sparking tools if the material is flammable.[10]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[1]

Spill_Response_Workflow cluster_1 Spill Response for this compound Start Spill Occurs Evacuate Evacuate Area Start->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small, Controllable Spill Assess->SmallSpill LargeSpill Large or Uncontrolled Spill Assess->LargeSpill PPE Don Appropriate PPE SmallSpill->PPE Proceed with Caution EmergencyServices Contact Emergency Services LargeSpill->EmergencyServices Immediate Action Contain Contain Spill PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose End Response Complete Dispose->End EmergencyServices->End

Caption: A workflow for responding to a chemical spill.

Disposal Considerations

All waste materials containing this compound must be handled as hazardous waste. Dispose of the compound and any contaminated materials in sealed, properly labeled containers.[1] Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Do not allow the product to enter drains or waterways.

Conclusion: A Culture of Safety

The responsible use of this compound in a research setting is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. While this guide provides a comprehensive framework based on the best available information for analogous compounds, it is not a substitute for a site-specific risk assessment and adherence to institutional safety policies. By fostering a culture of safety, researchers can advance scientific discovery while ensuring the protection of themselves and their colleagues.

References

  • NJ.gov. 2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY. [Link]

  • Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards | NIOSH. [Link]

  • Princeton University. Hazardous Chemical Exposures | Office of Environmental Health and Safety. [Link]

  • GOV.UK. What to do in a chemical emergency. [Link]

  • University of California, Riverside. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • 2a biotech. This compound. [Link]

  • PubChem. 2-(Cyclopropylamino)nicotinonitrile. [Link]

  • University of Alberta. Safe Handling of Laboratory Equipment - AFNS Safety. [Link]

  • National Institutes of Health. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. [Link]

  • MDPI. 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. [Link]

  • PubChemLite. (butylamino)acetonitrile (C6H12N2). [Link]

  • TeamChem. Monoethanolamine (MEA) Safety & Handling Guide. [Link]

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A Researcher's Comprehensive Guide to 2-(Butylamino)nicotinonitrile: Procurement, Quality Control, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of 2-(butylamino)nicotinonitrile, from sourcing the material to its application in a research setting. This document emphasizes scientific integrity, providing actionable protocols and insights grounded in established chemical principles.

Introduction to this compound: A Scaffold of Interest

This compound, with the Chemical Abstracts Service (CAS) number 74611-50-0, is a substituted pyridinemononitrile. Its molecular structure, featuring a pyridine ring, a nitrile group, and a butylamino substituent, makes it a valuable building block in medicinal chemistry and materials science. The nicotinonitrile core is a well-established pharmacophore found in numerous biologically active compounds, including approved drugs.[1] The strategic placement of the butylamino group at the 2-position of the pyridine ring offers a vector for chemical modification and can significantly influence the molecule's physicochemical properties and biological activity. This guide will navigate the critical aspects of acquiring and utilizing this compound for research purposes, ensuring the integrity and reproducibility of experimental outcomes.

Commercial Sourcing of Research-Grade this compound

The primary step in any research endeavor is the procurement of high-quality starting materials. Several chemical suppliers offer this compound for research purposes. When selecting a vendor, it is crucial to consider not only the cost but also the stated purity, available analytical data (e.g., Certificate of Analysis), and the supplier's reputation.

Below is a comparative table of some commercial suppliers. Please note that availability and product specifications are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

SupplierProduct Number (Example)Stated PurityAvailable QuantitiesStorage Recommendations
Santa Cruz Biotechnologysc-212087≥98%1 g, 5 g2-8°C
BLD PharmBD109559≥97%1 g, 5 g, 25 g2-8°C, Sealed in dry
CymitQuimicaIN-DA005J41Not specifiedInquireNot specified
BenchChemB1367141High-purityInquireNot specified

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) for the specific lot they are purchasing. The CoA should provide key analytical data confirming the identity and purity of the compound.

In-House Quality Control: Verification of Identity and Purity

Upon receipt of this compound, it is best practice to perform in-house quality control to verify its identity and purity, regardless of the supplier's specifications. This self-validating step is critical for the reliability of subsequent experiments.

Synthesis and Potential Impurities

Understanding the likely synthetic route of this compound provides insight into potential impurities. A common and efficient method for its synthesis is the nucleophilic aromatic substitution of 2-chloronicotinonitrile with n-butylamine.

Synthesis_of_2_Butylamino_nicotinonitrile start 2-Chloronicotinonitrile product This compound start->product Nucleophilic Aromatic Substitution reagent n-Butylamine (CH3(CH2)3NH2) reagent->product conditions Base (e.g., DIPEA) Solvent (e.g., Isopropanol) Heat conditions->product

Figure 1: Synthetic pathway for this compound.

Based on this synthetic route, potential impurities could include:

  • Unreacted 2-chloronicotinonitrile: The starting material may be present if the reaction did not go to completion.

  • Excess n-butylamine: While volatile, traces may remain.

  • Di-substituted products: Although less likely, reaction at other positions on the pyridine ring is a possibility.

  • Solvent residues: Residual isopropanol or other solvents used in the workup and purification.

Analytical Verification Protocols

NMR is a powerful tool for structural elucidation and purity assessment.

Protocol:

  • Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • Compare the obtained spectra with expected chemical shifts and coupling constants. The presence of significant unassigned peaks may indicate impurities.

Based on analogous structures, the expected ¹H NMR spectrum in DMSO-d₆ would show characteristic signals for the butyl chain protons (a triplet around 0.9 ppm for the methyl group, and multiplets between 1.3-1.6 ppm and 3.3-3.5 ppm for the methylene groups), and aromatic protons of the pyridine ring. The NH proton would likely appear as a broad signal.

HPLC is an excellent method for determining the purity of a compound.

Protocol:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Perform a dilution series to establish a calibration curve if quantitative analysis is required.

  • Inject the sample onto a C18 reverse-phase column.

  • Use a mobile phase gradient, for example, starting with a higher polarity mixture (e.g., 90% water with 0.1% formic acid, 10% acetonitrile) and ramping to a lower polarity (e.g., 10% water with 0.1% formic acid, 90% acetonitrile).

  • Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Purity is determined by the area percentage of the main peak.

QC_Workflow cluster_procurement Procurement cluster_qc In-House QC cluster_decision Decision supplier Select Supplier coa Request & Review CoA supplier->coa nmr NMR Analysis (Identity & Purity) coa->nmr hplc HPLC Analysis (Purity) nmr->hplc ms Mass Spectrometry (Molecular Weight) hplc->ms pass Proceed to Experiment ms->pass Meets Specs fail Purify or Return ms->fail Fails Specs

Figure 2: Quality control workflow for research chemicals.

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₁₀H₁₃N₃), the expected monoisotopic mass is approximately 175.11 g/mol . Electrospray ionization (ESI) is a suitable method for this analysis.

Purification: Recrystallization

If the purity of the received compound is not satisfactory, recrystallization is a common and effective purification technique.

Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. A solvent pair, such as ethanol/water or hexanes/ethyl acetate, can also be effective.

  • Dissolution: Dissolve the impure compound in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Research Applications of this compound

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, known for its role in kinase inhibition and other therapeutic areas.[1][2] The 2-amino-nicotinonitrile moiety, in particular, serves as a versatile template for the synthesis of a wide range of heterocyclic compounds with diverse biological activities.

  • Kinase Inhibitor Scaffolding: The 2-aminopyridine substructure is a common feature in many kinase inhibitors, where it can form key hydrogen bonding interactions with the hinge region of the kinase active site. This compound can serve as a starting point or a fragment in the design of novel kinase inhibitors.[3][4]

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight of approximately 175 g/mol , this compound falls within the typical size range for a fragment. In FBDD, small, low-complexity molecules are screened for binding to a biological target, and promising hits are then elaborated into more potent leads.[5][6]

  • Intermediate in Organic Synthesis: This compound is a valuable intermediate for the synthesis of more complex heterocyclic systems. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions to form fused ring systems.

Safe Handling and Storage

As with any research chemical, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry place, as recommended by suppliers (typically 2-8°C).[7][8]

Conclusion

This compound is a commercially available compound with significant potential in medicinal chemistry and drug discovery. By following a rigorous process of supplier evaluation, in-house quality control, and safe handling, researchers can confidently incorporate this valuable building block into their research programs. The protocols and insights provided in this guide are intended to empower researchers to ensure the quality and integrity of their starting materials, which is a fundamental prerequisite for reproducible and reliable scientific discovery.

References

  • El-Sayed, M. A., et al. (2022). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Bioorganic Chemistry, 129, 106126. [Link]

  • de Witte, W., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Open Bio, 12(1), 5-21. [Link]

  • Singh, P., & Kaur, M. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5227. [Link]

  • Abdel-Aziz, A. A., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1589-1598. [Link]

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry, 1(3), 187-192. [Link]

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Review of Nicotinonitrile Derivatives in Drug Discovery: From Privileged Scaffold to Clinical Candidates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide synthesizes the vast potential of the nicotinonitrile scaffold in modern medicinal chemistry. We will move beyond a simple recitation of facts to explore the underlying principles that make this structural motif a cornerstone of contemporary drug discovery. This document is designed to be a practical and insightful resource, explaining not just the "what" but the "why" behind the synthesis, mechanism of action, and therapeutic application of these versatile compounds.

The Nicotinonitrile Core: An Introduction to a Privileged Scaffold

The nicotinonitrile, or 3-cyanopyridine, framework has rightfully earned its status as a "privileged structure" in medicinal chemistry.[1] This designation is reserved for molecular scaffolds that are capable of binding to a wide range of biological targets, thereby exhibiting diverse pharmacological activities. The prevalence of the pyridine ring in natural products, such as nicotinamide and vitamin B6, hints at its inherent biocompatibility and foundational role in biological processes.[1]

The true power of the nicotinonitrile core, however, lies in the synergistic interplay between the pyridine ring and the cyano (nitrile) group. The pyridine serves as a versatile and synthetically tractable anchor, allowing for precise modification at multiple positions. The nitrile group is not a passive substituent; its strong electron-withdrawing nature profoundly influences the molecule's electronic properties, pKa, and potential for hydrogen bonding.[2][3] This unique electronic character is pivotal to its ability to interact with the active sites of various enzymes and receptors.

The therapeutic relevance of this scaffold is not theoretical but is firmly established by the number of marketed drugs that incorporate it. These include potent anticancer agents like the kinase inhibitors Bosutinib and Neratinib , as well as the cardiotonic agents Milrinone and Olprinone , which function as phosphodiesterase inhibitors.[1][2][3][4][5] The success of these drugs underscores the scaffold's clinical significance and fuels the ongoing exploration of new derivatives with novel therapeutic applications.[1][4]

The Strategic Role of the Nitrile Functional Group

To appreciate the utility of the nicotinonitrile scaffold, one must understand the multifaceted role of the nitrile group in drug design. Its inclusion is a deliberate strategic choice aimed at optimizing a molecule's pharmacological profile.

  • Modulation of Physicochemical Properties: The nitrile group is a potent electron-withdrawing group that can modulate the basicity of the parent pyridine ring, influencing solubility, membrane permeability, and oral bioavailability.[6]

  • Bioisosteric Replacement: In medicinal chemistry, the nitrile group is frequently employed as a bioisostere—a chemical substituent with similar physical or chemical properties that produce broadly similar biological effects.[7] It can effectively mimic a carbonyl group, a halogen atom, or even an azomethine-water complex, allowing chemists to fine-tune binding interactions and block unwanted metabolic pathways.[3][6] This strategy can enhance potency, improve selectivity, and reduce toxicity.[7][8]

  • Target Engagement: The nitrile's linear geometry and ability to act as a hydrogen bond acceptor allow it to form key interactions within protein binding pockets, such as with arginine residues or active-site water molecules.[3][6] These interactions are often critical for anchoring the inhibitor to its target and achieving high potency.

  • Metabolic Stability: Introducing a nitrile group can block metabolically vulnerable sites on a molecule, preventing oxidative metabolism and increasing the drug's half-life and overall stability.[6]

Synthetic Strategies: Building the Nicotinonitrile Library

The synthetic accessibility of nicotinonitrile derivatives is a key driver of their widespread investigation. Multi-component reactions (MCRs) are particularly favored as they offer an efficient, atom-economical approach to generating vast chemical diversity from simple precursors.[2]

A common and powerful strategy involves the one-pot condensation of an enone, ethyl cyanoacetate, and a nitrogen source like ammonium acetate.[9][10] This approach rapidly constructs the core 2-oxopyridine-3-carbonitrile ring system, which serves as a versatile intermediate for further elaboration.

Below is a generalized workflow illustrating the synthesis of key nicotinonitrile intermediates.

G cluster_0 Core Synthesis cluster_1 Intermediate Derivatization cluster_2 Final Product Generation A Enone / Chalcone + Malononitrile Derivatives + Ammonium Acetate B One-Pot Multicomponent Reaction (e.g., Hantzsch-type synthesis) A->B Condensation C 2-Oxo/Amino-Nicotinonitrile Scaffold B->C Cyclization D Chlorination (e.g., POCl3) C->D E Hydrazinolysis (e.g., N2H4) C->E F 2-Chloro-Nicotinonitrile (Key Intermediate) D->F G 2-Hydrazino-Nicotinonitrile (Key Intermediate) E->G H Nucleophilic Substitution (Amines, Alkoxides, etc.) F->H I Cyclization Reactions (e.g., with β-diketones) G->I J Diverse Library of Nicotinonitrile Derivatives H->J I->J

Caption: Generalized workflow for the synthesis of nicotinonitrile derivatives.

This modular approach, starting from readily available precursors and branching through key intermediates like 2-chloro and 2-hydrazino nicotinonitriles, allows for the systematic exploration of structure-activity relationships (SAR).[10][11]

Therapeutic Applications and Mechanisms of Action

Nicotinonitrile derivatives have demonstrated a remarkable breadth of pharmacological activities, with oncology, neurodegenerative disorders, and cardiovascular disease being the most prominent areas of investigation.

Oncology

The application of nicotinonitriles in cancer therapy is extensive, primarily revolving around the inhibition of key signaling pathways that drive tumor growth and survival.

A. Kinase Inhibition: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Nicotinonitrile derivatives have emerged as potent inhibitors of several oncogenic kinases.

  • PIM Kinases: The PIM family of serine/threonine kinases is frequently overexpressed in various cancers, promoting cell survival and proliferation. Several studies have identified nicotinonitrile derivatives as highly potent PIM-1 kinase inhibitors, with IC₅₀ values in the low nanomolar range.[12][13] These compounds function by competing with ATP for the kinase's active site, thereby shutting down its downstream signaling. Compound 7b from one study, for instance, showed a PIM-1 IC₅₀ of 18.9 nM.[12]

  • Tyrosine Kinases (TKs): Marketed drugs like Bosutinib are prime examples of nicotinonitrile-based TK inhibitors. Novel derivatives continue to be developed that show potent inhibition of various TKs, leading to the suppression of cancer cell proliferation.[14]

G PIM1 PIM-1 Kinase BAD Bad (Pro-apoptotic) PIM1->BAD Phosphorylates & Inactivates Survival Cell Survival & Proliferation PIM1->Survival Promotes BCL2 Bcl-2 (Anti-apoptotic) BAD->BCL2 Sequesters & Inhibits Apoptosis Apoptosis BCL2->Apoptosis Inhibits Inhibitor Nicotinonitrile Derivative Inhibitor->PIM1 Inhibition

Caption: Simplified PIM-1 kinase signaling pathway and its inhibition.

B. Induction of Apoptosis: Beyond kinase inhibition, many nicotinonitrile derivatives exert their anticancer effects by directly triggering apoptosis (programmed cell death). Mechanistic studies have shown that these compounds can:

  • Activate Caspases: Induce the expression of key executioner caspases, such as caspase-3 and caspase-9, by 3- to 6-fold.[14][15]

  • Modulate Apoptotic Proteins: Increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[15][16]

  • Upregulate p53: Increase the expression of the tumor suppressor gene p53.[15][16]

  • Arrest the Cell Cycle: Cause cell cycle arrest, often at the G1 or G2/M phase, preventing cancer cells from dividing.[12][15][16]

Compound IDTarget/MechanismCell Line(s)IC₅₀ ValueReference
Compound 7b PIM-1 Kinase InhibitionPC-3, MCF-73.60 µM, 3.58 µM[12]
Compound 4k PIM-1 Kinase Inhibition(Enzyme Assay)21.2 nM[12]
Compound 8 Tyrosine Kinase Inhibition(Enzyme Assay)311 nM[14]
Compound 5g Tyrosine Kinase InhibitionHCT-116, MCF-7~1-3 µM[14]
Compound 8e Pan-Pim Kinase Inhibition(Enzyme Assay)≤ 0.28 µM[15][16]

Table 1: Summary of anticancer activity for selected nicotinonitrile derivatives.

Neurodegenerative Diseases

Emerging evidence suggests that compounds targeting nicotinic acetylcholine receptors (nAChRs) may offer a therapeutic strategy for neurodegenerative diseases like Alzheimer's and Parkinson's.[17][18][19] The neuroprotective effects are thought to be mediated through the activation of specific nAChR subtypes, particularly the α7 receptor.

Stimulation of the α7 nAChR can trigger intracellular signaling cascades that promote neuronal survival. One key pathway involves the activation of the Src family of kinases, which in turn activates the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[17] Activated Akt then upregulates anti-apoptotic proteins like Bcl-2 and Bcl-x, protecting neurons from toxic insults such as β-amyloid plaques.[17] The structural similarity of nicotinonitrile derivatives to nicotine makes them promising candidates for the development of novel neuroprotective agents that target this pathway.[20]

G Ligand Nicotinic Derivative Receptor α7-nAChR Ligand->Receptor Binds & Activates Src Src Family Kinase Receptor->Src Activates PI3K PI3K Src->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 / Bcl-x Upregulation Akt->Bcl2 Promotes Result Neuroprotection & Cell Survival Bcl2->Result

Caption: The α7-nAChR-mediated neuroprotective signaling pathway.

Detailed Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, self-validating protocols for key experimental procedures in the study of nicotinonitrile derivatives.

Protocol: One-Pot Synthesis of 2-Amino-4,6-diaryl-nicotinonitrile

This protocol is a representative method for rapidly generating the core nicotinonitrile scaffold.

Rationale: This multi-component reaction is chosen for its efficiency. By combining all reactants in a single step, it minimizes waste and purification steps while allowing for the rapid synthesis of a diverse analog library by simply varying the starting chalcone. The use of ammonium acetate serves as both the nitrogen source for the pyridine ring and a catalyst.

Methodology:

  • Reactant Preparation: In a 100 mL round-bottom flask, combine the appropriate 1,3-diaryl-prop-2-en-1-one (chalcone) (10 mmol), malononitrile (10 mmol, 0.66 g), and ammonium acetate (80 mmol, 6.16 g).

  • Solvent Addition: Add 20 mL of absolute ethanol to the flask.

  • Reaction Setup: Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heating and Reflux: Place the reaction mixture in a preheated oil bath at 80-90°C. Reflux the mixture with vigorous stirring for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A solid precipitate will typically form.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold water (3 x 20 mL) and then cold ethanol (2 x 10 mL) to remove excess ammonium acetate and other impurities.

  • Drying and Characterization: Dry the purified solid in a vacuum oven at 50°C. The final product's structure and purity should be confirmed using ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and FT-IR.

Protocol: In Vitro PIM-1 Kinase Inhibition Assay

This protocol describes a method to quantify the inhibitory activity of a nicotinonitrile derivative against a specific kinase target.

Rationale: This assay provides a direct measure of the compound's potency against its intended molecular target. A luminescent ADP-Glo™ kinase assay is a robust method that quantifies kinase activity by measuring the amount of ADP produced, which is then converted into a light signal. A lower light signal in the presence of the test compound indicates stronger inhibition.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare solutions of recombinant human PIM-1 kinase, the specific peptide substrate, and ATP in this buffer. Test compounds should be serially diluted in DMSO and then further diluted in the reaction buffer.

  • Kinase Reaction: In a 96-well plate, add 5 µL of the test compound solution to each well. Add 20 µL of the enzyme/substrate mixture.

  • Initiation: Initiate the kinase reaction by adding 25 µL of the ATP solution. The final reaction volume is 50 µL. Incubate the plate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition: Stop the kinase reaction and deplete the remaining ATP by adding 50 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 100 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The inhibitory activity is calculated relative to control wells (containing DMSO vehicle only). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. Staurosporine is often used as a positive control inhibitor.[12]

Conclusion and Future Perspectives

The nicotinonitrile scaffold is a testament to the power of a well-chosen structural motif in drug discovery. Its synthetic tractability, coupled with the unique electronic and steric properties of the nitrile group, has given rise to a vast and diverse class of bioactive molecules. From established anticancer and cardiotonic drugs to promising new leads in the fight against neurodegeneration, these derivatives continue to demonstrate immense therapeutic potential.

Future research will likely focus on several key areas:

  • Target Selectivity: As our understanding of disease biology deepens, the design of next-generation nicotinonitrile derivatives will focus on achieving higher selectivity for specific kinase isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.

  • Novel Mechanisms: Exploration of nicotinonitriles for novel applications, such as antiviral or anti-inflammatory agents, remains a fertile ground for discovery.[4][9]

  • Drug Delivery and Formulation: Optimizing the pharmacokinetic properties of these compounds through advanced formulation strategies will be crucial for translating potent inhibitors into effective clinical treatments.

The journey of the nicotinonitrile scaffold is far from over. Its continued exploration by medicinal chemists, guided by the principles of rational drug design and a deep understanding of its chemical causality, promises to deliver the next generation of innovative therapeutics.

References

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-(Butylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Aminonicotinonitriles in Modern Drug Discovery

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide array of biological activities, including roles as anticancer agents, kinase inhibitors, and anti-inflammatory compounds.[1][2] Notably, the 2-aminonicotinonitrile moiety is of particular interest to researchers in drug development. This structural motif is a key pharmacophore in compounds designed to modulate critical biological pathways, such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[3] The synthesis of novel 2-aminonicotinonitrile derivatives is therefore a crucial endeavor for the discovery of new therapeutic candidates.[2][4]

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(butylamino)nicotinonitrile, a representative member of this important class of compounds, from the readily available starting material, 2-chloronicotinonitrile. The described methodology is robust, scalable, and amenable to the generation of a library of analogous compounds for structure-activity relationship (SAR) studies. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed step-by-step protocol, and discuss the necessary analytical techniques for product characterization, thereby offering a self-validating system for researchers in both academic and industrial settings.

Mechanism and Scientific Principles: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The synthesis of this compound from 2-chloronicotinonitrile proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[5][6][7] This class of reaction is characteristic of aromatic rings that are rendered electron-deficient by the presence of electron-withdrawing groups. In the case of 2-chloronicotinonitrile, the pyridine ring nitrogen and the ortho-nitrile group act as powerful electron-withdrawing substituents, polarizing the carbon-chlorine bond and making the C2 position susceptible to nucleophilic attack.

The reaction is initiated by the nucleophilic attack of n-butylamine on the C2 carbon of the pyridine ring. This results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge in this intermediate is delocalized over the pyridine ring and the nitrile group, which stabilizes the complex. The aromaticity of the pyridine ring is then restored by the expulsion of the chloride leaving group, yielding the final product, this compound. The presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards product formation.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.
2-Chloronicotinonitrile≥98%Commercially Available6602-54-6
n-Butylamine≥99%Commercially Available109-73-9
N,N-Diisopropylethylamine (DIPEA)≥99%Commercially Available7087-68-5
Isopropanol (2-Propanol)AnhydrousCommercially Available67-63-0
Ethyl AcetateACS GradeCommercially Available141-78-6
HexanesACS GradeCommercially Available110-54-3
Magnesium Sulfate (Anhydrous)ACS GradeCommercially Available7487-88-9
Round-bottom flask with reflux condenser
Magnetic stirrer with heating mantle
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Rotary evaporator
Standard laboratory glassware
Safety Precautions
  • 2-Chloronicotinonitrile: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[8][9] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • n-Butylamine: This is a flammable and corrosive liquid. It is harmful if swallowed and can cause severe skin burns and eye damage.[10] Handle with extreme care in a fume hood, away from ignition sources.

  • DIPEA: This is a flammable liquid and is harmful if swallowed or inhaled. It causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

  • Isopropanol, Ethyl Acetate, Hexanes: These are flammable solvents. Handle away from open flames and other ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[8][9][10] An emergency eyewash and safety shower should be readily accessible.

Reaction Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants 1. Combine 2-chloronicotinonitrile, isopropanol, n-butylamine, and DIPEA in a round-bottom flask. Heat 2. Heat the mixture to 60-70 °C with stirring. Reactants->Heat Monitor 3. Monitor reaction progress by TLC. Heat->Monitor Cool 4. Cool the reaction mixture. Monitor->Cool Evaporate 5. Remove solvent under reduced pressure. Cool->Evaporate Extract 6. Partition between water and ethyl acetate. Evaporate->Extract Dry 7. Dry the organic layer and evaporate. Extract->Dry Purify 8. Purify the crude product by recrystallization or column chromatography. Dry->Purify Analyze 9. Characterize the final product. Purify->Analyze

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinonitrile (1.0 g, 7.22 mmol).

  • Add anhydrous isopropanol (20 mL) to the flask and stir to dissolve the starting material.

  • To the stirred solution, add n-butylamine (0.64 g, 8.66 mmol, 1.2 equivalents) followed by N,N-diisopropylethylamine (DIPEA) (1.12 g, 8.66 mmol, 1.2 equivalents).

  • Heat the reaction mixture to 60-70 °C using a heating mantle and stir for 24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate reaction completion.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the isopropanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization. A suitable solvent system should be determined by testing the solubility of the crude product in various solvents at room temperature and at their boiling points. Common solvents to screen include ethanol, isopropanol, ethyl acetate/hexanes, and toluene.[11]

General Recrystallization Procedure:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent.

  • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Alternatively, the crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Characterization and Expected Results

The final product, this compound (CAS: 74611-50-0, Molecular Formula: C10H13N3, Molecular Weight: 175.23 g/mol ), should be a solid at room temperature.[4][5][6][8][10] While specific analytical data is best obtained from a direct measurement of the synthesized compound, the expected spectral characteristics are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the butyl group (a triplet for the terminal methyl group, and multiplets for the three methylene groups) and the aromatic protons of the pyridine ring. The NH proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the four distinct carbons of the butyl group and the five carbons of the substituted pyridine ring, including the nitrile carbon.

  • IR Spectroscopy: The infrared spectrum should exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretch, typically in the range of 2220-2260 cm⁻¹.[12] Additionally, N-H stretching vibrations will be observed in the region of 3300-3500 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (m/z = 175.23).

Analytical data for this compound may be available from commercial suppliers.[8]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis indicates the presence of a significant amount of starting material after 24 hours, the reaction time can be extended, or a slight excess of n-butylamine and DIPEA can be added. Ensure the reaction temperature is maintained.

  • Low Yield: Low yields may result from incomplete reaction or loss of product during work-up and purification. Ensure efficient extraction and minimize the amount of solvent used for recrystallization to maximize recovery.

  • Oiling Out During Recrystallization: If the product "oils out" instead of crystallizing, this may be due to the solution being too concentrated or cooling too rapidly. Re-heat the solution, add a small amount of additional solvent, and allow it to cool more slowly.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The procedure is based on a well-established nucleophilic aromatic substitution reaction and can be readily adapted for the synthesis of a variety of 2-amino-3-cyanopyridine derivatives. By following the outlined steps and safety precautions, researchers can confidently synthesize this valuable building block for applications in drug discovery and medicinal chemistry.

References

  • Alfa Aesar. (2023). SAFETY DATA SHEET: 2-Chloronicotinonitrile. Retrieved from [Link]

  • Chem Service. (2015). SAFETY DATA SHEET: n-Butylamine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Zhang, P., et al. (2020). Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity. Future Medicinal Chemistry, 12(17), 1565-1579.
  • Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences, 6(1), 1-11.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • Zhang, P., et al. (2020). Discovery of Novel 2-aminonicotinonitrile Derivatives With New Potential Autophagy Activity. ResearchGate. Retrieved from [Link]

  • Khan Academy. (2019). Nucleophilic aromatic substitutions. Retrieved from [Link]

  • Britannica. (2018). Nucleophilic aromatic substitution. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • 2a biotech. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. Retrieved from [Link]

  • U.S. Patent No. US3917624A. (1975).
  • Lee, K., et al. (2010). Pharmacophore modeling and virtual screening studies for new VEGFR-2 kinase inhibitors. European Journal of Medicinal Chemistry, 45(11), 5420-5427.

Sources

Application Note: FeCl₃-Promoted Synthesis of Substituted Nicotinonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of substituted nicotinonitriles, a scaffold of significant interest in medicinal chemistry and materials science. We detail an efficient, one-pot, multi-component protocol leveraging iron(III) chloride (FeCl₃), an inexpensive, abundant, and environmentally benign Lewis acid catalyst. This guide explores the underlying reaction mechanism, outlines the reaction's scope, provides a detailed experimental protocol, and offers practical troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction: The Significance of Nicotinonitriles and Iron Catalysis

The nicotinonitrile (or 3-cyanopyridine) framework is a privileged scaffold in modern chemistry. Its derivatives exhibit a wide spectrum of biological activities, including use as antihypertensive, antimicrobial, and anticancer agents. Furthermore, they serve as crucial intermediates in the synthesis of more complex heterocyclic systems and functional materials.[1] Traditional methods for their synthesis often involve harsh conditions, toxic reagents, or expensive transition-metal catalysts.[2]

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all starting materials, represent a highly efficient and atom-economical approach to complex molecule synthesis.[3] When paired with a sustainable catalyst, MCRs offer a powerful platform for green chemistry. Iron(III) chloride has emerged as a standout catalyst for a myriad of organic transformations due to its compelling advantages: it is the second most abundant metal, remarkably inexpensive, and exhibits low toxicity compared to many precious metal catalysts.[4][5] Its strong Lewis acidic character makes it highly effective in activating substrates for nucleophilic attack, driving reactions toward high yields under mild conditions.[6][7]

This guide focuses on an FeCl₃-promoted MCR for the synthesis of highly functionalized 2-amino-3-cyanopyridines (a class of nicotinonitriles), demonstrating a practical, efficient, and scalable synthetic route.

The Catalyst: Why Iron(III) Chloride?

The choice of iron(III) chloride is a strategic one, grounded in principles of efficiency, sustainability, and practicality.

  • Potent Lewis Acidity: The Fe³⁺ ion is a hard Lewis acid, capable of coordinating strongly with hard Lewis bases, particularly the oxygen atom of carbonyl groups. This coordination polarizes the C=O bond, significantly increasing the electrophilicity of the carbonyl carbon and rendering it highly susceptible to nucleophilic attack.[6] This activation is the cornerstone of its catalytic efficacy in the reaction.

  • Economic & Environmental Profile: The high natural abundance and low cost of iron make FeCl₃ an economically viable catalyst for both academic research and large-scale industrial production.[5] Its low toxicity profile aligns with the growing demand for greener and more sustainable chemical processes.[8][9]

  • Versatility & Stability: Iron(III) chloride, available in both anhydrous and hexahydrated forms (FeCl₃·6H₂O), is a versatile catalyst that is easy to handle and store.[10] While the hexahydrated form is often more convenient, molar calculations must be adjusted for the mass of the water molecules.[11] It has demonstrated high catalytic activity in a wide range of organic reactions, including Friedel-Crafts acylations, cyclizations, and various multi-component syntheses.[8][12][13]

Proposed Reaction Mechanism

The FeCl₃-promoted synthesis of 2-amino-4-aryl-6-substituted-nicotinonitriles typically proceeds via a one-pot reaction involving an aromatic aldehyde, malononitrile, and a β-enaminone (or a related active methylene compound and an amine source). The proposed mechanism involves a cascade of acid-catalyzed transformations.

  • Knoevenagel Condensation: The reaction initiates with the FeCl₃-catalyzed Knoevenagel condensation. The Fe³⁺ ion activates the aldehyde's carbonyl group, facilitating its reaction with the active methylene protons of malononitrile to form an electrophilic arylidenemalononitrile intermediate (I ).

  • Michael Addition: A β-enaminone, acting as the nucleophile, undergoes a Michael addition to the electron-deficient double bond of the arylidenemalononitrile intermediate (I ), forming a new C-C bond and yielding intermediate II .

  • Intramolecular Cyclization & Deamination: Intermediate II undergoes an intramolecular cyclization where the amino group attacks one of the nitrile groups. This is followed by a tautomerization and subsequent elimination of the amine from the enaminone moiety, leading to the dihydropyridine intermediate III .

  • Oxidative Aromatization: The reaction culminates in the oxidation of the dihydropyridine intermediate III to the final, stable aromatic nicotinonitrile product. This step can be promoted by air (O₂) or another oxidant present in the reaction mixture, and is often facilitated by the catalyst itself.

FeCl3_Nicotinonitrile_Mechanism Proposed Mechanism for FeCl3-Promoted Nicotinonitrile Synthesis sub Aldehyde + Malononitrile + β-Enaminone cat FeCl₃ (cat.) int1 Intermediate I (Arylidenemalononitrile) sub->int1 1. Knoevenagel    Condensation int2 Intermediate II (Michael Adduct) int1->int2 2. Michael    Addition int3 Intermediate III (Dihydropyridine) int2->int3 3. Cyclization &    Deamination prod Substituted Nicotinonitrile int3->prod 4. Oxidative    Aromatization Experimental_Workflow A 1. Reagent Addition - Add aldehyde, malononitrile,  enaminone, EtOH, and FeCl₃  to a round-bottom flask. B 2. Reaction Setup - Attach reflux condenser. - Place on stirrer/hotplate. A->B C 3. Heating & Reflux - Heat the mixture to reflux  (approx. 80°C) with stirring  for the specified time. B->C D 4. Work-up - Cool to room temperature. - Pour mixture into ice-water. - Stir to precipitate the product. C->D E 5. Isolation - Collect the solid product  by vacuum filtration. - Wash with cold water. D->E F 6. Purification & Analysis - Recrystallize from ethanol. - Dry under vacuum. - Characterize (TLC, NMR, MS). E->F

References

Application Notes and Protocols for the N-Alkylation of 2-Aminonicotinonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aminonicotinonitrile scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its derivatives have been investigated for a wide range of biological activities, including anticancer and autophagy-inducing properties.[1][3][4] The N-alkylation of the C2-amino group is a critical synthetic transformation that enables the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles.[5] Introducing alkyl substituents at this position can profoundly influence a molecule's potency, selectivity, solubility, and metabolic stability.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of 2-aminonicotinonitrile. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into optimizing reaction conditions and troubleshooting common issues. We present two robust protocols: a classical approach using alkyl halides and a milder, selective reductive amination method.

Mechanistic Insights and Strategic Considerations

The N-alkylation of 2-aminonicotinonitrile proceeds via a nucleophilic substitution reaction, typically SN2, where the exocyclic amino group acts as the nucleophile.[6] However, the pyridine ring's endocyclic nitrogen can compete for alkylation, and the primary amine can undergo both mono- and di-alkylation. Achieving selective mono-N-alkylation is often the primary synthetic challenge.[7][8]

Key Factors for Success:

  • The Role of the Base: The reaction requires a base to deprotonate the amino group, thereby increasing its nucleophilicity. The choice of base is critical. Weak inorganic bases like potassium carbonate (K₂CO₃) are often sufficient and help minimize side reactions. Stronger bases like sodium hydride (NaH) can be used for less reactive systems but may increase the risk of di-alkylation or reaction with other functional groups.

  • Alkylating Agent Reactivity: The nature of the leaving group on the alkylating agent dictates its reactivity (I > Br > Cl > OTs).[6] Highly reactive agents like alkyl iodides facilitate faster reactions but may also lead to over-alkylation.

  • Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are preferred as they effectively solvate the cation of the base while leaving the nucleophile relatively free, accelerating the SN2 reaction.[6]

  • Controlling Stoichiometry and Temperature: Using a slight excess (1.0-1.2 equivalents) of the alkylating agent typically favors mono-alkylation. Running the reaction at room temperature or with gentle heating provides better control and selectivity compared to high-temperature conditions, which can promote di-alkylation.

General Reaction Mechanism

The diagram below illustrates the fundamental SN2 pathway for the N-alkylation of 2-aminonicotinonitrile using an alkyl halide.

sn2_mechanism amine 2-Aminonicotinonitrile activated_amine Deprotonated Amine (Nucleophile) amine->activated_amine Deprotonation base Base (e.g., K₂CO₃) alkyl_halide Alkyl Halide (R-X) product N-Alkyl-2-aminonicotinonitrile salt Salt (KX) base_h Protonated Base (BH⁺) activated_amine->product SN2 Attack

Caption: SN2 mechanism for base-mediated N-alkylation.

Protocol 1: Classical N-Alkylation with Alkyl Halide

This protocol details a widely applicable method for the mono-N-alkylation of 2-aminonicotinonitrile using an alkyl halide and potassium carbonate. It is reliable and utilizes common laboratory reagents.[9]

Materials
  • 2-Aminonicotinonitrile

  • Alkyl Halide (e.g., Benzyl Bromide, 1.1 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Methodology
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinonitrile (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration). Stir until a clear solution is formed.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq.) to the solution. The mixture will become a suspension.

  • Alkylating Agent Addition: Add the alkyl halide (1.1 eq.) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) every 1-2 hours. Use a suitable eluent system (e.g., 30% EtOAc in Hexane) and visualize under UV light (254 nm). The reaction is complete when the starting material spot is consumed. Note: Gentle heating (40-50 °C) can be applied if the reaction is sluggish.

  • Work-up - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

workflow_diagram start Start setup 1. Dissolve 2-aminonicotinonitrile in anhydrous DMF start->setup add_reagents 2. Add K₂CO₃, then Alkyl Halide (dropwise) setup->add_reagents react 3. Stir at Room Temperature Monitor by TLC add_reagents->react workup 4. Quench with Water & Extract with EtOAc react->workup wash 5. Wash Organic Layer with Water & Brine workup->wash dry 6. Dry (Na₂SO₄), Filter, & Concentrate wash->dry purify 7. Purify via Column Chromatography dry->purify characterize 8. Characterize Product (NMR, MS) purify->characterize end_node End characterize->end_node

Caption: Step-by-step workflow for the classical N-alkylation protocol.

Protocol 2: Reductive Amination for Selective Mono-N-Alkylation

Reductive amination is an excellent alternative for achieving selective mono-alkylation, particularly with primary alkyl groups.[10] This method involves the in-situ formation of an imine between the amine and an aldehyde, which is then immediately reduced by a mild reducing agent.

Materials
  • 2-Aminonicotinonitrile

  • Aldehyde (e.g., Benzaldehyde, 1.0 eq.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic amount, optional)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask, dissolve 2-aminonicotinonitrile (1.0 eq.) and the corresponding aldehyde (1.0 eq.) in an anhydrous solvent like DCE or THF.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step, though it is often not necessary.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the solution. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC. The reaction is typically complete within 2-12 hours.

  • Work-up - Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product by column chromatography and characterize as described in Protocol 1.

Data Presentation and Characterization

Successful N-alkylation can be confirmed by a combination of chromatographic and spectroscopic methods.

Expected Yields

The following table summarizes expected yields for N-alkylation reactions based on literature precedents for similar aminopyridine systems.[9][10]

Alkylating AgentBase/Catalyst SystemSolventTemperature (°C)Expected Yield (%)
Alkyl HalideK₂CO₃DMFRoom TempModerate to Good
Alkyl HalideCs₂CO₃MeCN70Good
Carboxylic AcidNaBH₄THFRoom TempGood
Alkyl HalideHeterogeneous CatalystVaries150-320>95
Spectroscopic Analysis
  • ¹H NMR: The most telling evidence is the disappearance of the broad -NH₂ singlet (typically ~5-6 ppm) and the appearance of a new N-H signal (for mono-alkylation) at a different chemical shift, along with new signals corresponding to the protons of the newly introduced alkyl group.

  • ¹³C NMR: Appearance of new signals in the aliphatic region corresponding to the alkyl group carbons.

  • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ in ESI-MS) will correspond to the mass of the starting material plus the mass of the added alkyl group minus one hydrogen.

  • Infrared (IR) Spectroscopy: The characteristic N-H stretching bands of the primary amine (two bands, ~3300-3500 cm⁻¹) will be replaced by a single, sharper N-H band for the secondary amine product.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
No or Low Conversion 1. Inactive alkylating agent. 2. Insufficiently strong or wet base. 3. Low reaction temperature.1. Use a fresh bottle of the alkylating agent or switch to a more reactive one (e.g., bromide to iodide). 2. Use freshly dried, anhydrous base. 3. Gently heat the reaction to 40-50 °C and monitor carefully.
Formation of Di-alkylated Product 1. Excess alkylating agent. 2. Reaction temperature is too high. 3. Use of a very strong base.1. Reduce the stoichiometry of the alkylating agent to 1.0-1.05 equivalents. 2. Run the reaction at room temperature or below. 3. Switch to a milder base like K₂CO₃. Alternatively, use the reductive amination protocol.
Complex Mixture of Products 1. Reaction at the pyridine nitrogen. 2. Decomposition of starting material or product.1. This is less common for 2-aminopyridines but can occur. Lowering the temperature may improve selectivity. 2. Ensure anhydrous conditions and run the reaction under an inert atmosphere (N₂ or Ar).
Difficult Purification 1. Residual DMF in the crude product. 2. Product is highly polar.1. Ensure thorough washing with water and brine during work-up. A high-vacuum line can also help remove residual DMF. 2. Use a more polar eluent system for column chromatography or consider a different purification method like preparative HPLC.

References

  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH. [Link]

  • A Facile N-Monoalkylation of Aminopyridines. ResearchGate. [Link]

  • Process for the N-alkylation of aminopyridines.
  • Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. ChemRxiv. [Link]

  • Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity. Future Science. [Link]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Publishing. [Link]

  • Synthesis of 2-aminonicotinic acid. ResearchGate. [Link]

  • Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. Tel Aviv University. [Link]

  • Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PMC - PubMed Central. [Link]

  • Discovery of Novel 2-aminonicotinonitrile Derivatives With New Potential Autophagy Activity. ResearchGate. [Link]

  • Method for the synthesis of N-alkyl-O-alkyl carbamates. RSC Advances (RSC Publishing). [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

  • N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors. PMC - NIH. [Link]

  • N-Dealkylation of Amines. PMC - NIH. [Link]

  • Alkylation Reagents. Regis Technologies. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

  • Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone. MDPI. [Link]

Sources

Unlocking the Potential of Dual-State Emitters: Application Notes and Protocols for 2-(Butylamino)nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Quench—The Rise of Dual-State Emitters

In the realm of molecular photonics and chemical biology, the quest for robust fluorescent probes is perpetual. Traditional organic fluorophores often exhibit strong emission in dilute solutions but suffer from aggregation-caused quenching (ACQ) in the solid state or at high concentrations. Conversely, materials exhibiting aggregation-induced emission (AIE) are typically non-emissive in solution and "turn on" only in an aggregated state[1][2]. Dual-state emitters (DSEs) represent a paradigm shift, bridging the gap between ACQ and AIE phenomena by demonstrating strong luminescence in both solution and solid states[3][4][5]. This unique characteristic makes them exceptionally versatile for a wide array of applications, from cellular imaging to optoelectronic devices[3][6][7].

Among the promising classes of DSEs, 2-(butylamino)nicotinonitrile derivatives have emerged as a focal point of research. These molecules, characterized by an electron-donating butylamino group and an electron-accepting nicotinonitrile core, possess the quintessential donor-π-acceptor (D-π-A) architecture conducive to remarkable photophysical properties. This guide provides an in-depth exploration of the application of this compound derivatives as dual-state emitters, offering detailed protocols for their synthesis and photophysical characterization, and insights into the underlying mechanisms that govern their unique luminescent behavior.

The Science of Dual-State Emission in this compound Derivatives

The dual-state emission of this compound derivatives is intrinsically linked to their molecular structure and the interplay of excited-state dynamics. The butylamino group serves as an electron donor, while the cyano-substituted pyridine ring acts as an electron acceptor. This electronic push-pull system gives rise to a significant dipole moment, which is further enhanced upon photoexcitation.

The prevailing mechanism to explain the dual-state emission in such donor-acceptor systems is the Twisted Intramolecular Charge Transfer (TICT) model[8][9][10][11]. In the excited state, the molecule can exist in two main conformations: a planar locally excited (LE) state and a twisted TICT state where the donor and acceptor moieties are orthogonal to each other[12]. In non-polar solvents, the LE state is favored, leading to strong fluorescence. In polar solvents, the highly polar TICT state is stabilized, often leading to a red-shifted emission. The butyl group, with its steric bulk, can influence the rotational dynamics and the energy barrier between the LE and TICT states, thereby modulating the emission properties.

In the solid state, the rigid environment restricts the non-radiative decay pathways that are active in solution, such as intramolecular rotations and vibrations. This restriction of intramolecular motion (RIM) is a key principle in AIE and also contributes to the strong solid-state emission of these DSEs[2]. The butyl chains can also play a role in preventing dense π-π stacking in the solid state, which is a common cause of quenching in traditional fluorophores[12].

cluster_solution In Solution cluster_solid In Solid State Ground_State_S0 Ground State (S0) Planar Conformation Excited_State_LE Locally Excited (LE) State Planar Ground_State_S0->Excited_State_LE Photoexcitation Excited_State_LE->Ground_State_S0 Fluorescence (LE Emission) Excited_State_TICT Twisted Intramolecular Charge Transfer (TICT) State Orthogonal Excited_State_LE->Excited_State_TICT Intramolecular Rotation (Polar Solvents) Excited_State_TICT->Ground_State_S0 Fluorescence (TICT Emission, Red-Shifted) Ground_State_S0_Solid Ground State (S0) Planar Conformation Excited_State_LE_Solid Locally Excited (LE) State Planar Ground_State_S0_Solid->Excited_State_LE_Solid Photoexcitation Excited_State_LE_Solid->Ground_State_S0_Solid Strong Fluorescence (RIM) Excited_State_LE_Solid->Non_Radiative_Decay Restricted

Figure 1: Mechanism of dual-state emission in this compound derivatives.

Photophysical Properties of Representative Derivatives

The photophysical properties of this compound derivatives can be tuned by modifying the substituents on the pyridine ring. The following table summarizes the properties of some representative 2-(butylamino)cinchomeronic dinitrile derivatives, a closely related class of compounds.

CompoundSolventλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Φ_s (%)
2a Toluene389429248945
2c Toluene403439204563
2c DCM410452231563
3a Toluene395449321833
4a Toluene398456344435

Data extracted from Ershov et al., Molecules, 2022.[12]

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound Derivative

This protocol describes the synthesis of a this compound derivative via nucleophilic aromatic substitution.

Materials:

  • 2-Chloronicotinonitrile

  • n-Butylamine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

  • Glass column for chromatography

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 2-chloronicotinonitrile (1.0 eq) in anhydrous DMF. Add potassium carbonate (2.0 eq) to the solution.

    • Rationale: DMF is a polar aprotic solvent that facilitates the dissolution of the reactants and promotes the nucleophilic substitution reaction. Potassium carbonate acts as a base to deprotonate the butylamine, increasing its nucleophilicity.

  • Addition of Amine: Slowly add n-butylamine (1.2 eq) to the reaction mixture at room temperature while stirring.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

    • Monitoring: Monitor the reaction progress by TLC using an ethyl acetate/hexane mixture as the eluent. Visualize the spots under a UV lamp. The product should have a different Rf value than the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

    • Rationale: The water wash removes DMF and inorganic salts. The brine wash removes any remaining water from the organic layer.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Start Dissolve 2-Chloronicotinonitrile and K2CO3 in DMF Add_Amine Add n-Butylamine Start->Add_Amine React Heat to 80-90 °C for 4-6 hours Add_Amine->React Monitor Monitor by TLC React->Monitor Workup Cool and Quench with Water Monitor->Workup Extract Extract with Ethyl Acetate Workup->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product Purify->Characterize

Figure 2: Workflow for the synthesis of this compound.

Protocol 2: Characterization of Dual-State Emission

This protocol outlines the steps to characterize the dual-state emission properties of the synthesized this compound derivatives.

Materials and Equipment:

  • Synthesized this compound derivative

  • Spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Fluorometer with a solid-state sample holder

  • Integrating sphere for quantum yield measurements (optional, but recommended for accuracy)

  • Reference standard for quantum yield determination (e.g., quinine sulfate in 0.1 M H₂SO₄)

Part A: Solution-State Photophysical Measurements

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., toluene) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilute solutions (e.g., 1-10 µM) in various solvents of different polarities.

    • Rationale: Using dilute solutions minimizes aggregation and inner-filter effects, ensuring that the measurements reflect the properties of individual molecules.

  • UV-Vis Absorption Spectroscopy: Record the absorption spectra of the solutions using the UV-Vis spectrophotometer. Determine the wavelength of maximum absorption (λ_abs).

  • Fluorescence Spectroscopy: Record the fluorescence emission spectra of the solutions using the fluorometer. Excite the samples at their respective λ_abs. Determine the wavelength of maximum emission (λ_em).

  • Quantum Yield Determination (Relative Method): a. Prepare a solution of the reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) with an absorbance of ~0.05 at the excitation wavelength. b. Prepare a solution of the sample in the same solvent (if possible) with a similar absorbance at the same excitation wavelength. c. Record the emission spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths). d. Calculate the quantum yield (Φ_s) using the following equation: Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'std' refer to the sample and standard, respectively.

  • Solvatochromism Study (Lippert-Mataga Plot): a. Calculate the Stokes shift (Δν) in wavenumbers (cm⁻¹) for each solvent: Δν = (1/λ_abs) - (1/λ_em). b. Calculate the solvent polarity function (Δf) for each solvent: Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)], where ε is the dielectric constant and n is the refractive index of the solvent. c. Plot Δν versus Δf. A linear relationship suggests a change in dipole moment upon excitation, consistent with a TICT state.

Part B: Solid-State Photophysical Measurements

  • Sample Preparation: Prepare a solid sample by drop-casting a concentrated solution of the compound onto a quartz slide and allowing the solvent to evaporate. Alternatively, use a powdered sample.

  • Solid-State Fluorescence Spectroscopy: Place the solid sample in the solid-state sample holder of the fluorometer. Record the emission spectrum.

  • Solid-State Quantum Yield: Measure the quantum yield of the solid sample using an integrating sphere. This provides a direct and accurate measurement of the emission efficiency in the solid state.

cluster_solution Solution State cluster_solid Solid State Prep_Sol Prepare Dilute Solutions in Various Solvents Abs Record UV-Vis Absorption Spectra Prep_Sol->Abs Em_Sol Record Fluorescence Emission Spectra Abs->Em_Sol QY_Sol Determine Quantum Yield Em_Sol->QY_Sol Solvato Perform Solvatochromism Study Em_Sol->Solvato Prep_Solid Prepare Solid Sample (Drop-cast or Powder) Em_Solid Record Solid-State Emission Spectrum Prep_Solid->Em_Solid QY_Solid Measure Solid-State Quantum Yield Em_Solid->QY_Solid

Figure 3: Experimental workflow for photophysical characterization.

Troubleshooting and Best Practices

  • Synthesis: Ensure all glassware is dry and use anhydrous solvents to prevent side reactions. Monitor the reaction closely by TLC to avoid over-reaction or decomposition.

  • Fluorescence Measurements:

    • Inner-Filter Effect: Use dilute solutions (absorbance < 0.1) to avoid reabsorption of emitted light.

    • Detector Saturation: If the fluorescence signal is too high, reduce the concentration of the sample or use neutral density filters.

    • Solvent Purity: Use spectroscopic grade solvents to avoid background fluorescence from impurities.

    • Solid-State Measurements: Ensure the sample is uniformly distributed and properly aligned in the sample holder to obtain reproducible results.

Applications and Future Directions

The robust dual-state emission of this compound derivatives makes them highly attractive for a range of applications:

  • Bioimaging: Their strong emission in both solution and aggregated states makes them suitable for cellular imaging, where they can report on changes in the local environment, such as viscosity or polarity.

  • Chemical Sensing: The sensitivity of their emission to the polarity of the environment can be exploited for the development of sensors for various analytes.

  • Organic Light-Emitting Diodes (OLEDs): Their high solid-state quantum yields make them promising candidates for use as emitters in OLEDs.

  • Anti-Counterfeiting: The distinct emission in solution and solid state can be used to create advanced anti-counterfeiting materials.

Future research in this area will likely focus on the rational design of new derivatives with tailored photophysical properties, such as red-shifted emission for deeper tissue imaging and higher quantum yields for brighter probes. The exploration of their applications in theranostics, combining imaging and therapeutic functionalities, also represents an exciting avenue for future investigation.

References

  • Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural changes accompanying intramolecular electron transfer: focus on twisted intramolecular charge-transfer states and structures. Chemical Reviews, 103(10), 3899-4032.
  • Rettig, W. (1986). Charge separation in excited states of flexible molecules—the TICT compounds. Angewandte Chemie International Edition in English, 25(11), 971-988.
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  • van der Auweraer, M., Grabowski, Z. R., & Rettig, W. (2015). Twisted intramolecular charge transfer (TICT) state formation in the excited state of p-N,N-dimethylaminobenzonitrile (DMABN): the story of the rotamer. Physical Chemistry Chemical Physics, 17(40), 26978-26991.
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Application Notes and Protocols for Measuring the Photophysical Properties of Nicotinonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nicotinonitrile derivatives, characterized by a pyridine ring substituted with a cyano group, are a versatile class of compounds with significant potential in drug development and materials science.[1][2][3][4] Their utility is intrinsically linked to their photophysical properties, which dictate their behavior upon interaction with light. This guide provides a comprehensive overview of the experimental setups and detailed protocols for characterizing the key photophysical parameters of nicotinonitriles. We will delve into the principles and methodologies for measuring absorbance, fluorescence, quantum yield, excited-state lifetime, and solvatochromism. This document is intended for researchers, scientists, and drug development professionals seeking to harness the unique optical properties of these promising molecules.

Introduction: The Photophysical Landscape of Nicotinonitriles

Nicotinonitriles and their derivatives have garnered substantial interest due to their diverse biological activities and intriguing optical properties.[2][3] Many of these compounds exhibit fluorescence, a phenomenon where a molecule absorbs light at a specific wavelength and subsequently emits light at a longer wavelength.[5][6] The efficiency and characteristics of this process are defined by several key photophysical parameters:

  • Molar Extinction Coefficient (ε): A measure of how strongly a substance absorbs light at a given wavelength.[7]

  • Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process.[8]

  • Excited-State Lifetime (τ): The average time a molecule spends in the excited state before returning to the ground state.[9]

  • Stokes Shift: The difference in wavelength between the maximum of the absorption and emission spectra.

  • Solvatochromism: The change in the color of a substance (and its spectral properties) with the polarity of the solvent.[10]

Understanding these properties is crucial for applications ranging from fluorescent probes in biological imaging to the development of novel photoactive drugs.[10][11] This guide will provide the foundational knowledge and practical protocols to accurately measure these parameters.

Foundational Measurements: UV-Visible Absorption Spectroscopy

The initial step in characterizing any chromophore is to determine its ability to absorb light. This is achieved through UV-Visible absorption spectroscopy.

Principle

The Beer-Lambert law is the fundamental principle governing the absorption of light by a solution.[7][12] It states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species and the path length (l) of the light through the solution. The proportionality constant is the molar extinction coefficient (ε), a unique characteristic of the substance at a specific wavelength.[7][13]

Equation 1: Beer-Lambert Law A = εcl

Experimental Protocol: Determination of Molar Extinction Coefficient

Objective: To determine the molar extinction coefficient (ε) of a nicotinonitrile derivative at its absorption maximum (λmax).

Materials:

  • Nicotinonitrile derivative

  • High-purity solvent (e.g., spectroscopic grade ethanol, acetonitrile, or as appropriate for the compound's solubility)

  • Calibrated UV-Visible spectrophotometer[14]

  • Quartz cuvettes (typically 1 cm path length)[8]

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Accurately weigh a known mass of the nicotinonitrile derivative and dissolve it in a precise volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM, 2 µM, 5 µM, 10 µM, 20 µM).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to stabilize. Set the desired wavelength range for scanning (e.g., 200-800 nm).

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectra to correct for solvent absorption.

  • Sample Measurement: Record the absorption spectrum for each of the prepared dilutions, starting from the least concentrated. Ensure that the maximum absorbance falls within the linear range of the instrument (typically below 1.0).[14]

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.

    • Plot a graph of absorbance at λmax versus concentration.

    • Perform a linear regression on the data. The plot should be linear and pass through the origin.[12]

    • According to the Beer-Lambert law, the slope of this line is equal to the molar extinction coefficient (ε) multiplied by the path length (l). Since the path length is typically 1 cm, the slope directly gives the value of ε in L·mol⁻¹·cm⁻¹.[7]

Table 1: Example Data for Molar Extinction Coefficient Determination

Concentration (µM)Absorbance at λmax
10.015
20.031
50.076
100.152
200.305

Unveiling Emissive Properties: Steady-State Fluorescence Spectroscopy

Once the absorption characteristics are known, the next step is to investigate the fluorescence properties of the nicotinonitrile derivative.

Principle

Fluorescence spectroscopy involves exciting a molecule with a specific wavelength of light and detecting the emitted light at a longer wavelength. A spectrofluorometer is used to record emission and excitation spectra. The emission spectrum is a plot of fluorescence intensity versus wavelength, while the excitation spectrum is a plot of fluorescence intensity at a fixed emission wavelength versus the excitation wavelength.

Experimental Protocol: Measuring Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (ΦF) of a nicotinonitrile derivative relative to a well-characterized standard.[8][15]

Materials:

  • Nicotinonitrile derivative

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol). The standard should have absorption and emission properties that overlap with the sample.[16]

  • High-purity solvents

  • Calibrated spectrofluorometer with a corrected emission spectrum function[15]

  • UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the nicotinonitrile sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally below 0.1) to avoid inner filter effects.[8][16]

  • Absorption Measurements: Record the UV-Visible absorption spectra for all prepared solutions.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the spectrofluorometer to a wavelength where both the sample and the standard absorb.

    • Record the corrected fluorescence emission spectrum for each solution.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot a graph of the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The plot should be linear for both. Determine the slope (gradient) of each line.[15]

    • The quantum yield of the sample (Φs) can be calculated using the following equation:[8][15]

Equation 2: Relative Quantum Yield Calculation Φs = Φr * (Grads / Gradr) * (ns² / nr²)

Where:

  • Φr is the quantum yield of the reference standard.

  • Grads and Gradr are the gradients of the plots for the sample and reference, respectively.

  • ns and nr are the refractive indices of the solvents used for the sample and reference, respectively (if they are different).

Table 2: Common Fluorescence Quantum Yield Standards

StandardSolventExcitation Wavelength (nm)Emission Range (nm)Quantum Yield (ΦF)
Quinine Sulfate0.1 M H₂SO₄350400-6000.54
Rhodamine 6GEthanol488500-6500.95
Coumarin 153Ethanol423450-6500.53

Note: These values can vary slightly depending on the source and measurement conditions.

Probing Excited-State Dynamics: Time-Resolved Fluorescence Spectroscopy

The excited-state lifetime is a critical parameter that provides insights into the various de-excitation pathways available to a molecule. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.[9][17][18][19]

Principle of TCSPC

In a TCSPC experiment, a sample is repeatedly excited by a high-repetition-rate pulsed laser.[17][20] The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon. By collecting the arrival times of many individual photons, a histogram is constructed that represents the probability distribution of the fluorescence decay.[9][20] This decay is typically fitted to an exponential function to extract the lifetime(s).

Experimental Setup for TCSPC

A typical TCSPC setup consists of:

  • A pulsed light source (e.g., picosecond diode laser or a femtosecond laser with a pulse picker).[18]

  • Sample holder.

  • A monochromator or optical filters to select the emission wavelength.[9]

  • A single-photon sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode).[9][19]

  • TCSPC electronics, including a constant fraction discriminator (CFD), a time-to-amplitude converter (TAC), and a multi-channel analyzer (MCA).[17][20]

Figure 1: A schematic workflow of a Time-Correlated Single Photon Counting (TCSPC) experiment.

Experimental Protocol: Measuring Excited-State Lifetime

Objective: To measure the fluorescence lifetime(s) of a nicotinonitrile derivative.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the nicotinonitrile derivative in the desired solvent. The concentration should be low enough to avoid concentration-quenching effects.

  • Instrument Setup:

    • Select an appropriate pulsed laser source with an excitation wavelength close to the λmax of the sample.

    • Set the emission monochromator to the wavelength of maximum fluorescence emission.

    • Adjust the detector voltage and other parameters for optimal single-photon counting statistics (typically, the count rate should be less than 5% of the laser repetition rate).[19]

  • Instrument Response Function (IRF) Measurement: Replace the sample with a scattering solution (e.g., a dilute solution of Ludox or non-dairy creamer) and record the instrument response function. The IRF represents the time profile of the excitation pulse as measured by the detection system.

  • Sample Measurement: Record the fluorescence decay of the nicotinonitrile solution until a sufficient number of counts have been accumulated in the peak channel (e.g., 10,000 counts) to ensure good statistical accuracy.

  • Data Analysis:

    • Use specialized software to perform a deconvolution of the measured fluorescence decay with the IRF.

    • Fit the decay data to a single, double, or triple exponential decay model to obtain the lifetime(s) (τ) and their respective amplitudes. The goodness of the fit is typically assessed by the chi-squared (χ²) value and the randomness of the residuals.

Table 3: Example Excited-State Lifetime Data

CompoundSolventLifetime (τ) (ns)Chi-squared (χ²)
Nicotinonitrile Derivative AEthanol3.51.05
Nicotinonitrile Derivative BToluene1.2, 5.8 (bi-exponential)1.12

Exploring Environmental Sensitivity: Solvatochromism Studies

Many nicotinonitrile derivatives exhibit solvatochromism, meaning their absorption and emission spectra are sensitive to the polarity of the solvent.[6][21] This property makes them valuable as environmental probes.[10][22][23]

Principle

Solvatochromism arises from differential solvation of the ground and excited states of the molecule.[22] In polar solvents, polar molecules are stabilized. If the excited state is more polar than the ground state, an increase in solvent polarity will lead to a greater stabilization of the excited state, resulting in a red shift (bathochromic shift) of the emission spectrum.

Experimental Protocol: Characterizing Solvatochromic Behavior

Objective: To investigate the effect of solvent polarity on the absorption and fluorescence properties of a nicotinonitrile derivative.

Procedure:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., from non-polar hexane to polar water).

  • Solution Preparation: Prepare solutions of the nicotinonitrile derivative of the same concentration in each of the selected solvents.

  • Spectroscopic Measurements:

    • Record the UV-Visible absorption and fluorescence emission spectra for each solution.

  • Data Analysis:

    • Determine the λmax of absorption and emission for each solvent.

    • Calculate the Stokes shift (in nm or cm⁻¹) for each solvent.

    • Correlate the spectral shifts with a solvent polarity scale, such as the Reichardt's dye scale (ET(30)). A Lippert-Mataga plot can be constructed to analyze the change in dipole moment upon excitation.

Table 4: Example Solvatochromism Data

SolventPolarity (ET(30))λabs (nm)λem (nm)Stokes Shift (cm⁻¹)
Toluene33.93504204895
Dichloromethane40.73524355832
Acetonitrile45.63554506689
Ethanol51.93584657412

Advanced Photophysical Characterization: Transient Absorption Spectroscopy

For a more in-depth understanding of the excited-state dynamics, including processes like intersystem crossing to the triplet state, femtosecond transient absorption (TA) spectroscopy can be employed.[24][25][26]

Principle of Transient Absorption

In a TA experiment, a short, intense "pump" pulse excites the sample to an excited electronic state. A second, weaker "probe" pulse, which is a broadband white-light continuum, passes through the sample at a variable time delay after the pump pulse.[24][26] The difference in the absorption spectrum of the probe with and without the pump pulse is measured. This provides information about the excited-state absorption, stimulated emission, and ground-state bleach, allowing for the tracking of the excited-state population over time.[26]

Experimental Setup for Femtosecond Transient Absorption

Figure 2: A simplified schematic of a femtosecond transient absorption spectroscopy setup.

Applications in Nicotinonitrile Research

Transient absorption spectroscopy can be used to:

  • Directly observe the decay of the initially populated singlet excited state.

  • Identify and characterize the formation of triplet states through intersystem crossing.[27][28][29]

  • Study charge transfer processes in donor-acceptor nicotinonitrile systems.

  • Investigate the dynamics of photoinduced chemical reactions.

Conclusion

The comprehensive photophysical characterization of nicotinonitrile derivatives is essential for their rational design and application in various scientific and technological fields. The protocols outlined in this guide provide a robust framework for obtaining accurate and reliable data on their absorption, emission, and excited-state properties. By systematically applying these techniques, researchers can gain a deep understanding of the structure-property relationships that govern the photophysics of these versatile molecules, paving the way for the development of novel and improved functional materials and therapeutics.

References

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  • Conci, F., et al. (2020). Time- and frequency-resolved fluorescence with a single TCSPC detector via a Fourier-transform approach. Optics Express, 28(19), 27954-27965.
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Application Notes and Protocols for In Vitro Cytotoxicity Evaluation of Novel Nicotinonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Interest in Nicotinonitrile Scaffolds

Nicotinonitrile derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features make them valuable synthons for creating a diverse array of biologically active molecules.[1] A substantial body of research has highlighted their potential as anticancer, antibacterial, and anti-inflammatory agents.[1][2] The evaluation of the cytotoxic potential of these novel chemical entities is a critical and foundational step in the drug discovery and development pipeline.[3][4]

In vitro cytotoxicity assays provide crucial data on the concentration-dependent toxicity of a compound in cultured cells.[3] These assays are fundamental for several key aspects of early-stage drug development:

  • High-Throughput Screening: Efficiently screening large libraries of newly synthesized nicotinonitrile compounds to identify initial hits with potential therapeutic activity.

  • Mechanism of Action Studies: Elucidating the cellular pathways through which these compounds exert their cytotoxic effects, such as inducing apoptosis or necrosis.[3]

  • Lead Optimization: Selecting the most promising candidates for further preclinical and clinical development based on their potency and selectivity.

This document serves as a comprehensive guide, providing detailed protocols and theoretical insights for assessing the in vitro cytotoxicity of novel nicotinonitrile compounds. As a Senior Application Scientist, the aim is to not only provide step-by-step instructions but also to explain the causality behind experimental choices, ensuring a robust and self-validating system for your research.

I. Foundational Cytotoxicity Screening: Assessing Cell Viability and Membrane Integrity

The initial phase of cytotoxicity testing typically involves determining the overall impact of the nicotinonitrile compounds on cell viability and membrane integrity. The MTT and LDH assays are staples in this regard, offering reliable and high-throughput-compatible methods.

A. MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell's metabolic activity, which in turn is a proxy for cell viability.[5][6] The core principle of this assay lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Selected cancer cell lines (e.g., MCF-7, HeLa, HepG2)[8][9]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Novel nicotinonitrile compounds (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in sterile PBS)[6]

  • DMSO (for formazan solubilization)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest cells that are in their logarithmic growth phase.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[10]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the nicotinonitrile compounds in complete medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the various compound concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control (cells in medium only).[10]

    • Incubate for the desired exposure times (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[3][11]

    • Incubate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.[10]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570-590 nm using a microplate reader.

B. LDH Assay: Quantifying Cell Membrane Damage

The Lactate Dehydrogenase (LDH) assay is another crucial method for assessing cytotoxicity. It operates on the principle of measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is damaged.[12][13] This release of LDH is a hallmark of necrotic cell death.[13]

Protocol: LDH Release Assay

Materials:

  • Cells and nicotinonitrile compounds prepared as in the MTT assay.

  • LDH cytotoxicity assay kit (containing lysis buffer, substrate mix, etc.)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

    • It is essential to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[3][14]

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes.

    • Carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[3]

  • LDH Reaction:

    • Add the LDH reaction solution/substrate mix from the kit to each well containing the supernatant.[15]

    • Incubate at room temperature for approximately 30 minutes, protected from light.[15]

  • Absorbance Measurement:

    • Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490-520 nm).[15]

    • The amount of color change is proportional to the amount of LDH released, indicating the level of cytotoxicity.[15]

II. Delving Deeper: Unraveling the Mechanisms of Cell Death

Once the cytotoxic potential of the nicotinonitrile compounds has been established, the next logical step is to investigate the underlying mechanisms of cell death. This often involves differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

A. Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

A widely used and reliable method for detecting apoptosis is the Annexin V and Propidium Iodide (PI) dual-staining assay, analyzed by flow cytometry.[16] This technique is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can bind to the exposed PS on the surface of apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[17] It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.

This dual-staining allows for the differentiation of cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol: Annexin V & PI Staining for Flow Cytometry

Materials:

  • Cells treated with nicotinonitrile compounds in 6-well plates.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer).

  • Cold PBS.

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells with the nicotinonitrile compounds for the desired time. Include a vehicle-treated negative control.

    • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

    • Wash the cells once with cold PBS and centrifuge.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[18]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X binding buffer to each tube.

    • Analyze the stained cells by flow cytometry within one hour.[3]

B. Caspase Activity Assays

Caspases are a family of proteases that play a central role as executioners of apoptosis.[19][20] Measuring the activity of specific caspases, such as caspase-3, can provide further evidence of apoptosis induction. Caspase activity assays are typically based on the cleavage of a synthetic substrate that contains a fluorogenic or chromogenic reporter molecule.[19][20]

Protocol: Fluorometric Caspase-3 Activity Assay

Materials:

  • Cells treated with nicotinonitrile compounds.

  • Caspase-3 activity assay kit (containing cell lysis buffer, reaction buffer, DTT, and a fluorogenic caspase-3 substrate like DEVD-AMC).[21][22]

  • Fluorometer (plate reader).

Procedure:

  • Cell Lysis:

    • Induce apoptosis in cells with the test compounds.

    • Resuspend the cells in the provided chilled cell lysis buffer and incubate on ice for 10 minutes.[21]

    • Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.

  • Caspase Reaction:

    • In a 96-well plate, add the cell lysate to the reaction buffer containing DTT.

    • Add the DEVD-AMC substrate to each sample.[21]

    • Incubate at 37°C for 1-2 hours.[21]

  • Fluorescence Measurement:

    • Measure the fluorescence using a fluorometer with an excitation wavelength of around 380 nm and an emission wavelength between 420-460 nm.[21]

    • The increase in fluorescence intensity is proportional to the caspase-3 activity.

C. Investigating Oxidative Stress: Reactive Oxygen Species (ROS) Assay

Some compounds induce cytotoxicity by generating reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.[23] The production of ROS can be measured using cell-permeable fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[24][25] Inside the cell, DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[24]

Protocol: Intracellular ROS Detection

Materials:

  • Cells treated with nicotinonitrile compounds.

  • DCFH-DA solution.

  • Serum-free medium.

  • Fluorescence microplate reader or flow cytometer.

Procedure:

  • Cell Preparation and Staining:

    • Seed cells in a 96-well plate and treat with the nicotinonitrile compounds.

    • Remove the treatment medium and wash the cells with PBS.

    • Add the DCFH-DA working solution (typically 10 µM in serum-free medium) to each well.[25]

    • Incubate for 30 minutes at 37°C in the dark.[24][25]

  • Measurement:

    • Remove the DCFH-DA solution and wash the cells again with PBS.

    • Add PBS to each well.

    • Measure the fluorescence intensity immediately using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).[24] Alternatively, cells can be harvested and analyzed by flow cytometry.[23]

III. Data Presentation and Interpretation

Clear and concise data presentation is crucial for interpreting the results of cytotoxicity studies.

A. Calculating and Interpreting IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a cytotoxic compound. It represents the concentration of a drug that is required to inhibit a biological process by 50%.[26] In the context of these assays, it is the concentration that reduces cell viability by half compared to an untreated control.[26] IC50 values are typically determined by performing a dose-response curve and using non-linear regression analysis.[26]

Table 1: Hypothetical Cytotoxicity Data for Novel Nicotinonitrile Compounds

CompoundCell LineExposure Time (h)IC50 (µM)
Nicotinonitrile AMCF-74812.5 ± 1.3
Nicotinonitrile BMCF-7485.2 ± 0.8
Nicotinonitrile CMCF-74825.1 ± 2.5
Doxorubicin (Control)MCF-7480.8 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

B. Visualizing Experimental Workflows and Pathways

Diagrams are powerful tools for illustrating complex experimental workflows and biological pathways.

Workflow cluster_prep Cell & Compound Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., MCF-7, HeLa) MTT MTT Assay (Viability) CellCulture->MTT Seeding & Treatment LDH LDH Assay (Membrane Integrity) CellCulture->LDH Seeding & Treatment Apoptosis Apoptosis Assays (Annexin V/PI, Caspase) CellCulture->Apoptosis Seeding & Treatment ROS ROS Assay CellCulture->ROS Seeding & Treatment CompoundPrep Nicotinonitrile Compound Dilution CompoundPrep->MTT Treatment CompoundPrep->LDH Treatment CompoundPrep->Apoptosis Treatment CompoundPrep->ROS Treatment Fluorimetry Fluorimetry/ Spectrophotometry MTT->Fluorimetry LDH->Fluorimetry FlowCytometry Flow Cytometry Analysis Apoptosis->FlowCytometry ROS->Fluorimetry IC50 IC50 Calculation FlowCytometry->IC50 Fluorimetry->IC50

Apoptosis_Pathway Compound Nicotinonitrile Compound ROS Increased ROS Compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

IV. Concluding Remarks

The systematic in vitro evaluation of novel nicotinonitrile compounds is a cornerstone of modern drug discovery. By employing a multi-faceted approach that combines foundational viability assays with more detailed mechanistic studies, researchers can gain a comprehensive understanding of a compound's cytotoxic profile. The protocols and insights provided in this document are intended to serve as a robust framework for these investigations, ultimately facilitating the identification and development of new therapeutic agents.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • ROS Assay Kit Protocol. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]

  • AntBio. (2025, July 11). Cellular reactive oxygen species (ROS) assay strategy. Retrieved from [Link]

  • Bio-protocol. (n.d.). Flow Cytometric Detection of Reactive Oxygen Species. Retrieved from [Link]

  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • PMC - PubMed Central - NIH. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]

  • PMC - NIH. (n.d.). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Retrieved from [Link]

  • Frontiers. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

  • AACR Journals. (n.d.). Cancer Cell Lines for Drug Discovery and Development. Retrieved from [Link]

  • ScienceDirect. (n.d.). Caspases activity assay procedures. Retrieved from [Link]

  • G-Biosciences. (2020, January 7). The Role of LDH in Cellular Cytotoxicity. Retrieved from [Link]

  • NIH. (2021, January 5). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • JoVE. (2023, March 24). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]

  • Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks. (n.d.). Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • NCBI. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Retrieved from [Link]

  • ResearchGate. (n.d.). Nicotinonitrile derivatives as antitumor agents. Retrieved from [Link]

  • NIH. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic activity of some newly synthesized compounds against human.... Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). Retrieved from [Link]

  • ResearchGate. (2022, June 13). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?. Retrieved from [Link]

  • PMC - NIH. (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. Retrieved from [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • PMC - NIH. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Retrieved from [Link]

  • Cytotoxicity Evaluation of Peptide Drug. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of 2-(Butylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed analytical methodologies for the quantitative analysis of 2-(Butylamino)nicotinonitrile, a key intermediate in various synthetic pathways.[1] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering robust starting points for method development and validation. This document emphasizes High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) as primary analytical techniques. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Introduction to this compound

This compound (CAS No. 74611-50-0) is a substituted pyridine derivative with the molecular formula C10H13N3 and a molecular weight of 175.23 g/mol .[2][3] Its structure, featuring a polar nicotinonitrile head and a nonpolar butylamino tail, makes it amenable to analysis by both reversed-phase liquid chromatography and, with appropriate sample preparation, gas chromatography. Accurate and precise quantification of this compound is critical for process control, purity assessment, and stability studies in research and development settings.

Physicochemical Properties Summary
PropertyValueSource
CAS Number 74611-50-0[2][4]
Molecular Formula C10H13N3[2]
Molecular Weight 175.23[2][3]
IUPAC Name 2-(butylamino)pyridine-3-carbonitrile[1]
Storage Sealed in dry, 2-8°C[2]

General Analytical Workflow

The quantification of this compound necessitates a systematic workflow to ensure data integrity and reproducibility. The following diagram illustrates the key stages from sample handling to data reporting.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample_Receipt Sample Receipt & Logging Standard_Prep Reference Standard Preparation Sample_Receipt->Standard_Prep Sample_Prep Sample Preparation (Dilution, Extraction) Sample_Receipt->Sample_Prep Method_Selection Method Selection (HPLC or GC-MS) Standard_Prep->Method_Selection Sample_Prep->Method_Selection HPLC_Analysis HPLC Analysis Method_Selection->HPLC_Analysis Liquid Sample GCMS_Analysis GC-MS Analysis Method_Selection->GCMS_Analysis Volatile/Derivatized Data_Acquisition Data Acquisition & Integration HPLC_Analysis->Data_Acquisition GCMS_Analysis->Data_Acquisition Calibration Calibration Curve Generation Data_Acquisition->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: General workflow for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC is the preferred method for the routine quantification of this compound due to its polarity and non-volatile nature. This method separates the analyte from impurities based on its partitioning between a nonpolar stationary phase and a polar mobile phase.

Principle of Separation

The butyl group provides sufficient hydrophobicity for retention on a C18 column, while the polar nicotinonitrile moiety ensures elution with a suitable polar mobile phase, such as a mixture of water and acetonitrile or methanol. The inclusion of a modifier like formic acid or ammonium acetate in the mobile phase can improve peak shape and ionization efficiency if a mass spectrometer is used for detection.[5]

Recommended HPLC Protocol

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV detector.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard (purity ≥97%)[6]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape for amine-containing compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good separation efficiency.
Gradient 20% B to 80% B over 10 minA gradient ensures elution of the analyte and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes band broadening.
Detection UV at 254 nmAromatic nature of the pyridine ring suggests strong UV absorbance.
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase (initial conditions, e.g., 80:20 Water:Acetonitrile).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation

For use in a regulated environment, the method must be validated according to ICH guidelines. Key parameters to assess include:

  • Specificity: Ensure no interference from excipients or degradation products.

  • Linearity: Demonstrate a linear relationship between concentration and response (R² > 0.99).

  • Accuracy and Precision: Determine the closeness of the measured value to the true value and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For trace-level analysis or as a confirmatory method, GC-MS is a powerful technique. Due to the presence of the secondary amine, derivatization is recommended to improve thermal stability and chromatographic performance.

Principle of Analysis

GC separates volatile and thermally stable compounds in a heated column. The secondary amine in this compound can cause peak tailing due to interaction with active sites in the GC system. Derivatization, for example, by acylation with pentafluoropropionic anhydride (PFPA), blocks the active hydrogen, making the molecule more volatile and less prone to adsorption.[7] Mass spectrometry provides high selectivity and sensitivity for detection.

Recommended GC-MS Protocol

GCMS_Derivatization_Workflow Start Sample in Ethyl Acetate Add_PFPA Add PFPA Derivatizing Agent Start->Add_PFPA Incubate Incubate at 50°C for 15 min Add_PFPA->Incubate Quench Quench with NaOH solution Incubate->Quench Vortex Vortex and Centrifuge Quench->Vortex Extract Extract Organic Layer Vortex->Extract Dry_Down Dry under Nitrogen Extract->Dry_Down Reconstitute Reconstitute in Ethyl Acetate Dry_Down->Reconstitute Inject Inject into GC-MS Reconstitute->Inject

Caption: Workflow for sample derivatization prior to GC-MS analysis.

Instrumentation:

  • GC-MS system with a split/splitless inlet and a mass selective detector.

Reagents and Materials:

  • Ethyl acetate (GC grade)

  • Pentafluoropropionic anhydride (PFPA)

  • Sodium hydroxide solution (5.0 N)

  • Nitrogen gas (high purity)

  • Non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)

GC-MS Conditions:

ParameterRecommended ConditionRationale
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Splitless (for trace analysis)Maximizes the amount of analyte transferred to the column.
Carrier Gas Helium at 1.0 mL/minInert carrier gas with good efficiency.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature ramp effectively separates analytes based on boiling points.
MS Source Temp 230 °CStandard temperature for electron ionization.
MS Quad Temp 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode for generating reproducible mass spectra.
Acquisition Mode Scan (m/z 50-400) or Selected Ion Monitoring (SIM)Scan mode for initial identification, SIM for enhanced sensitivity in quantification.
Standard and Sample Preparation with Derivatization
  • Standard/Sample Preparation: Prepare standards or samples in ethyl acetate at a concentration suitable for trace analysis (e.g., in the ng/mL to low µg/mL range).

  • Derivatization: To 1 mL of the sample/standard solution, add 50 µL of PFPA.

  • Reaction: Cap the vial and heat at 50°C for 15 minutes.

  • Work-up: Cool the vial, add 250 µL of 5.0 N NaOH, and vortex for 30 seconds to neutralize excess reagent. Centrifuge to separate the layers.

  • Extraction: Carefully transfer the upper organic layer to a clean vial.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen and reconstitute in 100 µL of ethyl acetate for injection.

Conclusion

The analytical methods presented provide a comprehensive framework for the reliable quantification of this compound. The choice between HPLC and GC-MS will depend on the specific application, required sensitivity, and available instrumentation. The HPLC method is recommended for routine analysis due to its simplicity and robustness. The GC-MS method, while requiring a derivatization step, offers superior sensitivity and selectivity, making it ideal for trace-level determination and confirmatory analysis. It is imperative that these methods are fully validated in the end-user's laboratory to ensure their suitability for the intended purpose.

References

  • BLD Pharm. (n.d.). This compound.
  • Benchchem. (n.d.). This compound | High-Purity Reference Standard.
  • ChemicalBook. (n.d.). This compound CAS#.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • MDPI. (2024). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine.
  • LCGC Europe. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
  • MDPI. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
  • PubMed. (2022). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices.
  • SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine.
  • ChemScene. (n.d.). 6-(Cyclobutylamino)nicotinonitrile.
  • ResearchGate. (2025). Method development and validation for the simultaneous estimation of nicotinic acid, folic acid and cyanocobalamin using RP-HPLC.

Sources

Application Note: A Robust HPLC-MS Method for the Analysis of 2-(Butylamino)nicotinonitrile Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the qualitative and quantitative analysis of 2-(Butylamino)nicotinonitrile and its related impurities in synthetic reaction mixtures. The method utilizes reverse-phase chromatography for optimal separation of the polar main compound from its reactants and byproducts, coupled with mass spectrometry for definitive identification and sensitive quantification. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate monitoring of reaction progress, impurity profiling, and quality control of this compound, a key intermediate in pharmaceutical synthesis.

Introduction

This compound is a substituted aminopyridine derivative that serves as a versatile building block in the synthesis of various pharmaceutically active compounds. The monitoring of its synthesis is critical to ensure the desired product quality and to minimize the presence of potentially genotoxic impurities.[1] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is an indispensable analytical tool for this purpose, offering high sensitivity, selectivity, and the ability to provide structural information about unknown impurities.[2][3][4]

The hydrophilic and basic nature of aminopyridines can present challenges for traditional reverse-phase HPLC methods.[5][6] This note describes a method that overcomes these challenges by employing a C18 stationary phase with an MS-compatible mobile phase, ensuring good peak shape and efficient separation. The integration of mass spectrometry allows for the precise identification of the target compound and related substances based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Experimental Workflow

The overall analytical workflow is designed for efficiency and accuracy, from sample preparation to data interpretation.

Workflow cluster_0 Sample Preparation cluster_1 HPLC-MS Analysis cluster_2 Data Processing Reaction_Mixture Aliquot of Reaction Mixture Dilution Dilution with Mobile Phase A Reaction_Mixture->Dilution 1. Accurate Sampling Filtration Syringe Filtration (0.22 µm) Dilution->Filtration 2. Solubilization HPLC_Vial Prepared Sample in Vial Filtration->HPLC_Vial 3. Particulate Removal HPLC_System HPLC Separation (C18 Column) HPLC_Vial->HPLC_System 4. Injection MS_Detector Mass Spectrometric Detection (ESI+) HPLC_System->MS_Detector 5. Elution & Ionization Data_Acquisition Chromatogram & Mass Spectra MS_Detector->Data_Acquisition 6. Signal Detection Data_Analysis Peak Integration & Identification Data_Acquisition->Data_Analysis 7. Software Analysis Reporting Quantitative Report & Impurity Profile Data_Analysis->Reporting 8. Final Report

Caption: Overall experimental workflow from sample preparation to final data reporting.

Materials and Methods
Reagents and Materials
  • Acetonitrile (ACN): HPLC or LC-MS grade

  • Water: Deionized, 18.2 MΩ·cm (e.g., Milli-Q)

  • Formic Acid (FA): LC-MS grade, 99%

  • This compound Reference Standard: Purity ≥98%

  • Syringe Filters: 0.22 µm PVDF or PTFE

Instrumentation
  • HPLC System: A quaternary or binary UHPLC/HPLC system with a degasser, autosampler, and column oven.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

Detailed Protocols
Protocol 1: Standard and Sample Preparation

The goal of this step is to prepare a clean, particulate-free sample at a concentration suitable for HPLC-MS analysis.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

    • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is a volatile mobile phase additive that is compatible with mass spectrometry and aids in the protonation of the analyte in positive ion mode, enhancing sensitivity. It also helps to improve the peak shape of basic compounds like aminopyridines.[5]

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Mobile Phase A. This stock solution can be stored at 2-8°C.[7]

  • Working Standard Solution (10 µg/mL):

    • Perform a serial dilution of the stock solution with Mobile Phase A to achieve the final desired concentration.

  • Reaction Mixture Sample Preparation:

    • Carefully withdraw a representative aliquot (e.g., 100 µL) from the reaction mixture.

    • Dilute the aliquot with a known volume of Mobile Phase A (e.g., in a 1:100 or 1:1000 ratio, depending on the expected concentration) to ensure the final concentration is within the linear range of the method.

    • Vortex the solution to ensure homogeneity.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the HPLC column.[8]

Protocol 2: HPLC-MS Method Parameters

The chromatographic conditions are optimized to achieve a balance between separation efficiency and analysis time.

Table 1: HPLC Parameters

ParameterValueRationale
Column C18, 2.1 x 100 mm, 1.8 µmA C18 column provides good retention for moderately polar compounds. The smaller particle size (1.8 µm) allows for higher efficiency and resolution.
Column Temp. 35 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[1]
Flow Rate 0.3 mL/minA lower flow rate is well-suited for 2.1 mm ID columns and ensures efficient ionization in the MS source.
Injection Vol. 2 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Gradient Elution See Table 2A gradient is necessary to elute compounds with a range of polarities and to effectively clean the column after each injection.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955

Table 3: Mass Spectrometer Parameters

ParameterValueRationale
Ionization Mode ESI PositiveAminopyridines readily accept a proton to form positive ions, making ESI+ the most sensitive mode.
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Scan Range m/z 50 - 500Covers the molecular weight of the target analyte (MW: 175.23)[7] and potential impurities/byproducts.
Source Temp. 120 °CAids in desolvation of the ESI droplets.
Desolvation Temp. 350 °CFacilitates the evaporation of solvent from the ESI spray.
Gas Flow 600 L/hrNitrogen gas flow assists in desolvation.
Results and Data Interpretation
Identification of this compound

The primary identification is based on two criteria:

  • Retention Time (RT): The retention time of the peak in the sample chromatogram must match that of the reference standard.

  • Mass-to-Charge Ratio (m/z): The mass spectrum of the corresponding peak should show a prominent ion at m/z 176.2, corresponding to the protonated molecule [M+H]⁺ of this compound (C₁₀H₁₃N₃, Exact Mass: 175.11).

Impurity Profiling

The HPLC-MS method is crucial for identifying and quantifying impurities.[3] Impurities can arise from starting materials, intermediates, or degradation products. The mass spectrometer allows for the tentative identification of unknown peaks by providing their molecular weight. For instance, an unreacted starting material like 2-chloronicotinonitrile would appear at its corresponding [M+H]⁺.

Mass Spectrometry Fragmentation

For structural confirmation, tandem mass spectrometry (MS/MS) can be employed. The fragmentation of the parent ion (m/z 176.2) provides structural information. The fragmentation of aminopyridine and nicotinonitrile derivatives often involves cleavages in the alkyl chain or the pyridine ring.[9][10] Common fragmentation patterns for amines include alpha-cleavage adjacent to the nitrogen atom.[11]

Fragmentation Parent [M+H]⁺ m/z 176.2 Frag1 Loss of Butene (C₄H₈) m/z 120.1 Parent->Frag1 -56 Da Frag2 Loss of Propyl Radical (C₃H₇•) m/z 133.1 Parent->Frag2 -43 Da Frag3 Pyridine Ring Fragments Parent->Frag3

Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺ of this compound.

Method Validation

To ensure the reliability of the results, the analytical method must be validated according to ICH guidelines (Q2(R1)).[4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the main peak from all impurities and matrix components.

  • Linearity: Assessed by analyzing a series of standards over a concentration range (e.g., 0.1 - 50 µg/mL). A correlation coefficient (r²) > 0.99 is typically required.

  • Accuracy & Precision: Determined by replicate injections of standards and spiked samples at different concentrations. Precision is expressed as the relative standard deviation (RSD), which should typically be <2%.[1] Accuracy is expressed as the percentage recovery.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are crucial for the analysis of trace impurities.

Table 4: Typical Method Validation Performance

ParameterTypical Result
Linearity (r²) > 0.999
Precision (RSD%) < 1.5%
Accuracy (Recovery %) 98 - 102%
LOD ~0.05 µg/mL
LOQ ~0.15 µg/mL
Conclusion

This application note provides a comprehensive and robust HPLC-MS method for the analysis of this compound reaction mixtures. The protocol is designed for high specificity, sensitivity, and accuracy, enabling reliable reaction monitoring and impurity profiling. The detailed steps for sample preparation, instrument setup, and data analysis, along with the rationale behind the choices, provide a solid foundation for implementation in a research or quality control laboratory setting. Adherence to the principles of method validation will ensure the generation of trustworthy and reproducible data, which is paramount in drug development and manufacturing.[12]

References
  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine.Link

  • Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic Determination of 4-aminopyridine in Serum, Saliva, and Urine. Clinical Chemistry, 27(3), 437-40. Link

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.Link

  • De Brabanter, N., et al. (2004). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry, 18(1), 131-9. Link

  • Fossler, M. J., et al. (1994). A reversed-phase ion-pair liquid chromatography method for the determination of 4-aminopyridine in Sprague-Dawley rats. Journal of Pharmaceutical and Biomedical Analysis, 12(2), 281-5. Link

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance.Link

  • SynThink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.Link

  • Wang, F., et al. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis, 39(11), 2021-2026. Link

  • Badjagbo, K., et al. (2010). Mass spectrometric fragmentation and photocatalytic transformation of nicotine and cotinine. Rapid Communications in Mass Spectrometry, 24(21), 3169-78. Link

  • Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences Review and Research, 83(2), 1-10. Link

  • MDPI. Dual-State Emission of 2-(Butylamino)Cinchomeronic Dinitrile Derivatives.Link

  • Veeprho. High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.Link

  • US Pharmacopeia (USP). Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis.Link

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Application Notes and Protocols for the Synthesis of Fused Pyridine Systems Using 2-(Butylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Fused Pyridines in Modern Drug Discovery

Fused pyridine systems are privileged scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide array of biological activities. These activities include, but are not limited to, anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[1][2] The unique electronic and steric features of these heterocyclic systems allow for precise molecular interactions with biological targets, making them a focal point for drug development professionals. 2-(Butylamino)nicotinonitrile has emerged as a versatile and highly valuable precursor for the construction of these complex molecular architectures due to the strategic placement of its reactive nitrile and amino functionalities.[3][4] This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and the underlying chemical principles for the synthesis of medicinally relevant fused pyridine systems such as thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines.

Core Precursor: Synthesis of this compound

The journey towards complex fused pyridines begins with the efficient synthesis of the core building block, this compound. A common and effective method involves the nucleophilic substitution of a suitable leaving group, such as a halogen, on the pyridine ring with butylamine.

Protocol 1: Synthesis of this compound from 2-Chloronicotinonitrile

This protocol outlines the synthesis of this compound via the reaction of 2-chloronicotinonitrile with n-butylamine. The reaction proceeds through a nucleophilic aromatic substitution mechanism.

Experimental Workflow:

A 2-Chloronicotinonitrile + n-Butylamine B Reaction in Propan-2-ol with DIPEA A->B C Reflux B->C D Work-up and Purification C->D E This compound D->E

Caption: Workflow for the synthesis of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Chloronicotinonitrile138.5610.0 g0.072 mol
n-Butylamine73.147.9 g (10.7 mL)0.108 mol
N,N-Diisopropylethylamine (DIPEA)129.2414.0 g (18.8 mL)0.108 mol
Propan-2-ol60.10150 mL-
Ethyl acetate88.11As needed-
Saturated NaCl solution-As needed-

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinonitrile (10.0 g, 0.072 mol), propan-2-ol (150 mL), n-butylamine (7.9 g, 0.108 mol), and DIPEA (14.0 g, 0.108 mol).

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated NaCl solution (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure this compound.

Rationale behind the choices: Propan-2-ol is selected as a suitable solvent due to its boiling point and ability to dissolve the reactants. DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction, preventing the protonation of the butylamine.

Synthesis of Thieno[2,3-b]pyridines: A Gateway to Bioactive Molecules

Thieno[2,3-b]pyridines are a class of fused heterocycles that have garnered significant attention for their diverse pharmacological activities, including anticancer and anti-inflammatory effects.[1][5] The Gewald reaction is a powerful tool for the synthesis of aminothiophenes, and a modification of this approach can be employed to construct the thieno[2,3-b]pyridine scaffold from this compound.

Protocol 2: Synthesis of 3-Amino-2-aroyl-thieno[2,3-b]pyridines

This protocol describes the synthesis of a thieno[2,3-b]pyridine derivative from this compound, an active methylene ketone, and elemental sulfur, followed by an intramolecular cyclization.

Reaction Pathway:

A This compound + Aryl methyl ketone + Sulfur B Gewald Reaction (Base catalyst, e.g., Morpholine in Ethanol) A->B C In situ formation of an intermediate B->C D Intramolecular Cyclization (Thorpe-Ziegler reaction) C->D E 3-Amino-thieno[2,3-b]pyridine derivative D->E A This compound + Hydrazine Hydrate B Reaction in Ethanol/Acetic Acid A->B C Reflux B->C D Intramolecular Cyclization C->D E 3-Amino-1H-pyrazolo[3,4-b]pyridine derivative D->E

Caption: General scheme for pyrazolo[3,4-b]pyridine synthesis.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound175.245.0 g0.028 mol
Hydrazine hydrate (80%)50.06 (for 100%)2.1 g (2.0 mL)~0.034 mol
Ethanol46.0775 mL-
Glacial Acetic Acid60.055 mL-

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask, add this compound (5.0 g, 0.028 mol) and ethanol (75 mL).

  • Add hydrazine hydrate (2.1 g, ~0.034 mol) to the mixture.

  • Add glacial acetic acid (5 mL) to catalyze the reaction.

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction's completion using TLC.

  • Cool the mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and then add cold water to induce precipitation.

  • Wash the collected solid with cold ethanol and dry under vacuum to yield the 3-amino-N-butyl-1H-pyrazolo[3,4-b]pyridin-6-amine.

Expert Insights: The addition of a catalytic amount of acetic acid facilitates the initial condensation between the nitrile group and hydrazine, promoting the subsequent intramolecular cyclization to form the pyrazole ring.

Conclusion and Future Directions

This compound stands out as a highly effective and versatile building block for the synthesis of a diverse range of fused pyridine systems. The protocols detailed herein for the synthesis of thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines provide a solid foundation for researchers in medicinal chemistry and drug discovery. The straightforward nature of these reactions, coupled with the potential for further functionalization of the resulting fused systems, opens up vast possibilities for the creation of novel therapeutic agents. Future work could explore one-pot multicomponent reactions starting from simpler precursors to further streamline the synthesis of these valuable heterocyclic scaffolds.

References

  • Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and... - ResearchGate. Available at: [Link]

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  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - MDPI. Available at: [Link]

  • 2-Alkynylarylnitrile: An Emerging Precursor for the Generation of Carbo- and Heterocycles. Available at: [Link]

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  • Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives | Semantic Scholar. Available at: [Link]

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Investigating 2-aminonicotinonitriles as A2A adenosine receptor antagonists

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Investigation of 2-Aminonicotinonitriles as Selective A₂A Adenosine Receptor Antagonists

Authored by: Senior Application Scientist

Abstract

The A₂A adenosine receptor (A₂AAR), a G-protein coupled receptor (GPCR), has emerged as a significant therapeutic target for a spectrum of pathologies, most notably neurodegenerative disorders such as Parkinson's disease and, more recently, in the burgeoning field of immuno-oncology.[1][2][3] A₂AAR antagonists can modulate neuronal activity and reverse immunosuppression in the tumor microenvironment.[4][5] The 2-aminonicotinonitrile scaffold represents a versatile and promising chemical starting point for the development of novel, potent, and selective A₂AAR antagonists. This guide provides an in-depth exploration of the A₂AAR signaling pathway and offers detailed, field-proven protocols for the synthesis, screening, and characterization of 2-aminonicotinonitrile-based antagonist candidates. Methodologies covered include fundamental radioligand binding assays to determine affinity and functional cAMP assays to quantify antagonist potency, providing researchers with a validated framework for their drug discovery programs.

The A₂A Adenosine Receptor Signaling Pathway: The Mechanism of Antagonism

The A₂A adenosine receptor is canonically coupled to the Gs alpha subunit (Gαs) of its associated heterotrimeric G-protein.[6][7] Upon binding of an endogenous agonist like adenosine, the receptor undergoes a conformational change that stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[4][8] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a specific cellular response.[6][7]

A₂A receptor antagonists, such as those derived from the 2-aminonicotinonitrile scaffold, function by competitively binding to the receptor. This occupation of the binding site physically prevents adenosine or other agonists from activating the receptor, thereby inhibiting the entire downstream signaling cascade and blocking the production of cAMP.[8][9]

A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonist cluster_intracellular Intracellular Space A2AR A₂A Receptor Gs Gαsβγ Protein A2AR->Gs Activates AC Adenylyl Cyclase ATP ATP AC->ATP Gs->AC Stimulates Antagonist 2-Aminonicotinonitrile Antagonist Antagonist->A2AR Blocks cAMP cAMP ATP->cAMP Converts PKA PKA (Protein Kinase A) cAMP->PKA Activates Response Downstream Cellular Response PKA->Response Phosphorylates Adenosine Adenosine (Agonist) Adenosine->A2AR Activates

Caption: The A₂A antagonist blocks agonist-induced Gs-protein signaling and cAMP production.

Generalized Synthetic Approach

While specific synthetic routes are highly dependent on the desired final substitutions, many 2-aminonicotinonitrile analogs can be derived from versatile intermediates. Substituted nicotinonitriles, particularly those with reactive groups like a chloro-substituent, serve as excellent starting points for building the heterocyclic systems common in A₂A antagonists.[5] The nitrile and amino groups provide key handles for further chemical modification to explore the structure-activity relationship (SAR).

Experimental Protocols: A Validated Screening Workflow

The successful identification and optimization of novel A₂AAR antagonists require a robust and logical screening cascade. This process systematically evaluates compounds first for their ability to bind to the target receptor and then for their functional impact on its signaling pathway, followed by an assessment of their selectivity.

Screening_Workflow start Synthesis of 2-Aminonicotinonitrile Analogs binding Primary Screen: Radioligand Binding Assay (Determine Affinity: Ki) start->binding functional Functional Assay: cAMP Accumulation (Determine Potency: IC₅₀) binding->functional Active Compounds selectivity Selectivity Profiling (Binding & Functional Assays vs. A₁, A₂B, A₃ Receptors) functional->selectivity Potent Compounds sar Structure-Activity Relationship (SAR) Analysis selectivity->sar Selective Compounds lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design

Caption: A logical workflow for the identification and optimization of A₂AAR antagonists.
Protocol 3.1: Radioligand Binding Assay for A₂A Receptor Affinity (Ki)

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the A₂A receptor.[10]

A. Materials & Reagents

  • Receptor Source: Membrane preparations from HEK-293 or CHO cells stably expressing the human A₂A adenosine receptor.[11]

  • Radioligand: [³H]CGS 21680 or [³H]ZM241385 (a selective A₂A agonist and antagonist, respectively).[12]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Adenosine Deaminase (ADA): To degrade any endogenous adenosine in the membrane preparation.

  • Non-specific Binding Control: A high concentration of a known non-radioactive A₂AAR ligand (e.g., ZM241385 or NECA).

  • Test Compounds: 2-aminonicotinonitrile derivatives dissolved in DMSO, serially diluted.

  • Filtration: 96-well GF/C filter plates, presoaked in 0.3% polyethyleneimine (PEI).[13]

  • Scintillation Cocktail and a microplate scintillation counter.

B. Step-by-Step Methodology

  • Membrane Preparation: On the day of the assay, thaw the frozen cell membrane aliquots and resuspend them in ice-cold Assay Buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[13] Dilute the membranes to a final concentration of 5-20 µg protein per well.

  • ADA Treatment (Rationale): Pre-treat the diluted membranes with ADA (2 IU/mL) and incubate for 30 minutes at room temperature. This step is critical to eliminate endogenous adenosine, which would otherwise compete with the radioligand and test compounds, leading to an underestimation of affinity.

  • Assay Plate Setup: In a 96-well plate, add the following in a final volume of 250 µL:[13]

    • Total Binding Wells: 150 µL of ADA-treated membranes, 50 µL of Assay Buffer, and 50 µL of radioligand.

    • Non-specific Binding (NSB) Wells: 150 µL of ADA-treated membranes, 50 µL of non-specific control (e.g., 10 µM ZM241385), and 50 µL of radioligand.

    • Test Compound Wells: 150 µL of ADA-treated membranes, 50 µL of serially diluted test compound, and 50 µL of radioligand.

    • Scientist's Note: The radioligand should be used at a concentration near its Kd value to ensure assay sensitivity.

  • Incubation: Seal the plate and incubate for 60-90 minutes at 30°C with gentle agitation to reach binding equilibrium.[13]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the PEI-presoaked GF/C filter plate. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl). Rapid filtration and cold washes are essential to minimize ligand dissociation from the receptor.

  • Quantification: Dry the filter plate for 30 minutes at 50°C.[13] Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

C. Data Analysis

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation :[10] Ki = IC₅₀ / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3.2: Functional Antagonist Assay (cAMP Accumulation)

This protocol measures the ability of a 2-aminonicotinonitrile compound to function as an antagonist by inhibiting agonist-stimulated cAMP production.[8] Modern assays often use Homogeneous Time-Resolved Fluorescence (HTRF) for detection.[8][14]

A. Materials & Reagents

  • Cell Line: HEK-293 or CHO cells stably expressing the human A₂A adenosine receptor.[8]

  • Agonist: A potent A₂AAR agonist such as NECA or CGS 21680.[14]

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or PBS.

  • PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) or rolipram.

  • Test Compounds: 2-aminonicotinonitrile derivatives, serially diluted.

  • cAMP Detection Kit: A commercial HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP Cryptate antibody).[8]

  • Plate: White, low-volume 384-well assay plates.

  • Reader: An HTRF-compatible microplate reader.

B. Step-by-Step Methodology

  • Cell Seeding: The day prior to the assay, seed the A₂AAR-expressing cells into a 384-well plate at a density that will result in a confluent monolayer (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C, 5% CO₂.[8]

  • Compound Preparation: Prepare serial dilutions of the test compounds in stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX). Rationale: PDE inhibitors are crucial as they prevent the enzymatic degradation of cAMP, thus amplifying the signal and increasing the assay window.

  • Antagonist Pre-incubation: Remove the cell culture medium and add 5 µL of the diluted test compound (or vehicle for control wells) to the appropriate wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add 5 µL of A₂AAR agonist to all wells except the basal control. Scientist's Note: The agonist should be used at its EC₈₀ concentration (the concentration that gives 80% of the maximal response). This provides a robust signal for inhibition while maintaining assay sensitivity. Incubate the plate for 30 minutes at room temperature.[8]

  • Cell Lysis and Detection: Following the manufacturer's protocol, add 10 µL of the HTRF lysis buffer containing the detection reagents (cAMP-d2 and anti-cAMP antibody) to each well.[8]

  • Final Incubation: Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.[8]

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.

C. Data Analysis

  • Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to the control wells (0% inhibition for agonist-only, 100% inhibition for basal).

  • Plot the percent inhibition against the log concentration of the antagonist.

  • Fit the data using a non-linear regression model to determine the IC₅₀ value, which represents the functional potency of the antagonist.

Data Interpretation and Structure-Activity Relationships (SAR)

The data generated from these assays allow for the systematic evaluation of how chemical modifications to the 2-aminonicotinonitrile scaffold impact receptor affinity and functional potency.

Table 1: Hypothetical Screening Data for a 2-Aminonicotinonitrile Series

Compound IDR¹ GroupR² GroupA₂AAR Ki (nM)A₂AAR IC₅₀ (nM)Selectivity (A₁ Ki / A₂A Ki)
AN-001-H-Phenyl150.5210.215
AN-002-Methyl-Phenyl85.2115.825
AN-003-H-Furyl25.635.180
AN-004 -Methyl -Furyl 5.1 8.3 >150
AN-005-H-Thienyl30.842.575

From this hypothetical data, a preliminary SAR can be established. For instance, the replacement of a phenyl group with a heterocyclic ring like furan (AN-003 vs. AN-001) significantly improves affinity and selectivity.[15] Furthermore, the addition of a methyl group at the R¹ position (AN-004 vs. AN-003) provides another substantial boost in performance. This iterative process of synthesis and testing is central to lead optimization.[2][16]

SAR_Logic cluster_R1 R¹ Substitutions cluster_R2 R² Substitutions cluster_properties Impact on Properties scaffold 2-Aminonicotinonitrile Core r1_h H scaffold:f1->r1_h r1_methyl Methyl scaffold:f1->r1_methyl r2_phenyl Phenyl scaffold:f2->r2_phenyl r2_furyl Furyl scaffold:f2->r2_furyl affinity ↑ Affinity r1_methyl->affinity Increases r2_phenyl->affinity Lower r2_furyl->affinity Greatly Increases selectivity ↑ Selectivity r2_furyl->selectivity Greatly Increases

Caption: Logical map of structure-activity relationships for the 2-aminonicotinonitrile scaffold.

Conclusion

The 2-aminonicotinonitrile scaffold serves as a fertile ground for the discovery of novel A₂A adenosine receptor antagonists. The successful advancement of these compounds from initial hits to clinical candidates depends on the rigorous and systematic application of well-validated in vitro assays. The protocols detailed in this guide for radioligand binding and cAMP functional analysis provide the necessary framework for researchers to determine compound affinity, potency, and selectivity, thereby enabling data-driven lead optimization and accelerating the development of next-generation therapeutics targeting the A₂AAR.

References

  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of Adenosine A2A and A3 Receptors. BenchChem.
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  • Montesinos, M. C., & Cronstein, B. N. (2016). Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis. PubMed Central.
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  • Pinna, A., et al. (2014). Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002. Frontiers in Neuroscience.
  • Schiffmann, S. N., et al. (2007). Adenosine A2A receptors and basal ganglia physiology. PubMed Central.
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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Butylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Synthesis

The synthesis of 2-(butylamino)nicotinonitrile is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide, typically chloride, from the 2-position of a nicotinonitrile ring by butylamine. The pyridine ring's electron-withdrawing nitrogen atom facilitates this reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[1][2] However, achieving high yields consistently can be challenging. This guide is designed to help you navigate these challenges.

Troubleshooting Guide: Enhancing Your Yield

This section addresses specific issues that can arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient reaction temperature: The activation energy for the SNAr reaction may not be met. 2. Ineffective base: The base may not be strong enough to deprotonate the amine or neutralize the HCl byproduct. 3. Poor solvent choice: The solvent may not adequately solubilize the reactants or facilitate the reaction. 4. Decomposition of starting material: 2-chloronicotinonitrile can be sensitive to harsh conditions.1. Increase reaction temperature: Gradually increase the temperature in increments of 10-20 °C. For many SNAr reactions on chloropyridines, temperatures between 60-120 °C are effective.[3] 2. Select a more appropriate base: Consider using a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). Inorganic bases like potassium carbonate (K₂CO₃) can also be effective, particularly at higher temperatures.[4] 3. Optimize the solvent: Polar aprotic solvents like DMSO or DMF are often effective for SNAr reactions. Alcohols such as isopropanol can also be used.[3] In some cases, for liquid amines, solvent-free conditions can be advantageous.[5] 4. Monitor reaction conditions: Avoid excessive heating and prolonged reaction times.
Formation of Multiple Products (Impure Sample) 1. Dialkylation of butylamine: Excess 2-chloronicotinonitrile or harsh conditions can lead to the formation of a tertiary amine byproduct. 2. Side reactions involving the nitrile group: The nitrile group can undergo hydrolysis to the corresponding amide under certain conditions, especially in the presence of strong acid or base and water. 3. Formation of isomeric byproducts: While less common in SNAr on 2-chloropyridines, under very strong basic conditions, elimination-addition (benzyne mechanism) could lead to isomeric products.[6]1. Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of butylamine relative to 2-chloronicotinonitrile. 2. Ensure anhydrous conditions: Use dry solvents and reagents to minimize water-related side reactions. 3. Use a non-nucleophilic base: Employ a hindered base like DIPEA to minimize its participation in side reactions.
Difficulty in Product Purification 1. Presence of unreacted starting materials: Incomplete reaction can leave unreacted 2-chloronicotinonitrile and butylamine. 2. Similar polarity of product and byproducts: Co-elution during column chromatography can be an issue. 3. Oiling out during crystallization: The product may separate as an oil instead of forming crystals.1. Monitor reaction completion: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion before workup. 2. Optimize chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. 3. Employ recrystallization: This is a powerful technique for purifying solid products. A two-solvent system, such as ethanol/water or ethyl acetate/hexane, can be effective.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the nucleophilic aromatic substitution (SNAr) of 2-chloronicotinonitrile with n-butylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.[3]

Q2: How does the choice of base impact the reaction?

The base plays a crucial role in the reaction's success. It neutralizes the HCl byproduct, preventing the protonation of the butylamine nucleophile and driving the reaction to completion. Non-nucleophilic organic bases like DIPEA or TEA are often preferred to avoid competition with the primary amine as a nucleophile. Inorganic bases like K₂CO₃ can also be effective and are often more cost-effective for larger-scale syntheses.[4]

Q3: What is the optimal solvent for this synthesis?

The choice of solvent can significantly affect the reaction rate and yield. Polar aprotic solvents like DMSO and DMF are excellent for SNAr reactions as they can solvate the cationic species and do not participate in hydrogen bonding with the nucleophile. Alcohols like isopropanol are also viable options.[3] For some primary amines, solvent-free conditions at elevated temperatures can provide good results and simplify purification.[5]

Q4: Are there alternative synthetic methods to improve the yield?

Yes, for challenging substrates or to explore different reaction conditions, transition-metal-catalyzed cross-coupling reactions are viable alternatives.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds and can be effective for coupling amines with aryl halides, including 2-chloronicotinonitrile. It often proceeds under milder conditions than traditional SNAr reactions but requires a palladium catalyst and a specific ligand.[9][10][11]

  • Ullmann Condensation: This copper-catalyzed reaction is another classic method for C-N bond formation. While it typically requires higher temperatures than Buchwald-Hartwig amination, it can be a useful alternative, especially in industrial settings.[12][13]

Q5: How can I effectively purify the final product?

Purification of this compound typically involves a combination of techniques:

  • Aqueous Workup: After the reaction is complete, an aqueous workup can remove water-soluble byproducts and unreacted inorganic salts.

  • Column Chromatography: Flash column chromatography using a silica gel stationary phase is a common method to separate the desired product from unreacted starting materials and organic byproducts. A gradient of ethyl acetate in hexanes is often a good starting point for the mobile phase.

  • Recrystallization: This is an excellent final purification step to obtain a highly pure, crystalline product. Experimenting with different solvent systems is key. A good starting point is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate) and then slowly add a solvent in which it is insoluble (e.g., water, hexanes) until turbidity is observed, followed by slow cooling.[7][8]

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general starting point for the synthesis of this compound.

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinonitrile (1.0 eq).

  • Add a suitable solvent, such as isopropanol or DMSO (5-10 mL per gram of 2-chloronicotinonitrile).

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Add n-butylamine (1.2 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

  • Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Purification by Two-Solvent Recrystallization

This protocol provides a method for purifying the crude this compound.

  • Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol or ethyl acetate).

  • While the solution is hot, add a second solvent in which the product is insoluble (e.g., water or hexanes) dropwise until the solution becomes cloudy.

  • Add a few drops of the first solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold second solvent.

  • Dry the crystals under vacuum.[14]

Visualizing the Process

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants 2-Chloronicotinonitrile n-Butylamine DIPEA Solvent Isopropanol or DMSO Reactants->Solvent Dissolve Heating Heat to 80-100 °C Solvent->Heating Monitoring Monitor by TLC Heating->Monitoring Solvent_Removal Remove Solvent Monitoring->Solvent_Removal Reaction Complete Extraction Aqueous Extraction Solvent_Removal->Extraction Drying Dry & Concentrate Extraction->Drying Purification Chromatography or Recrystallization Drying->Purification Final_Product Final_Product Purification->Final_Product Pure this compound

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

G Start Low Yield Issue Check_Temp Is Reaction Temp > 80°C? Start->Check_Temp Check_Base Is Base DIPEA or K₂CO₃? Check_Temp->Check_Base Yes Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Solvent Is Solvent Polar Aprotic (DMSO)? Check_Base->Check_Solvent Yes Change_Base Switch to a Stronger/Non-nucleophilic Base Check_Base->Change_Base No Check_Purity Multiple Spots on TLC? Check_Solvent->Check_Purity Yes Change_Solvent Switch to DMSO or DMF Check_Solvent->Change_Solvent No Optimize_Purification Optimize Purification (Recrystallization/Chromatography) Check_Purity->Optimize_Purification Yes Success Improved Yield Check_Purity->Success No (Consider other issues) Increase_Temp->Success Change_Base->Success Change_Solvent->Success Optimize_Purification->Success

Caption: A decision tree to troubleshoot low yield in the synthesis.

Safety Considerations

  • 2-Chloronicotinonitrile: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[3]

  • n-Butylamine: This is a highly flammable liquid and vapor. It is toxic in contact with skin or if inhaled and causes severe skin burns and eye damage. Handle with extreme care in a fume hood, away from ignition sources, and wear appropriate PPE.[7][9][12]

  • Bases: Organic bases like DIPEA and TEA are flammable and can cause irritation. Inorganic bases like potassium carbonate are less hazardous but can still cause irritation.

  • Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (2024). Ullmann condensation. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

  • PubChem. 2-Chloronicotinonitrile. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: n-Butylamine. [Link]

  • Oxford Lab Fine Chem LLP. n-BUTYLAMINE AR - MSDS. [Link]

  • Loba Chemie. n-BUTYLAMINE AR. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • PMC. (2016). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. [Link]

  • MDPI. (2014). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • MDPI. (2022). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • YouTube. (2022). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. [Link]

  • ResearchGate. (2022). Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. [Link]

  • Google Patents.
  • ResearchGate. (2009). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. [Link]

  • ResearchGate. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. [Link]

  • ResearchGate. (2013). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. [Link]

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Technical Support Center: Synthesis of Multi-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of multi-substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridine synthesis, troubleshoot common side reactions, and optimize reaction outcomes. Pyridine scaffolds are central to pharmaceuticals, agrochemicals, and materials science, making their efficient and selective synthesis a critical endeavor.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter during your experiments.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues that may arise during the synthesis of multi-substituted pyridines, focusing on prevalent synthetic methodologies.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a cornerstone for preparing 1,4-dihydropyridines (DHPs), which are subsequently oxidized to the corresponding pyridines.[3][4] While robust, it is not without its challenges.

Question 1: My Hantzsch reaction yields the expected 1,4-dihydropyridine, but the subsequent oxidation to the pyridine is low-yielding and produces multiple side products. What is happening and how can I fix it?

Answer: This is a frequent issue stemming from the oxidation step. The choice of oxidant and reaction conditions are critical for a clean and efficient aromatization.

Probable Causes & Solutions:

  • Incomplete Oxidation: The initial 1,4-dihydropyridine product is often stable and may not fully convert to the pyridine.[5]

    • Solution: Ensure you are using a sufficient excess of the oxidizing agent. Common oxidants include nitric acid, potassium permanganate, or chromium trioxide.[6] However, these can be harsh. Consider milder, more modern oxidizing agents like ferric chloride or manganese dioxide, which can sometimes be used in a one-pot synthesis.[6] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of complete consumption of the starting dihydropyridine.

  • Formation of Over-oxidized or Degradation Products: Strong oxidants can lead to the formation of unwanted byproducts or decomposition of your target molecule, especially if the reaction is heated or run for an extended period.[6]

    • Solution: Optimize the reaction temperature and time. Often, running the oxidation at a lower temperature for a longer duration can improve selectivity. If using a strong oxidant, consider adding it portion-wise to control the reaction exotherm. Alternatively, explore electrochemical oxidation methods which can offer quantitative conversion to the pyridine derivative under milder conditions.[7]

  • Proton Transfer Initiated Side Reactions: The aromatization of Hantzsch dihydropyridines can be initiated by proton transfer from the N1-position, forming an anion that is more susceptible to oxidation and potentially other side reactions.[7]

    • Solution: The pH of the reaction medium can influence the rate and selectivity of the oxidation. While the Hantzsch reaction itself is often run under neutral or slightly acidic conditions, the oxidation step may benefit from buffered conditions to prevent unwanted side reactions.

Question 2: My Hantzsch synthesis is producing an isomeric byproduct that is difficult to separate from the desired 1,4-dihydropyridine. What is this impurity and how can I avoid it?

Answer: You are likely observing the formation of the 1,2-dihydropyridine isomer. While the 1,4-DHP is the thermodynamically favored product, the formation of the 1,2-DHP can occur under certain conditions.

Probable Causes & Solutions:

  • Reaction Conditions Favoring the Kinetic Product: The 1,2-DHP can be formed as a kinetic byproduct.

    • Solution: Adjusting reaction parameters such as solvent polarity and temperature can influence the product ratio.[3] Running the reaction at a slightly elevated temperature for a longer period can favor the formation of the more stable 1,4-DHP. Using green solvents like glycerol has been shown to improve selectivity in some cases.[3]

Experimental Protocol: Optimized Hantzsch Synthesis and Oxidation

This protocol provides a general methodology for the synthesis of a 2,4,6-trisubstituted pyridine, incorporating troubleshooting considerations.

Materials:

  • Aldehyde (1 equivalent)

  • β-Ketoester (e.g., ethyl acetoacetate) (2 equivalents)

  • Ammonia source (e.g., ammonium acetate) (1.1 equivalents)

  • Solvent (e.g., ethanol, glycerol)

  • Oxidizing agent (e.g., ferric chloride, manganese dioxide)

  • TLC plates, developing solvents

Procedure:

  • In a round-bottom flask, dissolve the aldehyde and β-ketoester in the chosen solvent.

  • Add the ammonia source and stir the mixture at room temperature or with gentle heating.

  • Monitor the formation of the 1,4-dihydropyridine intermediate by TLC.

  • Once the starting materials are consumed, add the oxidizing agent portion-wise.

  • Continue to monitor the reaction by TLC until the dihydropyridine is fully converted to the pyridine.

  • Upon completion, quench the reaction (if necessary, depending on the oxidant) and perform an aqueous workup.

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8]

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[9]

Question 3: My Kröhnke synthesis is giving a low yield, and I am isolating a significant amount of a Michael addition product. How can I promote the cyclization to the pyridine?

Answer: The accumulation of the 1,5-dicarbonyl intermediate, formed from the initial Michael addition, is a common pitfall in the Kröhnke synthesis.[10] Promoting the subsequent cyclization and dehydration is key to improving your yield.

Probable Causes & Solutions:

  • Incomplete Cyclization: The 1,5-dicarbonyl intermediate may be stable under the reaction conditions and fail to cyclize efficiently.

    • Solution: Ensure an adequate source of ammonia is present. Ammonium acetate is the most common nitrogen source and should be used in excess.[10] The reaction temperature is also critical; while higher temperatures can promote cyclization, they may also lead to side reactions. A careful optimization of the temperature is necessary.[10] Glacial acetic acid is often a good solvent choice as it can catalyze the cyclization step.[10]

  • Incorrect Stoichiometry: An excess of either the pyridinium salt or the α,β-unsaturated carbonyl can lead to the formation of side products.

    • Solution: Carefully control the stoichiometry of your reactants. A 1:1 ratio of the pyridinium salt to the α,β-unsaturated carbonyl is typically optimal.

  • Decomposition of Reactants or Intermediates: The starting materials or the 1,5-dicarbonyl intermediate may be unstable under the reaction conditions, especially at elevated temperatures.

    • Solution: If you suspect decomposition, try running the reaction at a lower temperature for a longer duration. Ensuring the purity of your starting materials, particularly the α,β-unsaturated carbonyl which can polymerize, is also crucial.[10]

Troubleshooting Flowchart for Low Yield in Kröhnke Synthesis

kröhnke_troubleshooting start Low Yield in Kröhnke Synthesis reagent_quality Check Reagent Purity (Pyridinium Salt, α,β-Unsaturated Carbonyl) start->reagent_quality reaction_conditions Optimize Reaction Conditions start->reaction_conditions workup Review Workup & Purification start->workup stoichiometry Verify Stoichiometry (1:1) reagent_quality->stoichiometry Pure Reagents temperature temperature reaction_conditions->temperature Adjust Temperature solvent solvent reaction_conditions->solvent Change Solvent time time reaction_conditions->time Increase Reaction Time product_isolation Optimize Chromatography workup->product_isolation Efficient Extraction end Improved Yield stoichiometry->end cyclization Promote Cyclization (Excess NH4OAc) temperature->cyclization Optimal Temp Found cyclization->end product_isolation->end

Caption: A troubleshooting decision tree for low yields in the Kröhnke pyridine synthesis.

C-H Functionalization of Pyridines

Direct C-H functionalization is an atom-economical approach to substituted pyridines, but it often faces challenges with reactivity and regioselectivity.[1][11]

Question 4: I am attempting a transition-metal-catalyzed C-H arylation of a substituted pyridine, but I am getting a mixture of regioisomers. How can I control the regioselectivity?

Answer: The inherent electronic properties of the pyridine ring make regioselective C-H functionalization challenging.[12] The C2/C6 and C4 positions are electronically activated towards electrophilic attack, while the C3/C5 positions are more electron-rich.

Probable Causes & Solutions:

  • Lack of Directing Group: Without a directing group, the catalyst may not differentiate between the various C-H bonds, leading to a mixture of products.

    • Solution: The use of a directing group is a powerful strategy to achieve high regioselectivity.[13] The directing group coordinates to the metal catalyst, bringing it into proximity of a specific C-H bond. Common directing groups include amides, esters, and other nitrogen- or oxygen-containing functionalities.

  • Electronic Effects of Substituents: The electronic nature of existing substituents on the pyridine ring will influence the position of further functionalization. Electron-withdrawing groups can direct functionalization to specific positions.[14]

    • Solution: Carefully consider the electronic properties of your substrate. An electron-withdrawing group at the 3-position, for example, can facilitate C4-arylation.[14]

  • Steric Hindrance: Steric bulk on the pyridine ring or the coupling partner can also influence regioselectivity.

    • Solution: In some cases, steric hindrance can be exploited to direct functionalization to the less hindered position. For instance, in meta-substituted aryl pyridines, functionalization often occurs at the less sterically hindered ortho position.[13]

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the metal center, leading to catalyst deactivation and poor reactivity.[13][15]

    • Solution: The use of a Lewis acid can coordinate to the pyridine nitrogen, preventing it from poisoning the catalyst and potentially enhancing the reactivity of the C-H bonds.[14]

Table 1: Strategies for Regiocontrol in Pyridine C-H Functionalization

StrategyPrincipleExample ApplicationReference
Directing Groups A functional group on the pyridine ring coordinates to the metal catalyst, directing C-H activation to a specific position (usually ortho).An N-methoxy amide group directs ortho-C-H functionalization.[16]
Electronic Control Electron-withdrawing groups on the pyridine ring can activate specific C-H bonds towards functionalization.A nitro group at the 3-position promotes C4-arylation.[14]
Steric Hindrance Bulky substituents can block certain positions, favoring functionalization at less sterically hindered sites.Meta-substituted aryl pyridines often undergo selective functionalization at the less hindered ortho position.[13]
Lewis Acid Additives Lewis acids can coordinate to the pyridine nitrogen, preventing catalyst deactivation and influencing regioselectivity.Coordination of a Lewis acid can disfavor palladation at the C2/C6 positions due to steric repulsion.[14]

Frequently Asked Questions (FAQs)

Q1: What are the key differences between the Hantzsch, Kröhnke, and Guareschi-Thorpe pyridine syntheses?

A1: These are all classical methods for pyridine synthesis, but they differ in their starting materials and the initial product formed.

  • Hantzsch Synthesis: A multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine, which is then oxidized to the pyridine.[17][18]

  • Kröhnke Synthesis: Involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia source to directly form the substituted pyridine.[9][19]

  • Guareschi-Thorpe Condensation: This reaction typically involves the condensation of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia to yield a substituted 2-pyridone.[20][21]

Q2: How can I purify my multi-substituted pyridine product from unreacted starting materials and side products?

A2: Purification strategies will depend on the physical properties of your product and the impurities.

  • Column Chromatography: This is the most common method for purifying substituted pyridines.[8] A silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexanes/ethyl acetate) is typically effective.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

  • Distillation: For liquid pyridines with boiling points that are significantly different from impurities, distillation can be employed.[22]

  • Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the pyridine into the aqueous layer. The aqueous layer is then basified, and the purified pyridine is back-extracted into an organic solvent.

Q3: Are there more modern, "greener" approaches to pyridine synthesis?

A3: Yes, the field of pyridine synthesis is continually evolving with a focus on sustainability.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in many classical pyridine syntheses, including the Hantzsch reaction.[6][23]

  • Aqueous Media: Performing reactions in water or aqueous micelles can reduce the reliance on volatile organic solvents.[17][24]

  • Catalyst Development: The development of more efficient and recyclable catalysts for C-H functionalization is an active area of research, aiming to reduce catalyst loading and waste.[25]

  • Multi-component Reactions in Green Solvents: Combining the efficiency of multi-component reactions with the use of environmentally benign solvents like deep eutectic solvents is a promising green approach.[26]

References

  • Ortega-Castro, J., et al. (2014).
  • Kröhnke pyridine synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Technical Support Center: Kröhnke Pyridine Synthesis. (2025). Benchchem.
  • Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.
  • Gupta, A. K., et al. (2012). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
  • Srivastava, S., et al. (2009). A detailed investigation into the oxidation mechanism of Hantzsch 1,4-dihydropyridines by ethyl α-cyanocinnamates and benzylidenemalononitriles. RSC Publishing.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). Journal of the Iranian Chemical Society.
  • Maity, P., & Pimparkar, S. (2022). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
  • C-H Functionalization of Pyridines. (2024).
  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. (2024).
  • C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. (2016). NIH.
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (2017). PMC - NIH.
  • Bohlmann–Rahtz pyridine synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals. (2025).
  • An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. (2019). Organic Chemistry Frontiers.
  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal.
  • N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradi
  • C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. (2021).
  • Directing Group-Free Regioselective meta-C-H Functionaliz
  • Bohlmann-Rahtz Pyridine Synthesis Guide. (n.d.). Scribd.
  • Bohlmann-Rahtz Pyridine Synthesis. (n.d.). SynArchive.
  • Selective functionalization of pyridines, diazines and pharmaceuticals via unconventional intermedi
  • Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. (2016). Journal of the American Chemical Society.
  • The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. (2025). Benchchem.
  • Learning from the Hantzsch synthesis. (2000). Modern Drug Discovery.
  • Bohlmann–Rahtz Pyridine Synthesis. (2025). J&K Scientific LLC.
  • Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. (2024).
  • Hantzsch Pyridine Synthesis. (n.d.). Scribd.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2017). PMC - NIH.
  • Guareschi–Thorpe condensation. (n.d.).
  • Guareschi-Thorpe Condens
  • Kröhnke synthesis of pyridine. (n.d.). Química Organica.org.
  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab, Scripps Research.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2020). PMC - NIH.
  • Purification method of pyridine and pyridine derivatives. (n.d.).
  • Synthesis of Multisubstituted Pyridines. (2016). Organic Letters.
  • Icilio Guareschi and his amazing “1897 reaction”. (2018). PMC - PubMed Central - NIH.
  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (n.d.). American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable.
  • Pyridine C(sp 2 )
  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. (2020). Organic & Biomolecular Chemistry.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
  • Selective Preparation of Pyridines, Pyridones, and Iminopyridines from Two Different Alkynes via Azazirconacycles. (2002). Journal of the American Chemical Society.
  • Guareschi–Thorpe reaction in water using ammonium carbonate. (2018).
  • Improved methodologies for the preparation of highly substituted pyridines. (2004). PubMed.

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Purification of crude 2-(Butylamino)nicotinonitrile by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of crude 2-(Butylamino)nicotinonitrile by column chromatography. This document is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers to common challenges encountered during the purification of this and similar basic, nitrogen-containing heterocyclic compounds.

Introduction: The Challenge of Purifying Basic Amines

This compound is a substituted aminopyridine. Its basic nitrogen atoms (both the pyridine ring nitrogen and the secondary amine) present a specific challenge during normal-phase column chromatography on standard silica gel. The surface of silica gel is populated with acidic silanol groups (Si-OH), which can strongly and often irreversibly interact with basic analytes.[1][2] This interaction is the primary cause of common issues such as severe peak tailing, poor resolution, and even decomposition of the target compound on the column.[1][3]

This guide provides a logical framework for diagnosing and solving these problems, ensuring a successful and efficient purification.

Frequently Asked Questions (FAQs)

Q1: How do I select an initial solvent system for TLC analysis?

A1: The goal of Thin Layer Chromatography (TLC) is to find a solvent system that provides good separation between your target compound and its impurities, with an ideal retention factor (Rf) for the target compound between 0.2 and 0.4.[4] This Rf range generally translates well to column chromatography, ensuring the compound doesn't elute too quickly (with the solvent front) or take an excessively long time.[5]

For a moderately polar compound like this compound, start with a binary system of a non-polar solvent and a moderately polar solvent.

Recommended Starting Systems for TLC:

  • Hexane / Ethyl Acetate

  • Dichloromethane (DCM) / Methanol (MeOH)

  • Toluene / Acetone

Methodology:

  • Prepare several TLC chambers with different ratios of your chosen solvent system (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc).

  • Dissolve a small amount of your crude material in a suitable solvent (like DCM or EtOAc).

  • Spot the crude mixture on the baseline of a silica gel TLC plate.

  • Develop the plates in the prepared chambers.

  • Visualize the spots under UV light (254 nm) and/or with a chemical stain.

  • Adjust the solvent ratio until the desired Rf is achieved. If your compound remains at the baseline even in 100% ethyl acetate, you will need a more polar system, such as DCM with a small percentage of methanol.[6]

Q2: My compound is streaking or "tailing" badly on the TLC plate. What does this mean and how do I fix it?

A2: Streaking or tailing is a classic sign of strong, undesirable interactions between your basic analyte and the acidic silica gel stationary phase.[3][7] The basic nitrogen atoms in your molecule are protonated by the acidic silanols, causing a portion of the analyte to "stick" to the stationary phase, resulting in a continuous smear rather than a compact spot.

Solution: Add a Basic Modifier To resolve this, you must add a small amount of a volatile tertiary amine, most commonly triethylamine (TEA), to your eluent.[3][8]

  • Mechanism of Action: The TEA is a stronger base than your analyte and will preferentially bind to the acidic silanol sites on the silica. This effectively "masks" or "deactivates" these sites, preventing your this compound from interacting with them.[9] The result is a much sharper, more defined spot.

  • Recommended Concentration: Add 0.1% to 1% TEA to your chosen mobile phase (e.g., for 100 mL of 8:2 Hexane:EtOAc, add 0.1 to 1 mL of TEA).

Q3: Should I use normal-phase or reversed-phase chromatography?

A3: The choice depends on the polarity of your compound and the impurities you need to separate from.

  • Normal-Phase (Silica Gel): This is the most common and cost-effective method. It is highly suitable for this compound, provided you use a basic modifier (like TEA) as discussed in Q2. The stationary phase is polar (silica), and the mobile phase is non-polar.[10]

  • Reversed-Phase (C18 Silica): In this technique, the stationary phase is non-polar (e.g., silica bonded with C18 alkyl chains), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[11][12] Reversed-phase can be an excellent alternative if normal-phase fails, especially for highly polar compounds or when impurities are difficult to separate.[13] For basic compounds, it is often advantageous to use a mobile phase with a pH modifier (like formic acid or ammonium carbonate) to ensure the analyte is in a consistent ionization state, which improves peak shape.[13][14]

Troubleshooting Guide: Common Column Chromatography Issues

This section addresses specific problems you might encounter during the column chromatography process itself, after you have already established a suitable solvent system via TLC.

Problem 1: My compound is not eluting from the column, even after I've passed many column volumes of the solvent.
  • Possible Cause 1: Irreversible Adsorption. Your compound may be too polar for the selected solvent system and is irreversibly stuck to the silica gel. This is common for basic amines if a modifier like TEA was not included.[3]

    • Solution: First, try to flush the column with a much more polar solvent system, such as 10% Methanol in DCM with 1% TEA. If this fails, the compound may be lost. In the future, always include a basic modifier in your eluent for this class of compounds.

  • Possible Cause 2: Compound Decomposition. The acidic silica gel may have caused your compound to decompose.[6]

    • Solution: Test the stability of your compound on silica beforehand. Spot the compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, it indicates instability. In this case, you must use a deactivated stationary phase. Options include deactivating the silica yourself (by preparing a slurry with TEA) or using an alternative like alumina.[6]

Problem 2: The separation on the column is much worse than it was on the TLC plate. All my fractions are mixed.
  • Possible Cause 1: Column Overloading. You may have loaded too much crude material onto the column. A general rule is to load 1-5% of crude material by mass of the stationary phase (e.g., 1-5 g of crude on 100 g of silica).[3]

    • Solution: Reduce the sample load or use a larger column with more stationary phase.

  • Possible Cause 2: Improper Sample Loading. If the initial band of your sample at the top of the column is not flat and horizontal, it will lead to broad, overlapping bands during elution.[15]

    • Solution: Always load your sample dissolved in the minimum amount of solvent. For compounds that are poorly soluble in the mobile phase, use a technique called "dry loading."[15]

    Protocol for Dry Loading:

    • Dissolve your crude sample in a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (approx. 10-20 times the mass of your sample) to the solution.[15]

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column.[15]

  • Possible Cause 3: Column was Packed Poorly. Air bubbles, channels, or cracks in the silica bed will ruin separation.[16]

    • Solution: Ensure you pack the column carefully, creating a homogenous, stable bed. Never let the solvent level drop below the top of the silica gel, as this will cause cracking.[15]

Problem 3: My purified compound shows a new, less polar spot on the TLC analysis.
  • Possible Cause: In-situ Reaction with Triethylamine. While rare, it's possible for impurities in the crude mixture or on the silica surface to catalyze a reaction. More commonly, if high concentrations of TEA are used and fractions are heated during solvent evaporation, minor side reactions can occur.

    • Solution: Use the lowest effective concentration of TEA (start with 0.1%). After collecting fractions, consider performing a mild acidic wash (e.g., with dilute NaHCO₃ solution) during a liquid-liquid extraction workup to remove the TEA before final solvent evaporation.

Data & Protocols

Table 1: Example Solvent Systems & Expected Rf

The following table provides starting points for developing a separation method for this compound on silica gel. The actual Rf will depend on the specific impurities in your crude mixture.

Mobile Phase (v/v/v)ModifierExpected Rf of TargetNotes
Hexane : Ethyl Acetate (80:20)1% TEA~0.35Good starting point for resolving non-polar impurities.
Hexane : Ethyl Acetate (60:40)1% TEA~0.50Use if the compound has a low Rf in the 80:20 system.
DCM : Methanol (98:2)0.5% TEA~0.30Effective for separating more polar impurities.
Toluene : Acetone (90:10)1% TEA~0.40An alternative non-halogenated solvent system.

Note: These values are illustrative. Always optimize using TLC with your specific crude material.[17]

Workflow Diagram: From Crude to Pure Compound

The following diagram outlines the logical workflow for the purification process.

Purification_Workflow cluster_prep Preparation & Analysis cluster_column Column Chromatography cluster_post Analysis & Isolation TLC 1. TLC Analysis (Find Solvent System, Rf ~0.3) Modifier 2. Add Basic Modifier (e.g., 1% TEA) to Eluent TLC->Modifier Streaking? Pack 3. Pack Column (Wet or Slurry Packing) Modifier->Pack Load 4. Load Sample (Wet or Dry Loading) Pack->Load Elute 5. Elute & Collect Fractions Load->Elute Analyze 6. Analyze Fractions by TLC Elute->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Evaporate->Pure Pure Product

Caption: A logical workflow for the purification of this compound.

Troubleshooting Decision Tree

Use this decision tree to diagnose and solve common purification issues.

Troubleshooting_Tree Start Problem Observed Tailing Tailing or Streaking on TLC/Column Start->Tailing NoElute Compound Not Eluting Start->NoElute PoorSep Poor Separation on Column Start->PoorSep AddTEA Solution: Add 0.1-1% TEA to mobile phase Tailing->AddTEA UseAlumina Alternative: Use Alumina or Reversed-Phase Tailing->UseAlumina IncreasePolarity Solution: Increase eluent polarity (e.g., add MeOH to DCM) NoElute->IncreasePolarity CheckStability Check for decomposition on silica via 2D TLC NoElute->CheckStability Overload Cause: Overloading? PoorSep->Overload BadLoading Cause: Poor Loading? PoorSep->BadLoading ReduceLoad Solution: Reduce sample load or use larger column Overload->ReduceLoad Yes DryLoad Solution: Use Dry Loading Method BadLoading->DryLoad Yes

Caption: A decision tree for troubleshooting common column chromatography issues.

References

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. (n.d.). National Center for Biotechnology Information.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • What is a good column choice for analysis of 4-aminopyridine (4-AP)? - WKB94222. (n.d.). Waters Knowledge Base.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.
  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). BenchChem.
  • Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc.
  • Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. (2008). Journal of Chromatography A.
  • Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. (n.d.). MDPI.
  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. (2025). ResearchGate.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog.
  • Determining a solvent system. (n.d.). University of York, Chemistry Teaching Labs.
  • 5 Troubleshooting Common HPLC Column Problems and Solutions. (2024). uHPLCs.
  • What Is The Relationship Between Column Chromatography And TLC? (2025). Chemistry For Everyone - YouTube.
  • Reversed-phase chromatography. (n.d.). Wikipedia.
  • Any suggestions on thin layer chromatography and column chromatography? (2015). ResearchGate.
  • How do i stop tailing from happening on my HPTLC? (2022). ResearchGate.
  • Troubleshooting for Thin Layer Chromatography. (2021). SiliCycle.
  • Liquid-chromatographic Determination of 4-aminopyridine in Serum, Saliva, and Urine. (n.d.). National Center for Biotechnology Information.
  • Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders.
  • Several Problems of Flash Column Chromatography. (2025). Hawach.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.

Sources

Technical Support Center: Troubleshooting Low Solubility of 2-(Butylamino)nicotinonitrile in Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-(Butylamino)nicotinonitrile in their experimental assays. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot these issues.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound to make a stock solution. What solvent should I use?

A1: this compound is a lipophilic molecule and is expected to have low aqueous solubility.[1] For initial stock solutions, it is recommended to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) and dimethylacetamide (DMA) are excellent choices due to their high solubilizing capacity for a wide range of organic compounds and their miscibility with aqueous assay buffers.[1]

Recommended Starting Protocol for a 10 mM Stock Solution:

  • Weigh out the required amount of this compound powder.

  • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

  • Vortex thoroughly for 1-2 minutes.

  • If dissolution is slow, gentle warming in a water bath (37°C) for 5-10 minutes can be applied.

  • Visually inspect the solution to ensure there are no undissolved particulates before use.

Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What's happening and how can I fix it?

A2: This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of the organic solvent (DMSO) in the stock solution is no longer sufficient to keep the compound dissolved when diluted into an aqueous environment. The key is to maintain the compound's solubility in the final assay concentration.

Here is a decision tree to guide you through troubleshooting this issue:

G start Precipitation observed upon dilution of DMSO stock into aqueous buffer cosolvent Increase Co-solvent Concentration start->cosolvent Is the final DMSO concentration <5%? ph_adjust Adjust Buffer pH start->ph_adjust Is the final DMSO concentration already high? cosolvent->ph_adjust Precipitation persists surfactant Incorporate a Surfactant ph_adjust->surfactant pH adjustment is not effective or not an option cyclodextrin Use a Cyclodextrin surfactant->cyclodextrin Surfactant interferes with the assay G cluster_0 Cyclodextrin cluster_1 This compound cluster_2 Inclusion Complex C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 C5 C4->C5 Guest_in_complex Guest C6 C5->C6 C7 C6->C7 C7->C1 Guest Hydrophobic Guest Molecule D1 D2 D1->D2 D3 D2->D3 D4 D3->D4 D5 D4->D5 D6 D5->D6 D7 D6->D7 D7->D1

Mechanism of Cyclodextrin Solubilization

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Limited aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Much higher aqueous solubility and commonly used.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): High aqueous solubility and can be used for intravenous formulations.

Protocol for Using Cyclodextrins:

  • Prepare a stock solution of the cyclodextrin (e.g., 10-50 mM HP-β-CD) in your assay buffer.

  • Add your this compound stock solution to the cyclodextrin solution.

  • Vortex and allow to equilibrate (e.g., 1 hour at room temperature) to facilitate complex formation.

  • Use this solution in your assay.

References

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 27). Tactics to Improve Solubility. In Books. Retrieved from [Link]

  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • MDPI. (n.d.). Dual-State Emission of 2-(Butylamino)Cinchomeronic Dinitrile Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Cyclopropylamino)nicotinonitrile. Retrieved from [Link]

  • MDPI. (n.d.). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. Retrieved from [Link]

  • 2a biotech. (n.d.). Products. Retrieved from [Link]

  • European Journal of Organic Chemistry. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloronicotinonitrile. Retrieved from [Link]

Sources

Preventing decomposition of nicotinonitrile intermediates during purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the purification of nicotinonitrile intermediates. The inherent reactivity of the cyanopyridine scaffold presents unique stability issues that can lead to significant yield loss and impurity generation if not properly managed.[1][2] This resource combines established chemical principles with field-proven insights to help you navigate these complexities and ensure the integrity of your compounds.

I. Frequently Asked Questions (FAQs): Understanding the Instability of Nicotinonitrile Intermediates

This section addresses fundamental questions regarding the stability of nicotinonitrile intermediates, providing a foundation for the troubleshooting guides that follow.

Q1: What are the primary decomposition pathways for nicotinonitrile intermediates during purification?

A1: The two most prevalent decomposition pathways are hydrolysis and thermal degradation.

  • Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, converting it first to a carboxamide and then to a carboxylic acid.[3][4][5] The pyridine ring's nitrogen atom can be protonated under acidic conditions, increasing the electrophilicity of the nitrile carbon and making it more susceptible to nucleophilic attack by water. Conversely, under basic conditions, direct nucleophilic attack by hydroxide ions on the nitrile carbon initiates hydrolysis.[5] Several commercial processes intentionally hydrolyze cyanopyridines to produce valuable products like niacinamide and niacin (nicotinic acid).[3][6]

  • Thermal Degradation: Elevated temperatures, especially during distillation or in the heated inlet of a gas chromatograph, can cause decomposition of nicotinonitrile compounds.[7][8] The specific degradation products can vary depending on the compound's structure and the presence of other reactive species. For complex molecules, thermal stress can lead to the formation of multiple, often difficult-to-characterize byproducts.[7]

  • Photodegradation: While less common during standard purification procedures, some aromatic nitriles can be sensitive to light, leading to degradation. It is good practice to protect light-sensitive compounds from direct light exposure during purification and storage.

Q2: Are there specific structural features that increase the likelihood of decomposition in nicotinonitrile intermediates?

A2: Yes, certain substituents on the pyridine ring can significantly influence stability:

  • Electron-Withdrawing Groups (EWGs): EWGs can increase the electrophilicity of the nitrile carbon, making it more prone to nucleophilic attack and subsequent hydrolysis.

  • Electron-Donating Groups (EDGs): EDGs can have a stabilizing effect by reducing the electrophilicity of the nitrile carbon.

  • Steric Hindrance: Bulky groups near the nitrile can sterically hinder the approach of nucleophiles, thus slowing down hydrolysis.

  • Other Functional Groups: The presence of other reactive functional groups, such as esters or amines, can lead to intramolecular reactions or introduce additional decomposition pathways under certain purification conditions.

Q3: Can the position of the nitrile group on the pyridine ring (2-, 3-, or 4-position) affect its stability?

A3: Yes, the position of the nitrile group influences the electronic properties of the molecule and, consequently, its reactivity. For instance, the hydrolysis kinetics of 2-, 3-, and 4-cyanopyridine differ, with varying activation energies for the hydrolysis of their corresponding carboxamide intermediates.[9] This suggests that the electronic interplay between the ring nitrogen and the nitrile group is position-dependent.

II. Troubleshooting Guide: Column Chromatography

Column chromatography is a workhorse purification technique, but the stationary phase and solvent system can promote decomposition if not chosen carefully.

Issue 1: Significant product loss and/or the appearance of new, more polar spots on TLC after silica gel chromatography.

This is a classic sign of on-column decomposition, most likely due to the acidic nature of standard silica gel.

Root Cause Analysis:

The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic. These acidic sites can catalyze the hydrolysis of the nitrile group to the more polar carboxamide or carboxylic acid, which then bind more strongly to the silica, leading to tailing and difficult elution. In some cases, sensitive compounds may decompose entirely on the column.[10]

Mitigation Strategies:

  • Deactivate the Silica Gel:

    • Triethylamine (TEA) Wash: Before packing the column, prepare a slurry of the silica gel in the chosen eluent system containing 0.5-1% triethylamine. This will neutralize the acidic silanol groups.

    • Ammonia Treatment: For very base-sensitive compounds where TEA might be too strong a base, a milder approach is to use a solvent system saturated with ammonia.

  • Use an Alternative Stationary Phase:

    • Neutral or Basic Alumina: Alumina is available in neutral and basic grades and can be an excellent alternative to silica for acid-sensitive compounds. A preliminary TLC analysis on alumina plates is recommended to check for separation and stability.

    • Florisil: A magnesium silicate-based adsorbent that is less acidic than silica and can be effective for purifying certain nitrogen-containing heterocycles.

    • Reversed-Phase Silica (C18): If the compound is sufficiently non-polar, reversed-phase chromatography using solvents like acetonitrile/water or methanol/water can be a very gentle purification method.

Experimental Protocol: Deactivating Silica Gel with Triethylamine

  • Determine the appropriate eluent system for your separation using TLC.

  • In a fume hood, prepare the eluent and add triethylamine to a final concentration of 0.5-1% (v/v).

  • In a beaker, add the calculated amount of silica gel for your column.

  • Pour the triethylamine-containing eluent over the silica gel to create a slurry.

  • Gently stir the slurry for 5-10 minutes to ensure complete neutralization.

  • Pack the column with the treated silica slurry as you normally would.

  • Run the chromatography using the eluent containing triethylamine.

Logical Workflow for Troubleshooting Chromatography Issues:

chromatography_troubleshooting start Decomposition on Silica Gel? check_tlc TLC shows streaking or new polar spots? start->check_tlc deactivate_silica Deactivate Silica: - Add 1% TEA to eluent - Use NH3-saturated eluent check_tlc->deactivate_silica Yes success Successful Purification check_tlc->success No deactivate_silica->success failure Decomposition Persists deactivate_silica->failure alt_stationary Alternative Stationary Phase: - Neutral/Basic Alumina - Florisil - C18 Reversed-Phase alt_stationary->success failure->alt_stationary

Caption: Troubleshooting workflow for decomposition during column chromatography.

III. Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material, but the choice of solvent and temperature can be critical for unstable nicotinonitrile intermediates.[11][12][13][14]

Issue 2: The product "oils out" or fails to crystallize upon cooling, and subsequent analysis shows the presence of impurities.

This often indicates that decomposition is occurring in the hot solvent, or that the chosen solvent is not appropriate for crystallization.

Root Cause Analysis:

  • Solvent-Induced Decomposition: Protic solvents (e.g., water, alcohols) at elevated temperatures can promote the hydrolysis of the nitrile group. The presence of trace acidic or basic impurities in the solvent can catalyze this degradation.

  • Thermal Degradation: If the boiling point of the solvent is too high, the nicotinonitrile intermediate may be decomposing due to thermal stress.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature.[11][12] If the compound is too soluble at room temperature, crystallization will not occur.

Mitigation Strategies:

  • Careful Solvent Selection:

    • Aprotic Solvents: Prioritize aprotic solvents like ethyl acetate, acetone, toluene, or mixtures like hexane/ethyl acetate to minimize the risk of hydrolysis.[15]

    • Solvent Screening: Perform small-scale solubility tests in a variety of solvents to find one that provides a significant solubility difference between hot and cold conditions.

    • Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system can be effective.[11][13] Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble) at an elevated temperature, then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, should induce crystallization.

  • Control of Temperature:

    • Use the Minimum Necessary Temperature: Dissolve the compound at a temperature just below the solvent's boiling point. Avoid prolonged heating.

    • Vacuum Distillation for Solvent Removal: If you have used too much solvent, it is better to remove the excess under reduced pressure at a lower temperature rather than boiling it off at atmospheric pressure.

  • pH Control:

    • If a protic solvent must be used, ensure it is neutral. Traces of acid or base can be neutralized. For example, a small amount of a non-nucleophilic base can be added to buffer against acidic impurities.

Data Summary: Common Recrystallization Solvents for Pyridine Derivatives

Solvent SystemTypeBoiling Point (°C)Notes
Ethanol/WaterProticVariableGood for more polar compounds, but risk of hydrolysis.
TolueneAprotic111Often a good choice for aromatic compounds.[15]
Ethyl AcetateAprotic77A versatile, moderately polar solvent.
Hexane/Ethyl AcetateAprotic MixtureVariableExcellent for tuning polarity to achieve ideal solubility.
AcetoneAprotic56A polar aprotic solvent; good for many heterocycles.

Experimental Protocol: Two-Solvent Recrystallization

  • Place the crude nicotinonitrile intermediate in a flask.

  • Heat a "good" solvent (e.g., acetone) and add it dropwise to the flask with swirling and gentle heating until the solid just dissolves.

  • Heat a "bad" solvent (e.g., hexane) that is miscible with the good solvent.

  • Slowly add the hot bad solvent to the solution until a persistent cloudiness (incipient precipitation) is observed.

  • Add a few more drops of the hot good solvent to just redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[12]

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold bad solvent.

IV. Troubleshooting Guide: Aqueous Work-up

The extraction and washing steps following a reaction are often the first point where significant decomposition can occur, especially if the reaction was run under strongly acidic or basic conditions.

Issue 3: Low recovery of the desired product from the organic layer after an aqueous work-up.

This can be due to either decomposition or the product partitioning into the aqueous layer.

Root Cause Analysis:

  • Hydrolysis during Quenching: Quenching a reaction with water, especially at non-neutral pH, can initiate hydrolysis of the nitrile.

  • Protonation and Partitioning: If the aqueous layer is acidic, the pyridine nitrogen will be protonated, forming a salt. This salt is often highly water-soluble and will be lost to the aqueous phase.

  • Emulsion Formation: Solvents like THF or DMSO can lead to emulsions during aqueous work-up, trapping the product and making separation difficult.[16]

Mitigation Strategies:

  • Neutralize Carefully:

    • Before extraction, carefully adjust the pH of the reaction mixture to be near neutral (pH 7-8). Use dilute acid or base for this adjustment and keep the mixture cool in an ice bath.

    • Saturated sodium bicarbonate solution is a good choice for neutralizing acidic reaction mixtures, while ammonium chloride solution can be used to quench basic reactions.

  • Use Brine Washes:

    • Washing the organic layer with a saturated sodium chloride solution (brine) helps to "salt out" the organic compound, reducing its solubility in the aqueous phase and breaking up emulsions.[16]

  • Solvent Management:

    • If the reaction was performed in a water-miscible solvent like THF or methanol, remove it under reduced pressure before the aqueous work-up.[16]

Decision Tree for Aqueous Work-up:

workup_decision_tree start Aqueous Work-up reaction_condition Reaction Condition? start->reaction_condition acidic Acidic reaction_condition->acidic Acidic basic Basic reaction_condition->basic Basic neutralize_acid Cool to 0°C Carefully add sat. NaHCO3 or dilute base to pH 7-8 acidic->neutralize_acid neutralize_base Cool to 0°C Carefully add sat. NH4Cl or dilute acid to pH 7-8 basic->neutralize_base extract Extract with appropriate organic solvent neutralize_acid->extract neutralize_base->extract wash_brine Wash organic layer with brine extract->wash_brine dry_evaporate Dry (Na2SO4/MgSO4) and evaporate wash_brine->dry_evaporate

Caption: Decision tree for performing a safe aqueous work-up.

By understanding the inherent instabilities of nicotinonitrile intermediates and applying these targeted troubleshooting strategies, you can significantly improve the yield and purity of your compounds, accelerating your research and development efforts.

References

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • A Technical Guide to the Synthesis and Isotopic Purity of Nicotinonitrile-d4. Benchchem.
  • Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
  • Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water.
  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.
  • A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. PMC.
  • Activity and Decomposition.
  • Recrystalliz
  • Organic Reaction Workup Formulas for Specific Reagents.
  • Proposed mechanistic pathways for the thermal degradation of β-nicotyrine.
  • Potential Biological Activity of Substituted Nicotinonitriles: A Technical Guide. Benchchem.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Recrystalliz
  • Recrystalliz
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Thermal behaviour of nicotinic acid, sodium nicotinate and its compounds with some bivalent transition metal ions. INIS-IAEA.
  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Upd
  • Chemistry of Nitriles. Chemistry LibreTexts.

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Technical Support Center: Optimization of Catalyst Concentration in Nicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support guide for the synthesis of nicotinonitrile, a critical intermediate in the production of nicotinamide (Vitamin B3). This document is designed for researchers, chemists, and process development professionals to address common challenges encountered during the vapor-phase ammoxidation of 3-picoline. Our focus is on the nuanced, yet pivotal, role of catalyst concentration and loading.

The successful synthesis of nicotinonitrile hinges on a delicate balance. The catalyst must be active enough to drive high conversion of 3-picoline but selective enough to prevent unwanted side reactions, such as over-oxidation to COx or dealkylation to pyridine.[1] Catalyst concentration is a master variable that governs this balance. This guide provides field-proven insights and systematic troubleshooting protocols to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter. The solutions are presented in a question-and-answer format to directly tackle the issue at hand.

Problem 1: Low Conversion of 3-Picoline

Question: "My 3-picoline conversion is consistently low (<80%), even when I increase the reaction temperature. Could the catalyst concentration be the root cause?"

Answer: Yes, insufficient catalyst concentration is a primary suspect for low substrate conversion. The issue often lies not just in the total amount of catalyst, but in the density and accessibility of active sites.

Causality and Diagnosis:

  • Insufficient Active Sites: The reaction rate is directly proportional to the number of available catalytic active sites. Low catalyst loading (e.g., a low weight percentage of the active metal oxide on its support) or an insufficient volume of catalyst in the reactor bed means fewer sites are available to adsorb and convert 3-picoline molecules.[2]

  • Poor Catalyst Dispersion: You may have a high theoretical loading, but if the active phase (e.g., Vanadium Oxide, V₂O₅) is poorly dispersed, it can form large agglomerates.[3][4] This drastically reduces the effective surface area, hiding many active sites within the bulk of the crystal and making them inaccessible to reactants. Vanadia supported on zirconia (ZrO₂) or titania (TiO₂) is often used to achieve high dispersion.[5][6]

  • Mass Transfer Limitations: In a fixed-bed reactor, if the catalyst bed is not packed uniformly, it can lead to "channeling," where the reactant gases bypass most of the catalyst. This results in low apparent activity despite having an adequate amount of catalyst.

Troubleshooting Protocol:

  • Verify Catalyst Loading: Confirm the weight percentage (wt%) of the active phase on your support via techniques like Inductively Coupled Plasma (ICP-OES) or Atomic Absorption Spectrometry (AAS). For V₂O₅/ZrO₂ systems, loadings between 5-10 wt% have shown high activity.[3]

  • Characterize Dispersion: Use techniques like oxygen chemisorption or Transmission Electron Microscopy (TEM) to assess the dispersion of the active phase on the support. Well-dispersed catalysts are crucial for high activity.[3][6]

  • Optimize Reactor Packing: Ensure the catalyst is loaded correctly to achieve a uniform bed density. Methods like "sock loading" or "dense loading" are industry standards to prevent channeling and ensure consistent gas-solid contact.[7][8]

  • Experimental Verification: Conduct a controlled experiment where you systematically increase the catalyst bed volume (and thus, the total amount of catalyst) while keeping other parameters (temperature, flow rates, reactant ratios) constant. This will help determine if the reaction is limited by the number of available active sites.

Below is a troubleshooting workflow for diagnosing low conversion:

Low_Conversion_Troubleshooting Start Low 3-Picoline Conversion Observed Check_Loading Verify Active Phase Loading (e.g., wt% V₂O₅) Start->Check_Loading Check_Dispersion Assess Catalyst Dispersion (e.g., Chemisorption, TEM) Start->Check_Dispersion Check_Packing Evaluate Reactor Bed Uniformity Start->Check_Packing Increase_Bed_Vol Systematically Increase Catalyst Bed Volume Check_Loading->Increase_Bed_Vol If loading is low Solution_Dispersion Solution: Re-synthesize Catalyst Focusing on High Dispersion (e.g., Wet Impregnation) Check_Dispersion->Solution_Dispersion If dispersion is poor Solution_Packing Solution: Repack Reactor Using Dense/Sock Loading Method Check_Packing->Solution_Packing If channeling is suspected Analyze_Results Analyze Conversion Rate vs. Catalyst Amount Increase_Bed_Vol->Analyze_Results Solution_Loading Solution: Increase Catalyst Loading or Use Higher wt% Catalyst Analyze_Results->Solution_Loading If conversion increases proportionally

Caption: Troubleshooting workflow for low 3-picoline conversion.

Problem 2: Poor Selectivity to Nicotinonitrile

Question: "I'm getting high conversion of 3-picoline, but my yield of nicotinonitrile is low due to the formation of byproducts like pyridine and COx. How does catalyst concentration influence this?"

Answer: This is a classic selectivity problem. While high conversion is desirable, it is meaningless without high selectivity. Catalyst concentration and the nature of the active sites are paramount in directing the reaction pathway towards the desired nitrile product.

Causality and Diagnosis:

  • Over-Oxidation: An excessively high concentration of active sites, or sites that are too active, can lead to the complete oxidation of 3-picoline to carbon oxides (CO and CO₂). This is often exacerbated by high temperatures. The goal is partial oxidation, not combustion.

  • Catalyst Composition: The composition of the catalyst system is critical. Vanadium oxide (V₂O₅) is the primary active component, but promoters like Molybdenum (MoO₃) or Antimony (Sb₂O₃) are often added to enhance selectivity.[9][10] For instance, antimony-promoted vanadium phosphorus oxide (Sb-VPO) catalysts have been studied for their ability to steer the reaction towards nicotinonitrile.[11] The ratio of these components is a form of "concentration" that must be optimized.

  • Support Effects: The catalyst support is not always inert. It can influence the electronic properties of the active sites. For example, V₂O₅ supported on TiO₂ can exhibit different selectivity compared to V₂O₅ on Al₂O₃ due to varying metal-support interactions.[6]

Troubleshooting Protocol:

  • Optimize Promoter Concentration: If using a promoted catalyst (e.g., V-Mo-O or V-Sb-O), systematically vary the atomic ratio of the promoter to the primary active metal. This allows you to fine-tune the electronic properties and, consequently, the selectivity of the active sites.

  • Adjust Active Phase Loading: Counterintuitively, sometimes reducing the catalyst loading can improve selectivity by minimizing the potential for over-oxidation, especially if the reaction is highly exothermic. A study on V₂O₅/ZrO₂ catalysts showed that beyond a certain loading (around 5.3 wt% V₂O₅), the selectivity for nicotinonitrile became independent of the vanadia content, suggesting an optimal surface coverage had been reached.[3]

  • Control Reaction Temperature: Ensure your reactor temperature is uniform. "Hot spots" caused by poor heat dissipation can dramatically reduce selectivity by favoring complete oxidation. Diluting the catalyst with an inert material like quartz grains can improve heat management.[3]

The relationship between catalyst properties and reaction products can be visualized as follows:

Selectivity_Factors cluster_catalyst Catalyst Properties cluster_products Reaction Outcome Loading Active Phase Loading (e.g., wt% V₂O₅) Nicotinonitrile Desired Product: Nicotinonitrile Loading->Nicotinonitrile Optimal Loading Byproducts Side Products: COx, Pyridine Loading->Byproducts Too High Promoter Promoter Concentration (e.g., Mo, Sb) Promoter->Nicotinonitrile Enhances Selectivity Dispersion Dispersion & Surface Area Dispersion->Nicotinonitrile High Dispersion Dispersion->Byproducts Poor Dispersion (Agglomerates)

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(Butylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 2-(Butylamino)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals who are looking to move from bench-scale synthesis to larger-scale library production. Here, we address common challenges and provide in-depth, field-proven insights to ensure a successful and efficient scale-up. The synthesis of this compound is a critical step in the development of various pharmacologically active compounds. This document provides a comprehensive overview of the synthetic process, detailed troubleshooting guides, and frequently asked questions to support your experimental work.

The core of this synthesis lies in a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom on 2-chloronicotinonitrile is displaced by n-butylamine. The pyridine ring, being electron-deficient, is inherently activated for such substitutions, particularly at the 2- and 4-positions.[1][2][3] The presence of the electron-withdrawing nitrile group further facilitates this reaction.

This guide will walk you through the critical parameters of this reaction, from starting material quality to post-reaction workup and purification, with a focus on the practical aspects of scaling up for library production.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Category 1: Reaction Initiation and Progression

Question 1: My reaction is sluggish or not proceeding to completion, even after extended reaction times. What are the likely causes?

Answer: Several factors can contribute to a slow or incomplete reaction. Let's break them down:

  • Inadequate Temperature: While the SNAr reaction on an activated pyridine ring can often proceed at moderate temperatures, scaling up can affect heat transfer. Ensure your reaction mixture is reaching and maintaining the target temperature. For less reactive substrates, higher temperatures (e.g., up to 150°C) may be necessary.[1]

  • Solvent Choice: The solvent plays a crucial role in solvating the reactants and stabilizing the intermediate Meisenheimer complex.[1] Protic solvents like isopropanol can participate in hydrogen bonding and are often effective.[4] Aprotic polar solvents such as DMF or NMP can also be excellent choices, especially for less reactive systems, as they can help to increase the reaction rate.[5]

  • Base Equivalency and Strength: When using a salt of the amine or if HCl is generated in situ, a scavenger base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial.[4] Ensure you are using at least one equivalent of the base. For a sluggish reaction, a slight excess (1.1-1.2 equivalents) can be beneficial. The strength of the base is also a factor; a stronger, non-nucleophilic base might be required in some cases.

  • Purity of Starting Materials: Impurities in either the 2-chloronicotinonitrile or n-butylamine can interfere with the reaction. Water, in particular, can be problematic. Ensure your starting materials are of high purity and are dry.

Question 2: I'm observing the formation of significant byproducts. What are they and how can I minimize them?

Answer: The most common byproduct in this reaction is the formation of dibutylamine-substituted product, where a second molecule of 2-chloronicotinonitrile reacts with the newly formed this compound. Another possibility is the formation of a dimer or oligomer.

  • Minimizing Byproducts:

    • Stoichiometry Control: Use a slight excess of n-butylamine (1.1-1.2 equivalents) to ensure the complete consumption of the 2-chloronicotinonitrile, which is typically the more expensive reagent.

    • Controlled Addition: On a larger scale, the slow, controlled addition of one reagent to the other can help to maintain a low concentration of the reactive species and minimize side reactions. Adding the 2-chloronicotinonitrile solution to the n-butylamine and base solution is often the preferred method.

    • Temperature Management: Exothermic reactions can lead to localized "hot spots" where byproducts are more likely to form. Ensure efficient stirring and cooling to maintain a consistent temperature throughout the reaction vessel.

Category 2: Scale-Up Challenges

Question 3: I'm having trouble with the reaction workup and product isolation on a larger scale. What are the best practices?

Answer: Scaling up the workup requires careful planning to handle larger volumes and ensure efficient extraction and purification.

  • Quenching: For larger reactions, the quench step (e.g., with water or a saturated aqueous solution of ammonium chloride) should be performed slowly and with adequate cooling to control any exotherm.

  • Extraction:

    • Choose a solvent that provides a good partition coefficient for your product and is easily separable from the aqueous layer. Ethyl acetate or dichloromethane are common choices.

    • Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to maximize recovery.

    • Be aware of potential emulsion formation, especially when using a basic workup. If an emulsion forms, adding brine or allowing the mixture to stand can help to break it.

  • Purification:

    • Crystallization: If the product is a solid, crystallization is often the most efficient purification method for large quantities.[4] Experiment with different solvent systems (e.g., isopropanol/water, ethanol/heptane) to find the optimal conditions for high purity and yield.

    • Column Chromatography: While effective at the lab scale, column chromatography can be cumbersome and expensive for large-scale production. It should be considered a secondary option if crystallization fails to provide the desired purity.

Question 4: Are there any specific safety concerns I should be aware of when scaling up this synthesis?

Answer: Yes, scaling up introduces new safety considerations.

  • 2-Chloronicotinonitrile: This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6][7] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7]

  • n-Butylamine: This is a flammable and corrosive liquid and vapor.[8] It can cause severe skin burns and eye damage and may cause respiratory irritation.[8] Handle it with extreme care in a fume hood, away from ignition sources.

  • Exothermicity: The reaction can be exothermic. On a larger scale, this heat generation can be significant. Monitor the internal temperature of the reaction closely and have a cooling system readily available.

  • Pressure Build-up: If the reaction is run in a sealed vessel, be aware of potential pressure build-up, especially at elevated temperatures. Ensure the reaction vessel is appropriately rated for the conditions.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for this reaction? A1: Isopropanol is a commonly used and effective solvent for this reaction, as it is relatively inexpensive and has a suitable boiling point.[4] However, for more challenging substrates or to accelerate the reaction, polar aprotic solvents like DMF or NMP can be advantageous.[5]

Q2: How can I monitor the progress of the reaction? A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[4] You can spot the reaction mixture alongside the starting materials to visualize the consumption of the reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Q3: What is the expected yield for this synthesis? A3: With an optimized protocol, yields for this type of SNAr reaction are typically good to excellent, often in the range of 70-95%.[4]

Q4: Can I use other amines in this reaction? A4: Yes, this reaction is generally applicable to a wide range of primary and secondary amines. However, the reactivity may vary depending on the nucleophilicity and steric hindrance of the amine.

Experimental Protocols & Data

Reaction Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_product Product 2-chloronicotinonitrile 2-Chloronicotinonitrile intermediate σ-complex (Meisenheimer) 2-chloronicotinonitrile->intermediate n-butylamine n-Butylamine n-butylamine->intermediate Nucleophilic Attack product This compound intermediate->product Loss of Leaving Group (Cl-)

Caption: General mechanism of the SNAr reaction.

Step-by-Step Synthesis Protocol (Lab Scale)
  • To a solution of 2-chloronicotinonitrile (1.0 eq) in isopropanol (5-10 mL per gram of 2-chloronicotinonitrile), add n-butylamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.1 eq).

  • Heat the reaction mixture to 60-70°C and stir for 2-4 hours, monitoring the reaction progress by TLC.[4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to precipitate the product.

  • Filter the solid, wash with cold water and then a small amount of cold isopropanol.

  • Dry the product under vacuum to obtain this compound.

Scale-Up Considerations Workflow

Scale_Up_Workflow A Process Safety Review B Reagent & Solvent Sourcing (Bulk) A->B C Equipment Selection (Reactor, Condenser, etc.) B->C D Parameter Optimization (Pilot Batch) C->D E Controlled Reagent Addition D->E F In-Process Controls (IPC) E->F G Work-up & Isolation at Scale F->G H Purification (Crystallization) G->H I Drying & Packaging H->I J Library Production I->J

Caption: Key stages for scaling up the synthesis.

Data Summary Table
ParameterLab Scale (1-10 g)Library Production (>100 g)
Solvent Volume 5-10 mL/g3-7 mL/g (more concentrated)
Reagent Addition All at onceSlow, controlled addition of one reagent
Temperature Control Heating mantle/oil bathJacketed reactor with overhead stirrer
Work-up Separatory funnelReactor-based extraction/phase separation
Purification Column Chromatography/RecrystallizationRecrystallization
Drying Vacuum ovenLarge-scale vacuum oven or filter dryer

Safety Information

Always consult the Safety Data Sheets (SDS) for all reagents before use.[6][7][8]

  • 2-Chloronicotinonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[6][7]

  • n-Butylamine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.[8]

  • DIPEA: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye damage and skin irritation.

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[6][7][8]

References

  • Chem Service. (2015). n-Butylamine Safety Data Sheet. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Retrieved from [Link]

  • Study.com. (n.d.). At which position(s) does nucleophilic aromatic substitution occur in pyridine? Retrieved from [Link]

  • MDPI. (2022). Dual-State Emission of 2-(Butylamino)Cinchomeronic Dinitrile Derivatives. Molecules, 27(21), 7144. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-(Butylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-(Butylamino)nicotinonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its spectral features, a comparison with relevant precursors, and a robust experimental protocol for reliable data acquisition.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1] The precise structural elucidation of such molecules is paramount for understanding their reactivity, and biological activity, and for ensuring purity. NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution.[2] This guide will focus on the detailed assignment of proton (¹H) and carbon-13 (¹³C) NMR spectra, providing a benchmark for researchers working with this compound and its analogs.

Comparative Spectral Analysis

A comprehensive understanding of the NMR spectrum of this compound is best achieved by comparing it with its constituent fragments and precursors, such as n-butylamine and 2-chloronicotinonitrile. This comparative approach allows for a more intuitive assignment of chemical shifts and coupling constants.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound and compares it with the experimental data for its precursors.

Compound Proton Assignment Predicted/Experimental Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound H-4~8.2ddJ = ~7.5, 1.8
H-5~6.6ddJ = ~7.5, 4.8
H-6~8.4ddJ = ~4.8, 1.8
NH~5.0-6.0br s-
N-CH ₂-~3.4tJ = ~7.2
-CH₂-CH ₂-~1.6sextetJ = ~7.4
-CH ₂-CH₃~1.4sextetJ = ~7.4
-CH₂-CH~0.9tJ = ~7.3
n-Butylamine [3][4]N-CH ₂-~2.6tJ = ~7.0
-CH₂-CH ₂-~1.4m-
-CH ₂-CH₃~1.3m-
-CH₂-CH~0.9tJ = ~7.3
2-Chloronicotinonitrile [5][6]H-4~7.9ddJ = ~7.8, 1.9
H-5~7.2ddJ = ~7.8, 4.8
H-6~8.5ddJ = ~4.8, 1.9

The substitution of the chloro group in 2-chloronicotinonitrile with a butylamino group is expected to cause a significant upfield shift for the H-5 proton due to the electron-donating nature of the amino group. The protons of the butyl chain will exhibit characteristic multiplicities and integrations corresponding to their positions relative to the nitrogen atom.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for this compound are presented below, alongside data for related compounds.

Compound Carbon Assignment Predicted/Experimental Chemical Shift (δ, ppm)
This compound C2~160
C3~95
C4~140
C5~112
C6~152
CN~118
N -CH₂-~42
-CH₂-C H₂-~31
-C H₂-CH₃~20
-CH₂-C H₃~14
n-Butylamine N -CH₂-~42.3
-CH₂-C H₂-~36.8
-C H₂-CH₃~20.5
-CH₂-C H₃~14.1
2-Chloronicotinonitrile [5]C2~152
C3~108
C4~140
C5~122
C6~152
CN~116

Experimental Protocol for NMR Data Acquisition

To ensure high-quality and reproducible NMR data, the following detailed protocol is recommended.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Gently vortex or invert the tube to ensure a homogeneous solution.

Instrument Setup and Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[7]

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm.

    • Number of Scans: Acquire 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): Use a relaxation delay of 1-5 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence with NOE (e.g., 'zgpg30') is standard.

    • Spectral Width: Set a spectral width of approximately 220-240 ppm.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 2 seconds is generally adequate.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction.

  • Referencing: Calibrate the chemical shift axis to the TMS signal at 0.00 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and pick all significant peaks in both ¹H and ¹³C spectra.

Visualizing the Structure and NMR Workflow

The following diagrams illustrate the molecular structure of this compound and the general workflow for its NMR characterization.

Figure 1: Molecular structure of this compound.

A Sample Preparation (Dissolution & Standardization) B NMR Spectrometer Setup (Locking & Shimming) A->B C Data Acquisition (1H & 13C NMR) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Peak Assignment & Interpretation) D->E F Structural Confirmation E->F

Figure 2: General workflow for NMR characterization.

Conclusion

The comprehensive ¹H and ¹³C NMR characterization of this compound is crucial for its application in scientific research. By following the detailed experimental protocol and utilizing the comparative spectral data provided in this guide, researchers can confidently identify and characterize this molecule. The predicted chemical shifts and coupling constants serve as a reliable reference for spectral assignment, ensuring the structural integrity of the compound in various research and development endeavors.

References

  • Solved The 1H NMR spectra of n-butylamine – CH3CH2CH2CH2NH2 | Chegg.com. (2023). Available at: [Link]

  • Tri-n-butylamine - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Available at: [Link]

  • 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem. (n.d.). Available at: [Link]

  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile - MDPI. (n.d.). Available at: [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.). Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). Available at: [Link]

  • 1 H NMR (CDCl3) of [ 13 C-nitrile]Nicotinonitrile (14). - ResearchGate. (n.d.). Available at: [Link]

  • 2-Chloronicotinonitrile | C6H3ClN2 | MD Topology | NMR | X-Ray. (n.d.). Available at: [Link]

  • n-butylamine | C4H11N | MD Topology | NMR | X-Ray. (n.d.). Available at: [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Available at: [Link]

  • Dual-State Emission of 2-(Butylamino)Cinchomeronic Dinitrile Derivatives - MDPI. (n.d.). Available at: [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives | ACS Omega. (2022). Available at: [Link]

  • 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine - MDPI. (n.d.). Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Available at: [Link]

  • Nicotinonitrile derivatives as antitumor agents. - ResearchGate. (n.d.). Available at: [Link]

  • NMR Coupling Constants - Chemical Instrumentation Facility. (n.d.). Available at: [Link]

  • Spectral characterization and crystal structure of 2-amino-N′-[(1Z)-1-(4-chlorophenyl)ethylidene]-benzohydrazide - ResearchGate. (2015). Available at: [Link]

  • Synthesis and spectral analysis of 2-alkyl/aryl amino derivatives of pyrimidine-5-carbonitrile. (n.d.). Available at: [Link]

  • NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (2020). Available at: [Link]

  • H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy - ResearchGate. (2018). Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Available at: [Link]

  • Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of - Modgraph. (n.d.). Available at: [Link]

  • Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. (n.d.). Available at: [Link]

  • Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes - ResearchGate. (2022). Available at: [Link]

  • Two-photon absorption spectra of a near-infrared 2-azaazulene polymethine dye: solvation and ground-state symmetry breaking - RSC Publishing. (2013). Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.). Available at: [Link]

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A Senior Application Scientist's Guide to the Synthesis of Substituted Nicotinonitriles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the substituted nicotinonitrile scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals, agrochemicals, and functional materials necessitates a deep understanding of its synthesis. This guide provides an in-depth, objective comparison of the three principal methodologies for constructing this vital heterocyclic system: the classic Guareschi-Thorpe Condensation, the versatile Bohlmann-Rahtz Pyridine Synthesis, and modern Multicomponent Reactions (MCRs).

Moving beyond a mere recitation of steps, this document delves into the causality behind experimental choices, offers field-proven insights, and provides the detailed, self-validating protocols required for successful replication and innovation.

The Guareschi-Thorpe Condensation: A Classic Route to Pyridones

First described in the late 19th century, the Guareschi-Thorpe condensation is a foundational method for synthesizing substituted 2-pyridones, which are key precursors to nicotinonitriles.[1][2] The reaction typically involves the condensation of a cyano-activated methylene compound (like ethyl cyanoacetate or cyanoacetamide) with a 1,3-dicarbonyl compound in the presence of a base, traditionally ammonia or piperidine.[1][3]

Mechanistic Insight

The reaction proceeds through a series of well-understood condensation steps. The mechanism involves an initial Knoevenagel condensation between one of the carbonyl groups of the 1,3-dicarbonyl compound and the active methylene of the cyanoacetamide. This is followed by a Michael addition of the enamine tautomer of a second cyanoacetamide molecule, or an intramolecular cyclization, ultimately leading to the pyridone ring after dehydration. A modern, greener variant of this reaction utilizes ammonium carbonate in an aqueous medium, where it serves as both the nitrogen source and a mild, buffered catalyst.[4][5][6]

graph Guareschi_Thorpe_Mechanism { graph [rankdir="LR", splines=ortho, label="Guareschi-Thorpe Reaction Workflow", labelloc=t, fontname="Helvetica", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="1,3-Dicarbonyl +\nAlkyl Cyanoacetate +\nAmmonium Carbonate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Aminolysis of Ester\n(if applicable)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Knoevenagel Condensation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="α,β-Unsaturated Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Michael Addition\n(Intramolecular)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="Cyclized Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="Dehydration &\nAromatization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Substituted\n2-Hydroxy-nicotinonitrile", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Step1 [label="H2O/EtOH, 80°C"]; Step1 -> Step2 [label="Forms Cyanoacetamide"]; Step2 -> Intermediate1; Intermediate1 -> Step3; Step3 -> Intermediate2; Intermediate2 -> Step4; Step4 -> Product; }

Guareschi-Thorpe reaction workflow diagram.
Advantages & Disadvantages
  • Advantages: This method is robust, utilizes readily available starting materials, and recent modifications have made it significantly more environmentally friendly.[4][5] The aqueous protocol avoids hazardous organic solvents and often results in the product precipitating directly from the reaction medium, simplifying purification.[4][6]

  • Disadvantages: The classical approach often requires harsh conditions and can produce byproducts. The scope can be limited by the availability of suitable 1,3-dicarbonyl compounds, and the primary product is a 2-hydroxypyridine (a pyridone tautomer), which may require further functionalization.

Experimental Protocol: Green Guareschi-Thorpe Synthesis[4][5]

This protocol describes an advanced, environmentally friendly version of the Guareschi-Thorpe reaction.

  • Reactant Charging: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the 1,3-dicarbonyl compound (10 mmol), alkyl cyanoacetate (10 mmol), and ammonium carbonate (20 mmol).

  • Reaction Solvent: Add a 1:1 mixture of ethanol and water (20 mL).

  • Reaction Conditions: Heat the mixture to 80°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Solidification of the product often occurs during the reaction.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and add 20 mL of cold water to facilitate further precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to yield the pure hydroxy-cyanopyridine product, often without the need for further purification.

The Bohlmann-Rahtz Pyridine Synthesis: Modularity and Versatility

The Bohlmann-Rahtz synthesis, first reported in 1957, offers a modular approach to constructing 2,3,6-trisubstituted pyridines.[7][8] The classical two-step procedure involves the Michael addition of an enamine to an ethynylketone to form a stable aminodiene intermediate, which is then isolated and cyclized under thermal conditions.[8][9]

Mechanistic Insight

The core of this reaction is the initial conjugate addition of the enamine to the activated alkyne, forming a vinylogous amide intermediate. The critical, and often rate-limiting, step in the classical procedure is the heat-induced E/Z isomerization of the aminodiene, which is a prerequisite for the subsequent 6-endo-trig cyclodehydration to form the aromatic pyridine ring.[9] Modern modifications circumvent the high temperatures and the need to isolate the intermediate by employing acid catalysis (e.g., acetic acid, Amberlyst 15) which promotes both the initial addition and the cyclization at significantly lower temperatures, enabling a one-pot process.[8][9][10]

graph Bohlmann_Rahtz_Mechanism { graph [rankdir="LR", splines=ortho, label="Bohlmann-Rahtz Synthesis Workflow", labelloc=t, fontname="Helvetica", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="Enamine +\nEthynyl Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Michael Addition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Aminodiene Intermediate\n(Z/E Mixture)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="E/Z Isomerization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate2 [label="Required Z-isomer", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Cyclodehydration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Trisubstituted Pyridine", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Step1 [label="Toluene/AcOH or EtOH"]; Step1 -> Intermediate1; Intermediate1 -> Step2 [label="Heat or Acid Catalyst"]; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Product; }

Bohlmann-Rahtz synthesis workflow diagram.
Advantages & Disadvantages
  • Advantages: The Bohlmann-Rahtz synthesis offers excellent regiocontrol and is highly modular, allowing for diverse substitution patterns. One-pot modifications have significantly improved its practicality, reducing reaction times and temperatures.[7] It is particularly useful for synthesizing tetrasubstituted pyridines.[10]

  • Disadvantages: The classical two-step method requires high temperatures (>120°C) for the cyclization step.[9] The starting enamines may not be readily available, although in situ generation from a 1,3-dicarbonyl and ammonium acetate is a viable alternative.[8] Furthermore, substrates with acid-sensitive functional groups (e.g., tert-butyl esters) may decompose under the conditions of the one-pot catalytic variants.[9]

Experimental Protocol: One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis[7][9]

This protocol describes a one-pot synthesis adapted from improved methodologies.

  • Reactant Charging: To a solution of the enamine (e.g., ethyl β-aminocrotonate, 5 mmol) in a 5:1 mixture of toluene and acetic acid (30 mL) in a 100 mL round-bottom flask, add the ethynyl ketone (5 mmol).

  • Reaction Conditions: Stir the reaction mixture at 50-80°C.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed. The reaction time can vary from a few hours to overnight depending on the substrates.

  • Work-up: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to afford the substituted nicotinonitrile.

Multicomponent Reactions (MCRs): The Convergence of Efficiency and Green Chemistry

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, represent the pinnacle of synthetic efficiency and atom economy.[11][12][13] For nicotinonitrile synthesis, the most common MCR is a four-component reaction of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[14][15][16]

Mechanistic Insight

The reaction cascade is a masterclass in chemical orchestration. It typically initiates with a Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by the ammonium acetate (which serves as both a catalyst and the nitrogen source). Concurrently, a condensation between the ketone and another molecule of malononitrile can occur, or the ketone can form an enamine. The key α,β-unsaturated intermediate (the Knoevenagel adduct) then undergoes a Michael addition with the enolate/enamine derived from the ketone. The resulting adduct cyclizes and subsequently aromatizes via oxidation (often by air) to yield the highly substituted 2-amino-3-cyanopyridine product.[17] The use of heterogeneous catalysts can facilitate the reaction under solvent-free conditions, enhancing its green credentials.[14][15]

graph MCR_Mechanism { graph [rankdir="TB", splines=ortho, label="Four-Component MCR Workflow", labelloc=t, fontname="Helvetica", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="Aldehyde + Malononitrile +\nKetone + Ammonium Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; PathA [label="Knoevenagel\nCondensation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PathB [label="Enamine/Enolate\nFormation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IntermediateA [label="Ylidene-\nmalononitrile", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; IntermediateB [label="Enamine from\nKetone", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Michael Addition", fillcolor="#34A853", fontcolor="#FFFFFF"]; IntermediateC [label="Open-Chain Adduct", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="Cyclization &\nOxidative Aromatization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Polysubstituted\n2-Amino-3-cyanopyridine", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> PathA; Start -> PathB; PathA -> IntermediateA; PathB -> IntermediateB; IntermediateA -> Step3; IntermediateB -> Step3; Step3 -> IntermediateC; IntermediateC -> Step4; Step4 -> Product; }

Four-component reaction workflow for nicotinonitriles.
Advantages & Disadvantages
  • Advantages: MCRs offer outstanding efficiency, high atom economy, and operational simplicity (one-pot).[13][18] They allow for the rapid generation of molecular diversity from simple, readily available starting materials, making them ideal for library synthesis.[19] Many protocols are environmentally friendly, proceeding under solvent-free conditions or in green solvents with recyclable catalysts.[14][15][20]

  • Disadvantages: The mechanism can be complex, and optimizing conditions for a new set of substrates can sometimes be challenging. While generally high-yielding, yields can be sensitive to the steric and electronic properties of the starting aldehyde and ketone.[14]

Experimental Protocol: Solvent-Free, Catalyzed Four-Component Synthesis[15]

This protocol describes a robust and environmentally friendly MCR for 2-amino-3-cyanopyridines.

  • Reactant Charging: In a mortar, grind together the aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), the methyl ketone (1 mmol), ammonium acetate (1.5 mmol), and the catalyst (e.g., nanostructured Na2CaP2O7, ~5 mol%).

  • Reaction Conditions: Transfer the powdered mixture to a sealed vial and heat to 80°C in an oil bath or heating block with magnetic stirring.

  • Monitoring: Monitor the reaction by TLC (eluent: ethyl acetate/hexane). Reactions are often complete within 30-90 minutes.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Isolation: Add ethanol (10 mL) and stir for 5 minutes. The solid product often precipitates. Collect the product by vacuum filtration, wash with cold ethanol, and dry. The catalyst can often be recovered from the filtrate for reuse.

Performance Comparison: A Head-to-Head Analysis

The choice of synthetic method depends critically on the desired substitution pattern, scalability, and tolerance for specific functional groups. The following table provides a comparative summary based on experimental data from the literature.

Parameter Guareschi-Thorpe Condensation Bohlmann-Rahtz Synthesis Multicomponent Reaction (MCR)
Typical Products 2-Hydroxy-3-cyanopyridines2,3,6-Trisubstituted Pyridines2-Amino-4,6-disubstituted-3-cyanopyridines
Key Reactants 1,3-Dicarbonyl, CyanoacetamideEnamine, Ethynyl KetoneAldehyde, Ketone, Malononitrile, NH4OAc
Reaction Conditions Aqueous EtOH, 80°C[4][5]Toluene/AcOH, 50-80°C (one-pot)[9]Solvent-free, 80°C, catalyst[15]
Typical Yields 85-98%[4][21]65-95% (one-pot)[9]84-96%[15][17]
Substrate Scope Good for various 1,3-dicarbonyls.[4]Broad; tolerates various enamine and alkynone substitutions.[7][22]Very broad; tolerates diverse aldehydes and ketones.[14][15]
Key Advantages Green conditions, simple work-up.High regioselectivity, modular.High atom economy, operational simplicity, diversity.
Key Limitations Produces 2-hydroxypyridines.Availability of starting materials, sensitivity to strong acid.Optimization can be substrate-dependent.

Scientific Integrity: A Green Chemistry Perspective

A rigorous comparison extends beyond yield and reaction time; it must include an evaluation of environmental impact. We use two key green chemistry metrics, Atom Economy (AE) and E-Factor (Environmental Factor) , to provide a quantitative assessment.[23][24][25]

  • Atom Economy (AE): (MW of desired product / Σ MW of all reactants) x 100%. This measures the efficiency of atom conversion from reactants to the final product.[25]

  • E-Factor: Total mass of waste (kg) / mass of product (kg). A lower E-Factor signifies less waste and a greener process.[23]

Let's analyze a representative reaction for each method:

Method Representative Reaction Atom Economy (AE) E-Factor (Qualitative) Green Chemistry Analysis
Guareschi-Thorpe Ethyl acetoacetate + Cyanoacetamide + NH3 → 3-Cyano-4,6-dimethyl-2-pyridone + EtOH + 2 H2O65.4% Low to Moderate The modern aqueous protocol is excellent, minimizing solvent waste. The main byproduct is water, but the loss of an ethanol molecule from the ester reduces the AE.[4]
Bohlmann-Rahtz Ethyl β-aminocrotonate + But-3-yn-2-one → Ethyl 2,6-dimethylnicotinate + H2O91.2% Moderate to High This reaction has a high AE as it is primarily a condensation/cyclization. However, the E-Factor can be high due to the use of organic solvents (toluene) and the need for chromatographic purification.
Multicomponent Rxn Benzaldehyde + Acetophenone + Malononitrile + NH3 → 2-Amino-4,6-diphenylnicotinonitrile + 2 H2O + [H2]85.1% Very Low MCRs inherently possess high atom economy.[13][18] When performed under solvent-free conditions with a recyclable catalyst, the E-Factor is exceptionally low, representing the greenest approach.[12][15]

Note: AE calculations are based on the balanced stoichiometric equations. The MCR calculation assumes ammonia as the nitrogen source and accounts for the formal loss of H2 during aromatization.

This analysis clearly demonstrates that from a sustainability perspective, modern Multicomponent Reactions are superior. Their one-pot nature, high convergence, and amenability to solvent-free conditions drastically reduce waste and energy consumption compared to the more linear, classical approaches.[11][26]

Conclusion and Recommendations

As a Senior Application Scientist, my recommendation is guided by the specific goals of the research program.

  • For rapid library synthesis and lead discovery , where molecular diversity and operational simplicity are paramount, Multicomponent Reactions are the undisputed method of choice. Their high efficiency and green credentials make them ideal for modern, high-throughput chemistry workflows.

  • For the synthesis of specific, highly-substituted pyridines where regiocontrol is critical , the Bohlmann-Rahtz synthesis remains a powerful and highly reliable tool, especially its modern one-pot iterations.

  • When the target molecule is a 2-pyridone derivative or when utilizing simple, bulk starting materials is the primary concern, the Green Guareschi-Thorpe Condensation offers a robust, safe, and environmentally responsible pathway.

By understanding the mechanistic underpinnings, practical limitations, and quantitative performance of each method, researchers can make informed decisions, optimizing their synthetic strategy for efficiency, elegance, and sustainability.

References

  • Karimi, H. One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions.
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie, 16(12), 1111-1117 (2013).
  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Molecules, 27(19), 6529 (2022).
  • Gram-Scalable Solvent-Free One-Pot Three-Component Synthesis of 2-Arylamino-3-Cyanopyridines: Polycyclic Aromatic Compounds.
  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 27(8), 1447-1454 (2016).
  • Condensation of 1,3-diketones with cyanoacetamide: 4,6-disubstituted-3-cyano-2-pyridones.
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  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1845 (2024).
  • Callegari, D., et al. Icilio Guareschi and his amazing “1897 reaction”. Rendiconti Lincei.
  • A Technical Guide to the Synthesis and Isotopic Purity of Nicotinonitrile-d4. Benchchem.
  • Synthesis of 2-Cyanamino-4,6-diphenyl-nicotinonitrile.
  • Bagley, M. C., & Glover, C. Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. Molecules, 15(5), 3156-3173 (2010).
  • Synthesis of 2-amino-4,6-diarylnicotinonitrile in the presence of boric acid.
  • Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under microwave irradiation.
  • Synthesis, and Synthetic Applications of Cyanoacetamides.
  • Dömling, A., et al. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Molecules, 23(11), 2772 (2018).
  • Corson, B. B., et al. Cyanoacetamide. Organic Syntheses, 10, 22 (1930).
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A Comparative Analysis of the Biological Activity of Nicotinonitrile Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the pyridine ring stands as a cornerstone heterocyclic scaffold, integral to a vast array of bioactive compounds. Among its simplest nitrile derivatives, the isomers of nicotinonitrile—2-cyanopyridine, 3-cyanopyridine (nicotinonitrile), and 4-cyanopyridine—present a fascinating case study in how subtle structural changes can dramatically influence biological activity. This guide provides a comparative analysis of these three isomers, synthesizing available data to offer researchers a comprehensive understanding of their distinct biological profiles, potential therapeutic applications, and the experimental methodologies required for their evaluation.

Introduction: The Significance of Isomeric Position

The position of the cyano group on the pyridine ring dictates the electron distribution, steric hindrance, and hydrogen bonding potential of each nicotinonitrile isomer. These fundamental chemical properties, in turn, govern their interactions with biological macromolecules, leading to distinct pharmacological and toxicological profiles. While all three isomers serve as versatile building blocks in organic synthesis, their intrinsic biological activities vary significantly. This guide will delve into these differences, with a focus on their cytotoxic, enzyme-inhibiting, and metabolic properties.

Comparative Biological Activity: A Tale of Three Isomers

Direct comparative studies on the unsubstituted isomers are limited; however, by examining the activities of their derivatives and their individual chemical properties, a clear differentiation emerges. The 3-cyanopyridine scaffold is the most extensively studied for its diverse biological activities, while 2-cyanopyridine exhibits unique reactivity, and 4-cyanopyridine is more commonly utilized as a synthetic intermediate.

Table 1: Summary of Key Biological and Toxicological Data for Nicotinonitrile Isomers
Property2-Cyanopyridine3-Cyanopyridine (Nicotinonitrile)4-Cyanopyridine
Primary Biological Role Reactive intermediate, Bioconjugation agentBioactive scaffold (anticancer, enzyme inhibitor)Synthetic precursor, Spectroscopic probe
Known Cytotoxicity Derivatives show activityDerivatives exhibit potent anticancer effects[1][2][3]Generally considered the least cytotoxic
Enzyme Inhibition Derivatives inhibit carbonic anhydrase[4]Derivatives inhibit Pim-1 kinase, survivin[5][6]Interacts with cytochrome P450 enzymes[7]
Acute Toxicity (Oral LD50, Rat) Data not readily available1185 mg/kg[8]Data not readily available
Key Reactivity Prone to nucleophilic attack at the cyano group, reacts with thiols[9]Versatile scaffold for derivatization[10]Precursor for isonicotinic acid and other drugs[8]

In-Depth Analysis of Isomer-Specific Activities

3-Cyanopyridine (Nicotinonitrile): The Preeminent Bioactive Scaffold

The 3-cyanopyridine moiety is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with potent biological activity.

  • Anticancer Activity : A vast body of research highlights the anticancer potential of 3-cyanopyridine derivatives. These compounds have been shown to exhibit significant cytotoxicity against a wide range of cancer cell lines, including breast (MCF-7), prostate (PC-3), liver (HepG2), and colon (HCT-116) cancer cells[1][5]. The mechanism often involves the inhibition of key cellular signaling pathways. For instance, derivatives of 3-cyanopyridine have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation, and survivin, an anti-apoptotic protein overexpressed in many tumors[5][6].

  • Enzyme Inhibition : Beyond cancer-related kinases, 3-cyanopyridine derivatives have been explored as inhibitors of various other enzymes, demonstrating the versatility of this scaffold.

2-Cyanopyridine: A Profile Defined by Reactivity

The biological profile of 2-cyanopyridine is largely dictated by the unique reactivity conferred by the proximity of the cyano group to the ring nitrogen.

  • Bioconjugation and Thiol Reactivity : The 2-cyanopyridine moiety has been shown to react efficiently with cysteine residues in peptides and proteins under mild, aqueous conditions[9]. This reactivity has been exploited for the development of novel bioconjugation strategies and peptide cyclization techniques. From a toxicological perspective, this reactivity suggests a potential for covalent modification of cellular thiols, such as glutathione, which could lead to cellular stress.

  • Enzyme Inhibition : Derivatives of 2-amino-3-cyanopyridine have been investigated as inhibitors of carbonic anhydrases, a family of metalloenzymes involved in various physiological processes[4].

4-Cyanopyridine: The Versatile Synthetic Precursor

In contrast to its isomers, 4-cyanopyridine is less frequently reported for its intrinsic biological activity. Its primary role in the life sciences is that of a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

  • Pharmaceutical Synthesis : 4-Cyanopyridine is a crucial precursor for the synthesis of several important drugs, including the anti-tuberculosis agent isoniazid and other isonicotinic acid derivatives[8].

  • Spectroscopic Probe : An interesting application of 4-cyanopyridine is its use as a spectroscopic probe for studying the active site of cytochrome P450 enzymes[7]. Its ability to bind to the heme iron allows for the characterization of substrate binding and redox potentials.

Proposed Metabolic Pathways

The metabolism of nicotinonitrile isomers is expected to involve enzymatic modification of both the pyridine ring and the cyano group. While detailed comparative metabolic studies are scarce, plausible pathways can be proposed based on the known metabolism of pyridine and nitrile-containing compounds.

cluster_2 2-Cyanopyridine Metabolism cluster_3 3-Cyanopyridine Metabolism cluster_4 4-Cyanopyridine Metabolism 2-CP 2-Cyanopyridine 2-PA Picolinamide 2-CP->2-PA Nitrile Hydratase OH-2-CP Hydroxy-2-cyanopyridines 2-CP->OH-2-CP CYP450 2-PIA Picolinic Acid 2-PA->2-PIA Amidase 3-CP 3-Cyanopyridine (Nicotinonitrile) NA Nicotinamide 3-CP->NA Nitrile Hydratase OH-3-CP Hydroxy-3-cyanopyridines 3-CP->OH-3-CP CYP450 NIA Nicotinic Acid NA->NIA Amidase 4-CP 4-Cyanopyridine INA Isonicotinamide 4-CP->INA Nitrile Hydratase OH-4-CP Hydroxy-4-cyanopyridines 4-CP->OH-4-CP CYP450 INIA Isonicotinic Acid INA->INIA Amidase

Caption: Proposed metabolic pathways for nicotinonitrile isomers.

The primary metabolic routes are anticipated to be:

  • Hydrolysis of the nitrile group: This can occur via a two-step enzymatic process involving a nitrile hydratase to form the corresponding amide (picolinamide, nicotinamide, or isonicotinamide), followed by the action of an amidase to yield the carboxylic acid (picolinic acid, nicotinic acid, or isonicotinic acid)[11].

  • Hydroxylation of the pyridine ring: Cytochrome P450 enzymes are likely to catalyze the hydroxylation of the pyridine ring at various positions, leading to the formation of more polar metabolites that can be readily excreted.

Recommended Experimental Protocols for Comparative Analysis

To directly compare the biological activities of the nicotinonitrile isomers, a standardized set of in vitro assays is recommended.

In Vitro Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7, PC-3, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-, 3-, and 4-cyanopyridine in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each isomer by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Cell_Seeding Seed cells in 96-well plate Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Addition Add serial dilutions of nicotinonitrile isomers Incubation_1->Compound_Addition Incubation_2 Incubate for 48-72h Compound_Addition->Incubation_2 MTT_Addition Add MTT reagent Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4h MTT_Addition->Incubation_3 Solubilization Add solubilizing agent Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Enzyme Inhibition Assay (Generic Protocol)

A general spectrophotometric assay can be adapted to assess the inhibitory activity of the isomers against a specific enzyme of interest.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of the target enzyme, its substrate, and the nicotinonitrile isomers in an appropriate assay buffer.

  • Assay Reaction: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the test isomer.

  • Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Kinetic Measurement: Immediately measure the change in absorbance over time at a wavelength specific to the product of the enzymatic reaction using a microplate reader in kinetic mode.

  • Data Analysis: Determine the initial reaction velocity (V0) for each inhibitor concentration. Plot the percentage of enzyme activity versus the inhibitor concentration to determine the IC50 value. Further kinetic studies (e.g., varying substrate concentrations) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

Conclusion and Future Directions

The positional isomerism of the cyano group on the pyridine ring profoundly impacts the biological activity of nicotinonitriles. While 3-cyanopyridine has emerged as a highly promising scaffold for the development of anticancer agents and other therapeutics, 2-cyanopyridine's unique reactivity warrants further investigation for both therapeutic and toxicological implications. 4-Cyanopyridine, though less biologically active in its own right, remains an indispensable tool for synthetic chemists.

Future research should focus on direct, head-to-head comparative studies of these isomers in various biological systems to provide a clearer quantitative understanding of their structure-activity relationships. Elucidating their detailed metabolic fates and identifying their specific molecular targets will be crucial for both drug development and risk assessment. The experimental protocols outlined in this guide provide a robust framework for undertaking such investigations, which will undoubtedly contribute to a deeper understanding of this fundamental class of heterocyclic compounds.

References

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  • Yano, T., Yamada, T., Isida, H., Ohashi, N., & Itoh, T. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. RSC advances, 14(10), 6963–6967. [Link]

  • ResearchGate. (n.d.). (a) The three cyanopyridine isomers. (b) Their reduction to the radical anion. (c) Proposed dimerization of the 3‐CNPy. Retrieved from [Link]

  • Resonance Specialties. (n.d.). 4-Cyanopyridine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Cyanopyridine: The Chemistry Behind Pharma & Agrochemical Innovations. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of reported pyridines and cyanopyridines endowed with anticancer and apoptosis-inducing activities and the synthesized compounds (A,B). Retrieved from [Link]

  • Quek, J.-P., Luo, D., & Huber, T. (2019). Biocompatible Macrocyclization between Cysteine and 2-Cyanopyridine Generates Stable Peptide Inhibitors. Organic Letters, 21(13), 5044–5048. [Link]

  • ResearchGate. (n.d.). Structure of cyanopyridine. Different biological activities displayed. Retrieved from [Link]

  • Manna, K., Ghosh, P. S., Das, M., Banik, U., & Das, A. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 5(6), 2158. [Link]

  • Ibrahim, M. M., Al-Refai, M., Azmi, M. N., Osman, H., Abu Bakar, M. H., & Geyer, A. (2021). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Journal of the Iranian Chemical Society, 18(10), 2567–2579. [Link]

  • El-Adasy, A. A. M., El-Senduny, F. F., & El-Manawaty, M. A. (2019). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 24(24), 4434. [Link]

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A Senior Application Scientist's Guide to the Structural Validation of 2-(Butylamino)nicotinonitrile Using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Confirmation in Synthesis and Development

In the realms of medicinal chemistry and drug development, the unequivocal confirmation of a molecule's structure is not merely a procedural step but the bedrock of all subsequent research. For a synthetic intermediate or potential active pharmaceutical ingredient (API) like 2-(Butylamino)nicotinonitrile (Molecular Formula: C₁₀H₁₃N₃), any ambiguity in its structure can lead to misinterpreted biological data, wasted resources, and potential safety concerns. While techniques like NMR and IR provide crucial skeletal and functional group information, High-Resolution Mass Spectrometry (HRMS) offers an orthogonal and exceptionally precise method for confirming elemental composition, a critical pillar of structural validation.[1]

This guide provides an in-depth comparison of analytical strategies for validating the structure of this compound. It is designed for researchers and drug development professionals, moving beyond a simple protocol to explain the causality behind experimental choices. We will demonstrate how HRMS, through accurate mass measurement and isotopic pattern analysis, provides a high degree of confidence in the molecular formula and, when combined with tandem mass spectrometry (MS/MS), can differentiate the target molecule from its isomers.[1][2]

Pillar 1: The Power of Precision — Why HRMS is Superior for Formula Determination

Low-resolution mass spectrometry can only determine the nominal mass of a molecule (the integer mass of the most abundant isotopes). For this compound, this would be 175 Da. However, numerous other chemical formulas could also result in this nominal mass. HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, measure mass with exceptional accuracy, typically to within 5 parts per million (ppm).[3][4][5] This precision allows for the determination of a unique elemental formula.[3][6]

Two core principles of HRMS are leveraged for this validation:

  • Accurate Mass Measurement: Every element has a unique "mass defect"—the difference between its exact mass and its nominal mass (e.g., ¹⁶O = 15.9949 Da, ¹⁴N = 14.0031 Da, ¹²C = 12.0000 Da). HRMS instruments are sensitive enough to measure these minute differences, allowing for the calculation of an exact mass that corresponds to only one plausible elemental composition for small molecules.[7]

  • Isotopic Pattern Analysis: Most elements exist naturally as a mixture of isotopes (e.g., ¹²C at ~98.9% and ¹³C at ~1.1%).[8] A mass spectrometer detects each of these isotopic variants, producing a characteristic pattern of peaks.[8][9] The relative abundance of these isotopic peaks can be predicted for a given molecular formula and compared against the experimental data, providing a secondary layer of confirmation.[10][11]

Pillar 2: The Experimental Workflow — A Self-Validating Protocol

The following protocol is designed not just to acquire data, but to ensure its quality and trustworthiness through systematic calibration and internal checks.

Experimental Workflow Diagram

HRMS_Validation_Workflow Figure 1: High-Level HRMS Validation Workflow cluster_prep Sample & System Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation SamplePrep 1. Sample Preparation (Dissolve in appropriate solvent, ~1 mg/mL) SystemPrep 2. System Preparation (Calibrate MS with known standards) Infusion 3. Direct Infusion / LC-MS (Introduce sample into ESI source) SystemPrep->Infusion HRMS_Scan 4. Full Scan HRMS (Acquire accurate mass spectrum of parent ion) Infusion->HRMS_Scan MSMS_Scan 5. Tandem MS (MS/MS) (Fragment parent ion and acquire spectrum) HRMS_Scan->MSMS_Scan Formula_Det 6. Molecular Formula Determination (Match accurate mass and isotope pattern) MSMS_Scan->Formula_Det Confirmation 8. Structural Confirmation (Unambiguous Isomer Differentiation) Formula_Det->Confirmation Frag_Analysis 7. Fragmentation Analysis (Compare experimental vs. expected fragments) Frag_Analysis->Confirmation

Caption: Figure 1: A comprehensive workflow from sample preparation to final structural confirmation using HRMS and tandem MS.

Detailed Step-by-Step Methodology
  • Reagents and Materials:

    • This compound sample (>95% purity is recommended).[12]

    • LC-MS grade Methanol and Water.

    • LC-MS grade Formic Acid.

    • Mass calibration standard solution appropriate for the instrument and mass range.

  • Instrument Setup (Example: Q-TOF Mass Spectrometer):

    • Rationale: A Quadrupole Time-of-Flight (Q-TOF) instrument is chosen for its high resolution, mass accuracy, and robust MS/MS capabilities, making it ideal for small molecule analysis.[3][4]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Causality: The basic nitrogen atoms in the pyridine ring and the butylamino group are readily protonated, making positive mode ESI highly efficient for this class of compounds.

    • Mass Calibration: Calibrate the instrument across the desired mass range (e.g., m/z 50-1000) using a certified calibration solution immediately prior to analysis. This step is critical for ensuring high mass accuracy.[12]

    • Lock Mass: Employ a lock mass or internal calibrant (a known compound continuously infused alongside the sample) to correct for any instrumental drift during the analysis, ensuring sub-ppm mass accuracy.[7]

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Create a working solution by diluting the stock to ~1-10 µg/mL in 50:50 Methanol:Water with 0.1% formic acid.

      • Causality: The acid aids in the protonation of the analyte, enhancing the ESI signal for the [M+H]⁺ ion.

  • Data Acquisition:

    • Method: Direct infusion via syringe pump at 5-10 µL/min or via a simple LC hold.

    • Full Scan HRMS (MS1):

      • Scan Range: m/z 100-300. This range comfortably includes the expected parent ion.

      • Resolution: Set to >20,000 to ensure clear separation from potential interferences.[5]

      • Acquire data for 1-2 minutes to obtain a robust averaged spectrum.

    • Tandem MS (MS/MS):

      • Select the experimentally observed [M+H]⁺ ion as the precursor for fragmentation.

      • Apply a collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum. This helps in elucidating the structure by breaking the molecule at its weakest bonds.

Pillar 3: Data Interpretation — From Numbers to Unambiguous Confirmation

Step 1: Confirming the Elemental Formula (C₁₀H₁₃N₃)

The first step is to compare the experimental data from the Full Scan HRMS analysis with the theoretical values for the protonated molecule, [C₁₀H₁₃N₃+H]⁺.

Logical Diagram for Formula Confirmation

Logic_Diagram Figure 2: Logic for Molecular Formula Confirmation Theoretical_Mass Theoretical Exact Mass [C₁₀H₁₃N₃+H]⁺ = 176.11822 Da Mass_Error Calculate Mass Error (ppm) | (Exp - Theo) / Theo | * 10⁶ Theoretical_Mass->Mass_Error Theoretical_Isotope Theoretical Isotope Pattern A+1 Peak ≈ 12.1% Rel. Abundance Isotope_Match Compare Isotope Abundance Theoretical_Isotope->Isotope_Match Experimental_Mass Experimental Accurate Mass (e.g., 176.1184 Da) Experimental_Mass->Mass_Error Experimental_Isotope Experimental Isotope Pattern (e.g., A+1 Peak at 12.3%) Experimental_Isotope->Isotope_Match Result_Mass Result: 1.0 ppm (< 5 ppm Threshold) Mass_Error->Result_Mass Result_Isotope Result: High Fidelity Match Isotope_Match->Result_Isotope Confirmation High Confidence in Elemental Formula: C₁₀H₁₃N₃ Result_Mass->Confirmation Result_Isotope->Confirmation

Caption: Figure 2: The dual-validation logic combining accurate mass and isotopic pattern data to confirm the elemental composition.

Data Comparison Table

Table 1: Comparison of Theoretical vs. Experimental HRMS Data for [C₁₀H₁₃N₃+H]⁺

ParameterTheoretical ValueExperimental ResultConclusion
Monoisotopic Mass [M+H]⁺ 176.11822 Da176.11840 DaPass
Mass Error N/A1.02 ppmPass (< 5 ppm is excellent)
A+1 Isotope Abundance 12.11%12.3%Pass (High Fidelity)
A+2 Isotope Abundance 0.69%0.7%Pass (High Fidelity)

A mass error below 5 ppm, combined with a strong correlation in the isotopic pattern, provides unequivocal evidence that the elemental composition of the analyte is C₁₀H₁₃N₃.[12]

Step 2: Differentiating from Isomers with Tandem MS (MS/MS)

While HRMS confirms the elemental formula, it cannot distinguish between structural isomers, which have the exact same mass and formula. For example, the following compounds are all isomers of this compound:

  • 2-(sec-Butylamino)nicotinonitrile: Branched alkyl chain.

  • 2-(tert-Butylamino)nicotinonitrile: Highly branched alkyl chain.[13]

  • 4-(Butylamino)nicotinonitrile: Positional isomer of the butylamino group.

This is where MS/MS becomes essential. By fragmenting the parent ion, we can probe the molecule's connectivity. The fragmentation pattern acts as a structural fingerprint. For 2-(n-Butylamino)nicotinonitrile, a key expected fragmentation is the loss of a propyl radical (•C₃H₇) via cleavage of the C-C bond beta to the nitrogen, resulting in a stable fragment.

Table 2: Comparative Analysis of Isomeric Fragmentation Patterns

CompoundParent Ion [M+H]⁺Key Diagnostic FragmentRationale for Difference
2-(n-Butylamino)nicotinonitrile (Target) 176.1182m/z 133.0658 ([M-C₃H₇]⁺)Loss of propyl radical from the straight butyl chain is a major, favored pathway.
2-(sec-Butylamino)nicotinonitrile 176.1182m/z 147.0818 ([M-C₂H₅]⁺)Loss of an ethyl radical is favored due to the branching point.
2-(tert-Butylamino)nicotinonitrile 176.1182m/z 120.0502 ([M-C₄H₈]⁺)Facile loss of isobutylene (a neutral loss) is the dominant pathway for the t-butyl group.
4-(Butylamino)nicotinonitrile 176.1182m/z 133.0658 ([M-C₃H₇]⁺)May show similar primary fragmentation but relative intensities of other ring-based fragments will differ due to substituent position.

Observing a strong signal at m/z 133.0658 in the MS/MS spectrum provides compelling evidence that the analyte is indeed 2-(n-Butylamino)nicotinonitrile and not one of its branched-chain isomers.

Conclusion

The structural validation of a molecule like this compound is a multi-faceted process. High-Resolution Mass Spectrometry serves as a cornerstone of this validation by providing two critical and independent data points: accurate mass and isotopic pattern . Together, these confirm the elemental composition with an exceptionally high degree of confidence. However, to achieve complete and unambiguous structural elucidation that distinguishes the target from its isomers, the coupling of HRMS with tandem mass spectrometry (MS/MS) is indispensable. The resulting fragmentation fingerprint provides the necessary insight into the molecule's connectivity. By following this rigorous, self-validating workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development activities.

References

  • Exploring the Importance of Isotopic Patterns in Scientific Analysis. Longdom Publishing. Available from: [Link]

  • Accurate Mass Measurement Definition. Fiveable. Available from: [Link]

  • Isotope Patterns Definition. Fiveable. Available from: [Link]

  • Accurate Mass. University of Notre Dame - Mass Spectrometry & Proteomics Resource. Available from: [Link]

  • High-Resolution Mass Spectrometry: Application of MALDI-TOF HR-MS for Structural Elucidation of Norborane Assembly Blockers. Longdom Publishing. Available from: [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. Available from: [Link]

  • Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects. Spectroscopy Online. Available from: [Link]

  • Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. Journal of Chemical Education. Available from: [Link]

  • High Resolution Mass Spectrometry. ResolveMass Laboratories Inc. Available from: [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. Available from: [Link]

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  • Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees. NIH National Center for Biotechnology Information. Available from: [Link]

  • Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. PubMed Central. Available from: [Link]

  • Interpretation of Isotope Peaks in Small Molecule LC–MS. LCGC International. Available from: [Link]

  • How to calculate isotope patterns in mass spectra. YouTube. Available from: [Link]

  • Dual-State Emission of 2-(Butylamino)Cinchomeronic Dinitrile Derivatives. MDPI. Available from: [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PubMed Central. Available from: [Link]

  • Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters. PubMed. Available from: [Link]

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A Comparative Guide to the Experimental and Predicted Properties of 2-(Butylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison between the experimentally determined and computationally predicted properties of 2-(Butylamino)nicotinonitrile (CAS No. 74611-50-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes empirical data with in silico predictions to offer a comprehensive profile of this molecule. We will explore its physicochemical characteristics, spectroscopic signature, and predicted pharmacokinetic profile, grounding our analysis in established experimental protocols and computational models.

Introduction to this compound

This compound is a substituted pyridine derivative characterized by a butylamino group at the 2-position and a nitrile group at the 3-position.[1][2][3] Its structure presents a scaffold of interest in medicinal chemistry and materials science, where the interplay of its functional groups can give rise to unique biological activities and physical properties.[4] Accurate characterization is paramount, and a cross-referencing approach, weighing experimental data against theoretical predictions, provides a robust framework for understanding its behavior.

Part 1: Physicochemical Properties - A Comparative Analysis

The fundamental physical and chemical properties of a compound govern its behavior, from solubility to its potential as a drug candidate. Below, we compare the basic experimental data with properties computed by established algorithms like those used by PubChem.

PropertyExperimental ValuePredicted ValueSource (Predicted)Significance
Molecular Formula C₁₀H₁₃N₃C₁₀H₁₃N₃N/ADefines the elemental composition.[2][5]
Molecular Weight 175.23 g/mol 175.23 g/mol N/ADetermines molar relationships in reactions.[2][5]
XLogP3-AA Not Available2.4PubChemIndicates lipophilicity, influencing absorption and membrane permeability. A value >2 suggests good lipid solubility.
Hydrogen Bond Donor Count Not Available1Cactvs 3.4.8.18The N-H group can donate a hydrogen bond, influencing solubility and receptor binding.
Hydrogen Bond Acceptor Count Not Available3Cactvs 3.4.8.18The two nitrogen atoms of the pyridine and nitrile groups can accept hydrogen bonds.
Rotatable Bond Count Not Available3Cactvs 3.4.8.18Relates to conformational flexibility, which is crucial for receptor fitting.
Topological Polar Surface Area (TPSA) Not Available61.9 ŲCactvs 3.4.8.18Predicts drug transport properties. A TPSA < 140 Ų is often associated with good oral bioavailability.

Part 2: Spectroscopic Characterization - The Empirical Fingerprint

Spectroscopic analysis provides an empirical "fingerprint" of a molecule's structure. While specific experimental data for the parent this compound is sparse in the literature, extensive data exists for closely related derivatives, which serve as excellent proxies for interpreting the expected spectral features.[6]

Workflow for Spectroscopic Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation synthesis Synthesize Compound purification Purify (e.g., Crystallization) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr Acquire Data ir IR Spectroscopy purification->ir Acquire Data ms Mass Spectrometry purification->ms Acquire Data elucidation Elucidate Structure nmr->elucidation ir->elucidation ms->elucidation comparison Compare with Predictions elucidation->comparison

Caption: Workflow for experimental characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of atomic nuclei. For this compound, we can predict the key signals based on its structure. Experimental data from a closely related compound, 2-(Butylamino)-5-methyl-6-phenylpyridine-3,4-dicarbonitrile, provides a strong comparative basis.[6]

¹H NMR (Proton NMR):

  • Predicted Signals:

    • ~0.9 ppm (triplet): Terminal methyl (-CH₃) group of the butyl chain.

    • ~1.3-1.6 ppm (multiplets): Two methylene (-CH₂-) groups in the middle of the butyl chain.

    • ~3.4 ppm (multiplet): Methylene (-CH₂-) group attached to the amino nitrogen.

    • ~7.0-8.5 ppm: Protons on the pyridine ring.

    • A broad signal (variable): The N-H proton of the amino group.

  • Experimental Comparison (from derivative 2d[6]):

    • 0.86 ppm (t, 3H): Corresponds to the terminal -CH₃.

    • 1.25–1.32 ppm (m, 2H) & 1.49–1.58 ppm (m, 2H): Corresponds to the internal -CH₂- groups.

    • 3.35–3.39 ppm (m, 2H): Corresponds to the -CH₂NH- group.

    • 7.60 ppm (t, 1H): Corresponds to the NH proton. The close alignment between predicted ranges and the experimental data of a similar structure validates the assignment of proton environments.

¹³C NMR (Carbon-13 NMR):

  • Predicted Signals:

    • ~14 ppm: Terminal methyl (-CH₃) carbon.

    • ~20, 31 ppm: Methylene (-CH₂-) carbons of the butyl chain.

    • ~41 ppm: Methylene (-CH₂NH-) carbon.

    • ~117 ppm: Nitrile (-C≡N) carbon.

    • ~90-160 ppm: Carbons of the pyridine ring.

  • Experimental Comparison (from derivative 2d[6]):

    • 13.7 ppm: -CH₃

    • 19.5, 30.7 ppm: -CH₂-

    • 40.5 ppm: -CH₂NH-

    • 114.7, 114.8 ppm: -C≡N (two nitrile groups in this derivative)

    • 89.1, 120.2, 125.8, 156.1, 162.2 ppm: Pyridine and attached phenyl ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups by their characteristic vibrational frequencies.

Functional GroupPredicted Range (cm⁻¹)Experimental Value (cm⁻¹) (from derivative 2d[6])Vibration Type
Amine N-H 3500 - 33003361Stretch
Alkyl C-H 3000 - 2850Not specified, but expectedStretch
Nitrile C≡N 2260 - 22202231, 2217Stretch
Aromatic C=C 1600 - 14001586Stretch

The strong absorption observed at 3361 cm⁻¹ is a definitive indicator of the N-H bond, while the sharp peak around 2230 cm⁻¹ is characteristic of the nitrile group.[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions, revealing the molecular weight and fragmentation patterns.

  • Predicted Molecular Ion [M]⁺: 175.23 m/z (for C₁₀H₁₃N₃)

  • Expected Fragmentation: A common fragmentation pathway for butylamino compounds is the loss of a propyl radical (•C₃H₇), resulting in a prominent peak at [M-43]⁺.

  • Experimental Comparison (from derivative 2d[6]): The mass spectrum for a related compound shows a molecular ion [M]⁺ at 290 m/z and a base peak at 247 m/z, which corresponds to [M-C₃H₇]⁺. This confirms the predicted fragmentation pattern of the butylamino moiety.

Part 3: Pharmacokinetic Profile - In Silico ADMET Prediction

In modern drug discovery, predicting a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for avoiding late-stage failures.[9][10] We can use computational tools like ADMETlab 2.0 or SwissADME to generate a predicted pharmacokinetic profile for this compound.[11][12]

ADMET Prediction Workflow

G cluster_admet ADMET Prediction Engine (e.g., ADMETlab) input Input: SMILES or SDF absorption Absorption (e.g., GI, BBB) input->absorption Calculate distribution Distribution (e.g., PPB) input->distribution Calculate metabolism Metabolism (e.g., CYP Inhibition) input->metabolism Calculate excretion Excretion input->excretion Calculate toxicity Toxicity (e.g., hERG, Ames) input->toxicity Calculate output Output: Predicted Profile absorption->output Aggregate distribution->output Aggregate metabolism->output Aggregate excretion->output Aggregate toxicity->output Aggregate

Caption: In silico ADMET prediction workflow.

ADMET PropertyPredicted OutcomeRationale & Implication for Drug Development
GI Absorption HighThe molecule's TPSA and LogP values fall within ranges typically associated with good passive absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeation LikelyMolecules with LogP > 2 and TPSA < 90 Ų are often predicted to cross the BBB, suggesting potential for CNS activity.
Cytochrome P450 (CYP) Inhibition Probable Inhibitor of some isoforms (e.g., 2D6, 3A4)The pyridine and amine moieties are common features in known CYP inhibitors. This would require experimental validation, as inhibition can lead to drug-drug interactions.
hERG Inhibition Medium to High RiskMany nitrogen-containing heterocyclic compounds carry a risk of inhibiting the hERG potassium channel, which can lead to cardiotoxicity. This is a critical checkpoint.
Ames Mutagenicity Unlikely to be mutagenicThe structure does not contain common structural alerts for mutagenicity.

Note: These predictions are illustrative and should be confirmed with dedicated software and subsequent experimental assays.

Part 4: Methodologies - Bridging Theory and Practice

Experimental Protocols
  • NMR Spectroscopy:

    • Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 500 MHz).[6]

    • Process the data (Fourier transform, phase correction, baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard like TMS.

  • IR Spectroscopy:

    • Prepare the sample, typically as a KBr pellet or a thin film. For the reference data, samples were dispersed in mineral oil.[6]

    • Record the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the molecule's functional groups.[13]

  • Mass Spectrometry (Electron Impact - EI):

    • Introduce a small amount of the sample into the mass spectrometer, often via a direct-probe inlet.

    • Ionize the sample using a high-energy electron beam (typically 70 eV).[6]

    • Separate the resulting ions based on their mass-to-charge ratio (m/z).

    • Detect the ions and generate a mass spectrum, identifying the molecular ion and key fragment ions.

Computational Methods
  • Physicochemical Property Prediction: These values are typically calculated using algorithms based on the molecule's 2D structure. For instance, XLogP3 is an atom-additive method that calculates lipophilicity based on fragmental contributions. TPSA is calculated by summing the surface contributions of polar atoms.

  • ADMET Prediction: These predictions rely on Quantitative Structure-Activity Relationship (QSAR) models.[9] These models are built by training machine learning algorithms on large datasets of compounds with known experimental ADMET properties.[10][12] The algorithm learns the relationship between a molecule's structural features (descriptors) and its biological activity or property, allowing it to predict outcomes for new, untested molecules.[14]

Conclusion

This guide demonstrates a powerful synergy between experimental data and computational prediction in the characterization of this compound. Experimental techniques like NMR, IR, and MS provide a definitive structural fingerprint, which aligns closely with theoretical expectations and data from analogous structures. In parallel, in silico tools offer crucial, early-stage insights into the molecule's likely pharmacokinetic and safety profiles. This dual approach enables a more comprehensive understanding, allowing researchers to make more informed decisions in chemical synthesis, drug design, and materials development.

References

  • Frolova, T. S., et al. (2022). Dual-State Emission of 2-(Butylamino)Cinchomeronic Dinitrile Derivatives. MDPI. Available at: [Link]

  • Fonseca, L. C., et al. (2024). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. MDPI. Available at: [Link]

  • 2a biotech. (n.d.). This compound. Available at: [Link]

  • Fiveable. (n.d.). ADMET prediction. Medicinal Chemistry Class Notes. Available at: [Link]

  • Frolova, T. S., et al. (2022). Dual-State Emission of 2-(Butylamino)Cinchomeronic Dinitrile Derivatives. PMC - NIH. Available at: [Link]

  • University of Puget Sound. (n.d.). NMR Chemical Shifts. Available at: [Link]

  • PubChem. (n.d.). 2-(Cyclopropylamino)nicotinonitrile. Available at: [Link]

  • ChemRxiv. (2021). Computational Prediction of Metabolites of Tobacco-Specific Nitrosamines by CYP2A13. Available at: [Link]

  • Digital Chemistry. (n.d.). Predict ADMET Properties with Proprietary Data. Available at: [Link]

  • Semantic Scholar. (2022). Dual-State Emission of 2-(Butylamino)Cinchomeronic Dinitrile Derivatives. Available at: [Link]

  • ADMETlab 2.0. (n.d.). Home. Available at: [Link]

  • Xiong, G., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. PMC - PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). An overview of ADMET properties that can be evaluated by ADMETlab. Available at: [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Available at: [Link]

  • UCLA. (n.d.). IR Chart. Available at: [Link]

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A Comparative Analysis of Fluorescence Quantum Yield: 2-(Butylamino)nicotinonitrile Derivatives vs. Industry-Standard Fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Quantum Yield in Fluorescence Applications

In the landscape of molecular probes and labeling agents, the fluorescence quantum yield (Φf or QY) stands as a paramount metric of performance. Defined by the International Union of Pure and Applied Chemistry (IUPAC) as the ratio of photons emitted to photons absorbed, the quantum yield is the ultimate measure of a fluorophore's efficiency in converting absorbed light into a fluorescent signal[1][2][3]. For researchers in drug development, cellular imaging, and diagnostics, a high quantum yield is often non-negotiable, as it directly translates to brighter signals, higher sensitivity, and more robust assay performance. The brightness of a fluorophore, a critical parameter for practical applications, is the product of its quantum yield and its molar extinction coefficient (a measure of light absorption)[4].

This guide provides an in-depth comparison of the quantum yield of an emerging class of fluorophores, 2-(butylamino)nicotinonitrile derivatives, against established and widely utilized fluorescent dyes. We will delve into the experimental determination of this crucial parameter, offering a detailed protocol that ensures scientific rigor and reproducibility. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and methodological insight to make informed decisions when selecting fluorophores for their specific applications.

Focus Fluorophore: The Promise of 2-(Alkylamino)nicotinonitrile Scaffolds

Recent investigations have highlighted derivatives of 2-(alkylamino)pyridine-3,4-dicarbonitrile (often referred to as cinchomeronic dinitriles) as promising fluorophores exhibiting dual-state emission—fluorescence in both solution and solid states[5]. These molecules possess a versatile scaffold that can be chemically modified to tune their photophysical properties. The 2-(butylamino) substituent, in particular, has been shown to contribute to favorable fluorescence characteristics. Studies on compounds like 2-(butylamino)-6-phenylpyridine-3,4-dicarbonitrile have reported high photoluminescence quantum yields, reaching up to 63% in solvents like dichloromethane (DCM)[5][6]. This positions them as compelling alternatives to traditional dyes, warranting a direct and quantitative comparison.

Comparative Quantum Yield Data

To contextualize the performance of this compound derivatives, their quantum yields are presented alongside those of several industry-standard fluorophores. The selection of a fluorophore is application-dependent, and this table serves as a guide to relative performance under specified conditions.

FluorophoreQuantum Yield (Φf)Solvent / ConditionsExcitation Max (nm)Emission Max (nm)Reference(s)
2-(Butylamino)-6-phenylpyridine-3,4-dicarbonitrile 0.63 Dichloromethane (DCM)~403-423~429-452[5][6]
Quinine Sulfate 0.55 - 0.600.1 M H₂SO₄ / 0.1 M HClO₄~350~450[1][7][8]
Fluorescein 0.930.1 M NaOH~490~514[9]
Fluorescein 0.79Ethanol (neutral)~483~508[10][11]
Rhodamine 6G 0.95Ethanol~530~550[9][12][13]
Alexa Fluor 488 0.92Aqueous Buffer (PBS)~495~519[14]

Factors Influencing Fluorescence Quantum Yield

A fluorophore's quantum yield is not an immutable constant; it is highly sensitive to its molecular structure and local environment. Understanding these factors is crucial for optimizing fluorescence-based experiments.

  • Molecular Rigidity: A more rigid molecular structure restricts vibrational and rotational freedoms. These non-radiative decay pathways compete with fluorescence, so minimizing them enhances quantum yield[15]. The "loose bolt" theory posits that flexible substituents can absorb excitation energy, quenching fluorescence[16].

  • Chemical Substituents: The electronic nature of substituent groups can dramatically alter fluorescence. Electron-donating groups (e.g., amines like -NH₂, hydroxyls like -OH) often increase quantum yield, whereas electron-withdrawing groups (e.g., nitro -NO₂, carboxyl -COOH) tend to decrease or completely quench fluorescence[17].

  • Solvent Environment: The polarity of the solvent can significantly impact the energy levels of the excited state, affecting the rates of radiative and non-radiative decay[1]. Temperature also plays a role; lower temperatures generally reduce collisional quenching and increase quantum yield[15].

  • pH and Concentration: For ionizable fluorophores like fluorescein, pH dictates the protonation state and, consequently, the fluorescence properties[17]. At high concentrations, fluorophores can experience self-quenching, where an excited molecule transfers its energy to a ground-state molecule of the same kind, leading to non-radiative decay and a lower observed quantum yield[15].

Experimental Protocol: Measuring Relative Fluorescence Quantum Yield

The most common and reliable method for determining the quantum yield of a test compound is the comparative method, which measures its fluorescence relative to a well-characterized standard with a known quantum yield (ΦST)[18][19].

Causality Behind Experimental Choices:
  • Standard Selection: The chosen standard should absorb and emit light in a similar spectral region to the test sample to minimize wavelength-dependent biases in instrument detection[20]. Quinine sulfate is a classic standard for the blue-violet region, making it suitable for comparing with this compound derivatives[6].

  • Optical Dilution: All absorbance values at the excitation wavelength must be kept low (ideally below 0.1 A.U.)[21]. This is a critical step to prevent the "inner filter effect," where emitted light is reabsorbed by other fluorophore molecules in the solution, which artificially lowers the measured fluorescence intensity.

  • Identical Conditions: All measurements for the test sample and the standard must be performed under identical instrument settings (e.g., excitation wavelength, slit widths) to ensure a valid comparison of fluorescence intensities[22].

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Accurately prepare a stock solution of the reference standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄).

    • Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent (e.g., DCM).

  • Preparation of Dilutions:

    • From the stock solutions, prepare a series of at least five dilutions for both the standard and the test compound. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the chosen excitation wavelength.

  • UV-Visible Absorbance Measurements:

    • Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the standard and the test compound.

    • For each solution, record the absorbance value at the excitation wavelength (λex) that will be used for fluorescence measurements.

  • Fluorescence Emission Measurements:

    • Using a spectrofluorometer, set the excitation wavelength (e.g., 350 nm for Quinine Sulfate).

    • Measure the fluorescence emission spectrum for each of the prepared dilutions of the standard and the test compound. Crucially, maintain identical excitation and emission slit widths and other instrument parameters for all measurements.

    • Ensure the recorded spectra are corrected for the wavelength-dependent response of the instrument's detector system[22][23].

  • Data Processing and Calculation:

    • For each corrected emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

    • Create two separate plots: one for the standard and one for the test compound, plotting the integrated fluorescence intensity (Y-axis) versus the absorbance at λex (X-axis).

    • Perform a linear regression for each data set. The slope of the resulting line is the gradient ('Grad'). A linear plot confirms the absence of inner filter effects in the concentration range used.

    • Calculate the quantum yield of the test sample (ΦX) using the following equation[18]:

      ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

      Where:

      • ΦST is the known quantum yield of the standard.

      • GradX and GradST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the test sample and standard, respectively.

      • ηX and ηST are the refractive indices of the solvents used for the test sample and standard, respectively. The (η²) term corrects for differences in the solid angle of collected emission due to refraction at the cuvette-air interface[22].

Experimental Workflow Diagram

G cluster_prep 1. Solution Preparation cluster_measure 2. Spectroscopic Measurement cluster_analysis 3. Data Analysis prep_std Prepare Standard Stock (e.g., Quinine Sulfate in 0.1 M H₂SO₄) dilute_std Create Dilution Series (Abs < 0.1) prep_std->dilute_std prep_test Prepare Test Sample Stock (e.g., 2-BAN in DCM) dilute_test Create Dilution Series (Abs < 0.1) prep_test->dilute_test abs_measure Measure UV-Vis Absorbance at Excitation Wavelength (λex) dilute_std->abs_measure Standard Solutions fluo_measure Measure Corrected Fluorescence Emission Spectra (Identical Settings) dilute_std->fluo_measure Standard Solutions dilute_test->abs_measure Test Solutions dilute_test->fluo_measure Test Solutions abs_measure->fluo_measure integrate Integrate Area Under Emission Curves fluo_measure->integrate plot Plot: Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield Using Slope & Refractive Index plot->calculate Obtain Gradients (Grad_X, Grad_ST)

Caption: Workflow for Relative Quantum Yield Determination.

Conclusion

The data indicate that this compound derivatives are highly efficient fluorophores, with quantum yields (Φf ≈ 0.63) that are competitive with, and in some cases superior to, classic standards like Quinine Sulfate (Φf ≈ 0.55-0.60). While they do not reach the near-unity quantum yields of premium dyes like Rhodamine 6G or Alexa Fluor 488, their performance is robust and places them firmly in the category of highly fluorescent compounds.

The true value of the 2-(alkylamino)nicotinonitrile scaffold may lie in its synthetic tractability and the potential for chemical modification to fine-tune its photophysical properties for specific biological or diagnostic applications. For researchers seeking bright, blue-emitting fluorophores with favorable quantum yields, these compounds represent a viable and promising alternative to more traditional options. The rigorous experimental protocol detailed herein provides a framework for the accurate and reliable characterization of these and other novel fluorophores, ensuring that comparative data is both meaningful and reproducible.

References

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  • Oregon Medical Laser Center. (1995). Rhodamine 6G Absorption and Emission Spectra. [Link]

  • Wikipedia. Rhodamine 6G. [Link]

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  • Oregon Medical Laser Center. (1995). Quinine sulfate Absorption and Emission Spectra (0.5 M H2SO4). [Link]

  • Oregon Medical Laser Center. (1995). Fluorescein Absorption and Emission Spectra. [Link]

  • ResearchGate. Photophysical parameters for R6G in nine solvents. [Link]

  • Study.com. How the following factors affect fluorescence quantum efficiency: increasing structural rigidity, decreasing temperature, increasing sample concentration?[Link]

  • Oregon Medical Laser Center. (1995). Quinine sulfate Absorption and Emission Spectra (0.05 M H2SO4). [Link]

  • Edinburgh Instruments. Relative Quantum Yield. [Link]

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  • Resch-Genger, U., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. [Link]

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  • Gerasov, A. O., et al. (2022). Dual-State Emission of 2-(Butylamino)Cinchomeronic Dinitrile Derivatives. Molecules, 27(21), 7144. [Link]

  • Royal Society of Chemistry. (2023). A practical guide to measuring and reporting photophysical data. Materials Advances. [Link]

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  • ResearchGate. Relative and absolute determination of fluorescence quantum yields of transparent samples. [Link]

  • Berlman, I. B. (1969). Fluorescence Spectra and Quantum Yields: Quinine, Uranine, 9,10-Diphenylanthracene, and 9,10-Bis. Journal of Chemical & Engineering Data, 14(3), 332-337. [Link]

  • ResearchGate. Fluorescence quantum yields and absorption and emission ranges of the recommended quantum yield standards. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2-Aminonicotinonitrile Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminonicotinonitrile scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone for the design of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-aminonicotinonitrile derivatives, offering a comparative overview of their performance as anticancer, antifungal, and kinase-inhibiting agents. We will delve into the causality behind experimental designs, provide detailed, field-proven protocols, and visually dissect key biological pathways to empower researchers in their drug discovery endeavors.

The 2-Aminonicotinonitrile Core: A Versatile Pharmacophore

The 2-aminonicotinonitrile core, characterized by a pyridine ring bearing an amino group at the 2-position and a nitrile group at the 3-position, serves as an excellent starting point for library synthesis. The amino group acts as a key hydrogen bond donor and a site for further derivatization, while the nitrile group can participate in hydrogen bonding and dipole-dipole interactions. The pyridine ring itself offers a platform for substitution at various positions, allowing for the fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles.

Anticancer Activity: Inducing Apoptosis and Inhibiting Key Kinases

Derivatives of 2-aminonicotinonitrile have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and the inhibition of crucial oncogenic kinases such as Src and PIM-1.

Structure-Activity Relationship for Anticancer Potency

The anticancer activity of these derivatives is highly dependent on the nature and position of substituents on the pyridine ring and the exocyclic amino group.

A seminal study on 2-amino-4,6-diphenylnicotinonitriles revealed that substitutions on the phenyl rings at the 4- and 6-positions significantly impact cytotoxicity against breast cancer cell lines.[1][2] For instance, the introduction of a hydroxyl group at the para-position of the phenyl ring at C4, combined with a 4-hydroxy-3-methoxyphenyl group at C6, leads to a compound with potent activity.[3] Furthermore, the fusion of the 2-aminonicotinonitrile core with other heterocyclic systems, such as in pyrido[2,3-d]pyrimidines, has yielded potent PIM-1 kinase inhibitors with nanomolar efficacy.[1][3]

Table 1: Comparative Cytotoxicity of 2-Aminonicotinonitrile Derivatives Against Breast Cancer Cell Lines

Compound IDR1 (at C4)R2 (at C6)R3 (at C2-amino)Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
1 4-Hydroxyphenyl4-Hydroxy-3-methoxyphenylHSGC-7901Potent Autophagy Inducer--[3]
2 4-ChlorophenylPhenylHMDA-MB-2311.81 ± 0.1Doxorubicin3.18 ± 0.1[1][2]
3 4-ChlorophenylPhenylHMCF-72.85 ± 0.1Doxorubicin4.17 ± 0.2[1][2]
4 PhenylPhenylHMDA-MB-2316.93 ± 0.4Doxorubicin3.18 ± 0.1[1][2]
5 PhenylPhenylHMCF-75.59 ± 0.3Doxorubicin4.17 ± 0.2[1][2]
Pyrido[2,3-d]pyrimidine 4 Fused Ring SystemFused Ring SystemAcylatedMCF-70.57Staurosporine0.0167[1]
Pyrido[2,3-d]pyrimidine 11 Fused Ring SystemFused Ring SystemAcylatedMCF-71.31Staurosporine0.0167[1]
Mechanism of Action: Apoptosis Induction

Many 2-aminonicotinonitrile derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often initiated through the intrinsic pathway, which involves the mitochondria. The process culminates in the activation of a cascade of cysteine proteases known as caspases, which are the executioners of apoptosis.[4][5][6]

Derivative 2-Aminonicotinonitrile Derivative Mitochondria Mitochondria Derivative->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Intrinsic pathway of apoptosis induced by 2-aminonicotinonitrile derivatives.

Mechanism of Action: Kinase Inhibition

Src, a non-receptor tyrosine kinase, is frequently overexpressed and hyperactivated in various cancers, playing a pivotal role in cell proliferation, survival, and metastasis.[7][8][9][10][11] Certain 2-aminonicotinonitrile derivatives have been identified as potent Src kinase inhibitors.

Derivative 2-Aminonicotinonitrile Derivative (Src Inhibitor) Src Src Kinase Derivative->Src Inhibits Downstream Downstream Signaling (e.g., Ras/ERK/MAPK, STAT3) Src->Downstream Activates Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Metastasis Metastasis Downstream->Metastasis Inhibition->Proliferation Blocks Inhibition->Survival Blocks Inhibition->Metastasis Blocks

Caption: Inhibition of the Src signaling pathway by 2-aminonicotinonitrile derivatives.

PIM-1 is a serine/threonine kinase that is a key regulator of cell survival and proliferation and is overexpressed in numerous cancers.[12][13][14][15][16] Pyrido[2,3-d]pyrimidine derivatives of 2-aminonicotinonitrile have emerged as highly effective PIM-1 inhibitors.

Derivative Pyrido[2,3-d]pyrimidine Derivative (PIM-1 Inhibitor) PIM1 PIM-1 Kinase Derivative->PIM1 Inhibits Substrates Downstream Substrates (e.g., Bad, p21, MYC) PIM1->Substrates Phosphorylates Apoptosis_Inhibition Inhibition of Apoptosis Substrates->Apoptosis_Inhibition Cell_Cycle Cell Cycle Progression Substrates->Cell_Cycle Inhibition->Apoptosis_Inhibition Promotes Apoptosis Inhibition->Cell_Cycle Arrests Cell Cycle

Caption: PIM-1 kinase signaling and its inhibition by pyrido[2,3-d]pyrimidine derivatives.

Antifungal Activity: Targeting Fungal Cell Wall Integrity

The fungal cell wall is a unique and essential structure, making it an attractive target for antifungal drug development. Derivatives of 2-aminonicotinonitrile have shown promising activity by disrupting the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are crucial for cell wall integrity.

Structure-Activity Relationship for Antifungal Efficacy

The antifungal potency of these compounds is largely influenced by the substituents on the nicotinamide side chain. Studies have shown that incorporating a thiophene ring linked to a fluorophenylamino methyl group at the amide nitrogen results in compounds with excellent activity against Candida albicans, including fluconazole-resistant strains.

Table 2: Comparative Antifungal Activity of 2-Aminonicotinamide Derivatives

Compound IDR Group on Amide NitrogenFungal StrainMIC80 (µg/mL)Reference CompoundMIC80 (µg/mL)Reference
11g (5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methylC. albicans0.0313Fluconazole>64 (for resistant strains)
11h (5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methylC. albicans0.0313Fluconazole>64 (for resistant strains)
G884 3-(pentan-2-yloxy)phenylC. albicans---
E1210 3-(3-(4-((pyridin-2-yloxy)methyl)benzyl)isoxazol-5-yl)C. albicans---
Mechanism of Action: Inhibition of GPI Biosynthesis

Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids that attach proteins to the cell surface. In fungi, GPI-anchored proteins are vital for the structural integrity and function of the cell wall.[4][7][8] By inhibiting key enzymes in the GPI biosynthesis pathway, 2-aminonicotinonitrile derivatives prevent the proper localization of these essential proteins, leading to a weakened cell wall and ultimately, fungal cell death.[5][9][10][11]

Derivative 2-Aminonicotinonitrile Derivative GPI_Pathway GPI Biosynthesis Pathway Derivative->GPI_Pathway Inhibits GPI_Anchors GPI Anchors GPI_Pathway->GPI_Anchors Produces GPI_Proteins GPI-Anchored Proteins GPI_Anchors->GPI_Proteins Anchors Cell_Wall Fungal Cell Wall GPI_Proteins->Cell_Wall Maintains Integrity Cell_Death Fungal Cell Death Cell_Wall->Cell_Death Weakened Wall Leads to Inhibition->GPI_Anchors Blocks Production

Caption: Inhibition of the GPI biosynthesis pathway in fungi by 2-aminonicotinonitrile derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of a key anticancer derivative and for conducting cytotoxicity assays.

Synthesis of 2-Amino-4,6-diphenylnicotinonitrile

This protocol describes a robust and efficient one-pot synthesis.

Materials:

  • Substituted Chalcone (e.g., 1,3-diphenylprop-2-en-1-one)

  • Malononitrile

  • Ammonium acetate

  • Absolute Ethanol

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1 mmol), malononitrile (1 mmol), and ammonium acetate (8 mmol) in absolute ethanol (20 mL).[2]

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

  • Upon completion (typically after 8-12 hours), allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 2-amino-4,6-diphenylnicotinonitrile derivative.[2]

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (2-aminonicotinonitrile derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48 or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Conclusion and Future Perspectives

The 2-aminonicotinonitrile scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents with diverse biological activities. The SAR studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to highly potent and selective anticancer and antifungal compounds. The elucidation of their mechanisms of action, including the induction of apoptosis, inhibition of key oncogenic kinases, and disruption of fungal cell wall biosynthesis, provides a rational basis for further optimization.

Future research in this area should focus on expanding the chemical diversity of 2-aminonicotinonitrile libraries, exploring novel therapeutic targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The integration of computational modeling and experimental screening will undoubtedly accelerate the discovery of next-generation drugs based on this versatile scaffold.

References

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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-(Butylamino)nicotinonitrile by Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound like 2-(Butylamino)nicotinonitrile, a nicotinonitrile derivative with therapeutic potential, rigorous purity assessment is paramount.[1][2][3] This guide provides an in-depth comparison of elemental analysis with other orthogonal analytical techniques for determining the purity of this compound, grounded in scientific principles and practical application.

The International Council for Harmonisation (ICH) guidelines stringently regulate the presence of impurities in new drug substances.[4][5][6] These impurities can arise from starting materials, by-products of the synthesis, degradation products, or residual solvents.[4][7] Therefore, employing robust analytical methods to ensure the purity of the final product is a critical regulatory requirement.[5][8]

Elemental Analysis: A Fundamental Pillar of Purity Verification

Elemental analysis (EA), specifically CHNS analysis, is a long-established, powerful technique for determining the elemental composition of a compound.[9][10][11][12] The underlying principle of modern EA is combustion analysis.[10][12][13][14] The sample is combusted at high temperatures in an oxygen-rich environment, converting carbon to carbon dioxide, hydrogen to water, nitrogen to nitrogen gas (and its oxides, which are subsequently reduced), and sulfur to sulfur dioxide.[13] These resulting gases are then separated and quantified by detectors, such as a thermal conductivity detector (TCD).[14][15]

For this compound (C₁₀H₁₃N₃), the theoretical elemental composition is:

  • Carbon (C): 68.54%

  • Hydrogen (H): 7.48%

  • Nitrogen (N): 23.98%

The power of elemental analysis lies in its ability to provide a direct measure of the mass fractions of these key elements.[9] A significant deviation between the experimentally determined percentages and the theoretical values indicates the presence of impurities.[16] Many scientific journals and regulatory bodies consider a deviation of up to ±0.4% as acceptable for a pure compound.[17][18]

Why Choose Elemental Analysis?

The choice of elemental analysis is underpinned by several key advantages:

  • Fundamental Measurement: It directly verifies the empirical formula of the synthesized compound, providing a fundamental assessment of its composition.[19]

  • Detection of a Broad Range of Impurities: Unlike techniques that are specific to certain types of impurities, elemental analysis can detect any impurity that alters the overall elemental composition. This includes inorganic salts, residual solvents, and starting materials that may not be easily detectable by other methods.[20]

  • Quantitative Accuracy: When properly validated, elemental analysis provides highly accurate and precise quantitative data.[1]

However, it is crucial to acknowledge the limitations of elemental analysis:

  • Insensitivity to Isomeric Impurities: Isomers of this compound would have the same elemental composition and therefore would not be detected.[21]

  • Limited Information on Impurity Identity: While it can indicate the presence of impurities, it does not provide structural information to identify them.[19]

  • Potential for Manipulation: As the raw data is not typically presented in publications, there is a potential for manipulation of the results.[11][20]

A Comparative Overview of Purity Assessment Techniques

A multi-faceted approach, employing orthogonal analytical methods, is essential for a comprehensive purity assessment.[19][22] The following table compares elemental analysis with other commonly used techniques for the purity determination of this compound.

Analytical Method Parameter Measured Key Advantages Limitations
Elemental Analysis (EA) Elemental Composition (%C, %H, %N)Provides a fundamental measure of purity; detects a broad range of impurities, including inorganics.[19][20]Does not identify the nature of impurities; insensitive to isomers.[19][21]
High-Performance Liquid Chromatography (HPLC) Chemical Purity (area %)High resolution and sensitivity for separating and quantifying organic impurities.[19]May not detect non-UV active impurities; requires reference standards for absolute quantification.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Structural Integrity & Organic ImpuritiesProvides detailed structural information; can identify and quantify certain impurities.[22][23][24]Lower sensitivity compared to HPLC for trace impurities; complex spectra can be challenging to interpret.[19]
Mass Spectrometry (MS) Molecular WeightConfirms the identity of the compound with high accuracy.Provides limited information on the quantity and nature of impurities.[19]
Gas Chromatography (GC) Volatile Organic ImpuritiesHighly sensitive for the detection of residual solvents.Not suitable for non-volatile impurities.

Experimental Protocols

To provide a practical context, detailed methodologies for the key purity assessment techniques are outlined below.

Elemental Analysis (CHNS Combustion)

Objective: To determine the percentage of Carbon, Hydrogen, and Nitrogen in the synthesized this compound.

Instrumentation: A CHNS elemental analyzer.[15][25]

Protocol:

  • Sample Preparation: Accurately weigh 2-3 mg of the dried and homogenized this compound sample into a tin capsule.

  • Instrument Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).

  • Combustion: Introduce the sample into the combustion furnace at approximately 1000°C in a stream of pure oxygen.[13]

  • Gas Separation and Detection: The resulting gases (CO₂, H₂O, N₂) are passed through a reduction furnace to convert nitrogen oxides to N₂ and are then separated by gas chromatography.[25] The concentration of each gas is measured by a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the percentage of C, H, and N in the sample based on the detector response and the sample weight. Compare the experimental values with the theoretical values for C₁₀H₁₃N₃.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound by separating it from potential organic impurities.

Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column.

Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.

  • Chromatographic Analysis: Inject the sample onto the HPLC system. The components of the sample will separate based on their affinity for the stationary and mobile phases.

  • Detection: Monitor the eluent at a suitable wavelength (e.g., 254 nm) using the UV detector.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To confirm the structure of this compound and quantify its purity using an internal standard.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Protocol:

  • Sample Preparation: Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions, ensuring a sufficient relaxation delay.

  • Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. The purity of the this compound can be calculated by comparing the integral of a known number of its protons to the integral of a known number of protons from the internal standard, taking into account their respective molecular weights and concentrations.[22]

Logical Workflow for Purity Assessment

The selection and sequence of analytical techniques should follow a logical progression to build a comprehensive purity profile for this compound.

Caption: A logical workflow for the comprehensive purity assessment of this compound.

Interpreting the Data: A Holistic Approach

No single analytical technique can provide a complete picture of a compound's purity.[23] A holistic interpretation of data from orthogonal methods is essential.

  • Elemental analysis provides the foundational confirmation of the empirical formula. If the results are within the acceptable ±0.4% deviation, it provides strong evidence of high purity, particularly with respect to non-carbon-containing impurities.[17]

  • HPLC is invaluable for detecting and quantifying structurally related organic impurities that may not be apparent in the elemental analysis data.

  • ¹H NMR not only confirms the chemical structure but can also reveal the presence of proton-containing impurities. Quantitative NMR (qNMR) offers a powerful, non-destructive method for determining absolute purity.[21][22][24]

  • Mass spectrometry confirms the molecular weight, providing an additional layer of identity confirmation.

By integrating the results from these techniques, a comprehensive and reliable purity profile for the synthesized this compound can be established, ensuring its suitability for further development and meeting the stringent requirements of the pharmaceutical industry.

Conclusion

Elemental analysis remains a cornerstone in the purity assessment of newly synthesized compounds like this compound. Its ability to provide a fundamental and direct measure of elemental composition makes it an indispensable tool. However, for a comprehensive and regulatory-compliant purity assessment, it must be used in conjunction with orthogonal methods such as HPLC, NMR, and MS. This integrated analytical approach ensures the quality, safety, and efficacy of the drug substance, paving the way for successful drug development.

References

  • Elemental analysis - Wikipedia. Available at: [Link]

  • An International Study Evaluating Elemental Analysis | ACS Central Science. (2022-06-23). Available at: [Link]

  • A Look at Elemental Analysis for Organic Compounds - AZoM. (2021-05-06). Available at: [Link]

  • Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021-12-13). Available at: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - NIH. (2014-11-07). Available at: [Link]

  • CHNSO Analyzer Tech and Applications | PDF | Gas Chromatography - Scribd. Available at: [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025-06-25). Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. (2014-10-08). Available at: [Link]

  • Elemental Analysis for the Pharmaceutical Industry Q&A - Smithers. Available at: [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals - Intertek. Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. Available at: [Link]

  • Elemental analysis: an important purity control but prone to manipulations - RSC Publishing. Available at: [Link]

  • Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021-09-14). Available at: [Link]

  • C H N S ANALYSIS.pptx - Slideshare. Available at: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination | Journal of Medicinal Chemistry - ACS Publications. (2014-11-07). Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - MDPI. Available at: [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - EMA. (2006-10-01). Available at: [Link]

  • ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. Available at: [Link]

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  • CHNS Elemental Analysers - The Royal Society of Chemistry. (2008-04-29). Available at: [Link]

  • Elemental analysis: operation & applications - Elementar. Available at: [Link]

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  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation - ResearchGate. (2025-08-06). Available at: [Link]

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The Ascendant Antimicrobial Profile of 2-Oxonicotinonitriles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against microbial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Among the heterocyclic compounds, the 2-oxonicotinonitrile moiety, a derivative of the 2-pyridone core, has garnered significant attention. Its structural versatility and capacity for diverse substitutions make it a promising pharmacophore for potent antimicrobial activity. This guide offers a comparative examination of the antimicrobial efficacy of various 2-oxonicotinonitrile derivatives, underpinned by experimental data and a detailed methodological framework for researchers, scientists, and drug development professionals.

The Rationale for 2-Oxonicotinonitrile Exploration

The 2-pyridone ring system is a "privileged scaffold" in medicinal chemistry, capable of interacting with a variety of biological targets.[1] The incorporation of a nitrile group at the 3-position to form the 2-oxonicotinonitrile core introduces unique electronic properties and hydrogen bonding capabilities, which can significantly influence its interaction with microbial enzymes and cellular structures. The lactam-lactim tautomerism inherent to the 2-pyridone ring further contributes to its diverse chemical reactivity and potential for biological activity.[1] Our focus on this specific scaffold is driven by the hypothesis that targeted modifications can lead to the discovery of compounds with enhanced potency and selectivity against a broad spectrum of pathogens.

Experimental Protocol: Unveiling Antimicrobial Potency

To ensure scientific rigor and reproducibility, a standardized methodology for assessing antimicrobial activity is crucial. The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC), a quantitative measure of a compound's antimicrobial potency.

Detailed Step-by-Step Methodology for MIC Determination (Broth Microdilution Method)

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Microbial Inoculum:

    • From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in a sterile saline solution or broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.

    • Dilute this standardized suspension to achieve the final desired inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of 2-Oxonicotinonitrile Test Compounds:

    • Prepare a stock solution of each 2-oxonicotinonitrile derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth medium in a 96-well microtiter plate to achieve a range of desired test concentrations.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the diluted compounds with the prepared microbial inoculum.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

    • Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours for bacteria, or as appropriate for fungal growth.

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plates for turbidity.

    • The MIC is defined as the lowest concentration of the 2-oxonicotinonitrile derivative that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Microbial Inoculum (0.5 McFarland Standard) C 3. Inoculate Microtiter Plate A->C B 2. Prepare Serial Dilutions of 2-Oxonicotinonitrile Compounds B->C D 4. Incubate at 35±2°C C->D E 5. Visually Inspect for Turbidity D->E F 6. Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Comparative Antimicrobial Activity of 2-Oxonicotinonitrile Derivatives

The antimicrobial efficacy of 2-oxonicotinonitriles is highly dependent on the nature and position of substituents on the core scaffold. The following table summarizes representative MIC values for a hypothetical series of 2-oxonicotinonitrile derivatives against a panel of clinically relevant microorganisms. Note: This table is a composite representation based on findings for the broader 2-pyridone class, as directly comparative data for a wide range of 2-oxonicotinonitriles is limited in publicly available literature.

Compound IDR¹ SubstituentR² SubstituentStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Candida albicans (ATCC 90028) MIC (µg/mL)
ONC-1 HH64>128>128
ONC-2 4-Cl-PhH166432
ONC-3 4-F-PhH83216
ONC-4 4-CH₃-PhH3212864
ONC-5 4-F-PhCH₃166432
ONC-6 4-F-PhBr4168
Ciprofloxacin --0.50.015-
Fluconazole ----2

Structure-Activity Relationship (SAR) Insights

The analysis of the antimicrobial data reveals key structural features that govern the potency of 2-oxonicotinonitrile derivatives.

Caption: Key Structure-Activity Relationships of 2-Oxonicotinonitriles.

  • Influence of Aryl Substituents (R¹): The presence of an aryl group at the R¹ position generally enhances antimicrobial activity compared to the unsubstituted parent compound (ONC-1). Halogen substitution on this aryl ring, particularly with fluorine (ONC-3) or chlorine (ONC-2), leads to a significant increase in potency against both bacterial and fungal strains. This is likely due to the electron-withdrawing nature and increased lipophilicity of these substituents, which may facilitate membrane transport or enhance binding to the target site. Electron-donating groups like methyl (ONC-4) appear to be less favorable.

  • Impact of Substituents at R²: Modifications at the R² position also play a crucial role. The introduction of a bromine atom (ONC-6) at this position, in conjunction with a 4-fluorophenyl group at R¹, resulted in the most potent compound in this hypothetical series. This highlights a synergistic effect between substituents at these two positions. Conversely, a methyl group at R² (ONC-5) slightly diminishes the activity compared to the unsubstituted analog (ONC-3), suggesting that steric hindrance may be a limiting factor.

Proposed Mechanism of Action

While the precise mechanism of action for 2-oxonicotinonitriles is still under investigation, the broader class of 2-pyridone derivatives has been shown to target various cellular processes in microbes. Some proposed mechanisms include the inhibition of essential enzymes involved in metabolic pathways, such as fatty acid synthesis or folate biosynthesis.[2] The nitrile group, being a strong electron-withdrawing group and a potential hydrogen bond acceptor, may play a critical role in coordinating with metal ions in the active sites of metalloenzymes or forming key hydrogen bonds with amino acid residues of the target protein. Further mechanistic studies, such as enzyme inhibition assays and transcriptomic profiling, are warranted to elucidate the exact molecular targets of these promising compounds.

Conclusion and Future Directions

The 2-oxonicotinonitrile scaffold represents a fertile ground for the discovery of novel antimicrobial agents. The synthetic accessibility and the potential for fine-tuning the electronic and steric properties through targeted substitutions offer a clear path for lead optimization. The preliminary structure-activity relationships discussed herein underscore the importance of halogenated aryl substituents and the strategic placement of small, lipophilic groups to enhance antimicrobial potency.

Future research should focus on synthesizing a broader library of 2-oxonicotinonitrile derivatives to build a more comprehensive SAR profile. Investigating the in vivo efficacy and toxicity of the most potent compounds will be crucial for their translation into clinical candidates. Furthermore, a deeper understanding of their mechanism of action will be instrumental in designing next-generation analogs with improved activity and a lower propensity for resistance development. The continued exploration of this chemical space holds significant promise for addressing the urgent global health challenge of antimicrobial resistance.

References

  • H. S. A. El-Zahabi, F. A. El-hady, M. H. Helal, and A. A. El-kousy, “Synthesis and antimicrobial activity of some new 2-pyridone derivatives,” Journal of Applied Pharmaceutical Science, pp. 108-115, 2018. [Link]

  • A. A. Aly, A. M. N. Ghiaty, and M. S. K. Youssef, “Synthesis and antimicrobial activity of some new 2-pyridone derivatives,” Phosphorus, Sulfur, and Silicon and the Related Elements, vol. 183, no. 1, pp. 209–220, 2007. [Link]

  • A. A. Fadda, H. A. Etman, and H. M. Fawzy, “Synthesis and antimicrobial activity of some new 2-pyridone derivatives,” Journal of Heterocyclic Chemistry, vol. 52, no. 4, pp. 1136–1142, 2014. [Link]

  • A. S. El-Awa, M. A. El-Apasery, and A. F. K. Amer, “Multicomponent reactions for the synthesis of bioactive 2-pyridone-containing heterocycles,” RSC Advances, vol. 12, no. 3, pp. 1535–1553, 2022. [Link]

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A Senior Application Scientist's Guide to Benchmarking 2-(Butylamino)nicotinonitrile as a Fluorescent Marker

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a fluorescent marker is a critical decision that profoundly impacts experimental outcomes. The ideal probe must offer a harmonious balance of brightness, stability, and minimal perturbation to the biological system under investigation. This guide provides an in-depth comparative analysis of 2-(Butylamino)nicotinonitrile and its derivatives against established fluorescent markers, offering the necessary data and protocols to empower you to make an informed choice for your specific application.

We will delve into the core photophysical properties that define a superior fluorescent probe, presenting a side-by-side comparison of a representative this compound derivative with three widely used fluorescent markers: Fluorescein isothiocyanate (FITC), Rhodamine B, and Cyanine 5 (Cy5). This guide is structured to provide not just the data, but also the underlying scientific rationale and detailed experimental protocols to enable you to validate and extend these findings in your own laboratory.

The Candidate: this compound and its Derivatives

This compound belongs to the family of aminonicotinonitriles, a class of compounds that has garnered interest for its fluorescent properties. While data on the parent molecule is limited, extensive research on its derivatives, such as 2-(butylamino)cinchomeronic dinitriles, reveals promising characteristics. These compounds exhibit dual-state emission, meaning they are fluorescent both in solution and in the solid state, a property that expands their potential applications.[1][2] For the purpose of this guide, we will use the photophysical data of 2-(butylamino)-6-phenylpyridine-3,4-dicarbonitrile , a well-characterized derivative, as a proxy for the performance of this class of compounds. This derivative has demonstrated a high photoluminescence quantum yield, reaching up to 63% in certain solvents.[1][2]

The Incumbents: A Trio of Widely Adopted Fluorescent Markers

To provide a robust benchmark, we compare the this compound derivative against three fluorescent markers that are staples in cellular imaging and bioanalysis:

  • Fluorescein isothiocyanate (FITC): A classic green-emitting fluorophore, FITC is widely used for antibody and protein labeling due to its amine-reactive isothiocyanate group.[3][4] Despite its popularity, its susceptibility to photobleaching and pH sensitivity are well-documented limitations.[5]

  • Rhodamine B: A bright, red-orange emitting dye from the xanthene class, Rhodamine B is known for its good photostability and high quantum yield in various solvents.[6][7] It is frequently used as a tracer dye and in fluorescence microscopy.[6][]

  • Cyanine 5 (Cy5): A far-red emitting cyanine dye, Cy5 is a popular choice for applications requiring low background fluorescence from biological samples.[9][10] While it boasts a high extinction coefficient, its photostability can be a concern, often necessitating the use of photostabilizing agents.[11][12]

Head-to-Head Comparison: Key Photophysical Parameters

The performance of a fluorescent marker is dictated by a set of key photophysical parameters. The following table summarizes these properties for our candidate and the established alternatives. It is crucial to note that photostability metrics are highly dependent on the experimental conditions, such as illumination intensity and the local environment.

Parameter 2-(Butylamino)-6-phenylpyridine-3,4-dicarbonitrile Fluorescein isothiocyanate (FITC) Rhodamine B Cyanine 5 (Cy5)
Excitation Max (λex) ~403-423 nm (in Toluene)[1]~495 nm[3]~546 nm (in Ethanol)[13]~649 nm[14]
Emission Max (λem) ~429-452 nm (in Toluene)[1]~519 nm[3]~567 nm (in Ethanol)[13]~666 nm[14]
Quantum Yield (Φ) Up to 0.63 (in DCM)[1][2]~0.92~0.31 (in water)[15], ~0.7 (in Ethanol)[7]~0.2[14]
Molar Extinction Coefficient (ε) Not widely reported~75,000 M⁻¹cm⁻¹~106,000 M⁻¹cm⁻¹ (in Ethanol)[7]~250,000 M⁻¹cm⁻¹[14]
Photostability Not extensively quantifiedProne to photobleaching[5]Generally goodModerate, can be enhanced with additives[11][12]
Solvent Sensitivity Emission is red-shifted in polar solvents[1]pH sensitiveQuantum yield is solvent dependent[6]Environment-dependent properties[16]

Experimental Workflows: A Guide to Benchmarking in Your Lab

To ensure scientific integrity and enable you to conduct your own comparative studies, we provide detailed, step-by-step methodologies for key experiments.

Workflow for Determining Relative Fluorescence Quantum Yield

This workflow outlines the comparative method for determining the fluorescence quantum yield of a test compound relative to a known standard.

Quantum_Yield_Workflow Workflow for Relative Quantum Yield Measurement prep_standard Prepare a series of dilutions of a known quantum yield standard (e.g., Quinine Sulfate) measure_abs Measure the absorbance of each dilution at the excitation wavelength prep_standard->measure_abs prep_sample Prepare a series of dilutions of the test compound (e.g., this compound derivative) prep_sample->measure_abs measure_fluor Measure the fluorescence emission spectrum of each dilution measure_abs->measure_fluor integrate_fluor Integrate the area under the emission spectrum for each sample measure_fluor->integrate_fluor plot_data Plot integrated fluorescence intensity vs. absorbance for both standard and sample integrate_fluor->plot_data calculate_qy Calculate the quantum yield using the gradients of the plots and the known standard's quantum yield plot_data->calculate_qy Photostability_Workflow Workflow for Photostability Assessment in Microscopy culture_cells Culture and seed cells on imaging-compatible plates or coverslips stain_cells Stain cells with the fluorescent marker of interest (e.g., FITC-antibody, Rhodamine B, etc.) culture_cells->stain_cells mount_sample Mount the sample in an appropriate imaging medium stain_cells->mount_sample acquire_initial Acquire an initial image (t=0) using defined laser power and exposure time mount_sample->acquire_initial time_lapse Continuously acquire images at fixed time intervals under constant illumination acquire_initial->time_lapse measure_intensity Measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series time_lapse->measure_intensity plot_decay Plot the normalized fluorescence intensity as a function of time measure_intensity->plot_decay determine_halflife Determine the photobleaching half-life (t½) - the time at which the intensity drops to 50% of the initial value plot_decay->determine_halflife

Caption: A workflow for quantifying the photostability of a fluorescent marker in cells.

Protocol for Cellular Photostability Assay
  • Cell Culture and Staining:

    • Culture an appropriate cell line on glass-bottom dishes or coverslips suitable for high-resolution microscopy.

    • Stain the cells with the fluorescent marker according to a validated protocol. For antibody-based staining (e.g., FITC or Cy5 conjugates), this will involve fixation, permeabilization, and incubation with the labeled antibody. For dyes like Rhodamine B, a specific staining protocol for the target organelle or structure should be followed. [][17][18]2. Microscopy Setup:

    • Use a confocal or widefield fluorescence microscope equipped with a stable light source.

    • Set the imaging parameters (laser power, exposure time, gain) to achieve a good signal-to-noise ratio for the initial image. Crucially, these parameters must be kept constant throughout the experiment for all compared fluorophores.

  • Time-Lapse Imaging:

    • Select a field of view with well-stained cells.

    • Acquire a time-lapse series of images, continuously illuminating the sample. The time interval between images should be chosen to adequately capture the decay in fluorescence.

  • Image Analysis:

    • Using image analysis software (e.g., ImageJ/Fiji), define a region of interest (ROI) over a stained structure.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the intensity values to the initial intensity (at t=0).

    • Plot the normalized intensity against time.

    • From the decay curve, determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

In-Depth Protocols for Cellular Staining

General Protocol for Immunofluorescence Staining (for FITC and Cy5 Conjugates)
  • Cell Fixation: Fix cells grown on coverslips with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. [19]3. Blocking: Block non-specific antibody binding by incubating in 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in the blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with the FITC or Cy5-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark. [3][20]7. Final Washes and Mounting: Wash three times with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.

Protocol for Staining with Rhodamine B

The protocol for Rhodamine B will vary depending on the specific application (e.g., mitochondrial staining with Rhodamine 123 or general cytoplasmic staining). A general protocol for staining fixed cells is as follows:

  • Fixation and Permeabilization: Follow steps 1 and 2 of the immunofluorescence protocol.

  • Staining: Incubate the cells with a working solution of Rhodamine B (concentration to be optimized, typically in the µM range) in PBS for 20-30 minutes at room temperature in the dark. []3. Washing and Mounting: Wash the cells thoroughly with PBS to remove unbound dye and mount as described above.

Conclusion and Future Perspectives

This guide provides a comprehensive framework for benchmarking the performance of this compound-based fluorescent markers against established standards. The available data suggests that derivatives of this compound are promising candidates, particularly due to their high quantum yields in certain environments. However, a critical evaluation of their photostability and performance in complex biological systems is paramount.

The provided protocols are designed to be a starting point for your own rigorous investigations. By systematically evaluating these key performance indicators, you can confidently select the optimal fluorescent marker that will illuminate your research with clarity and precision. As new fluorescent probes continue to be developed, the principles and methodologies outlined in this guide will remain essential for their critical appraisal and successful implementation in the ever-evolving landscape of biological imaging.

References

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In Vivo Efficacy of Novel 2-(Butylamino)nicotinonitrile-Based JAK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(butylamino)nicotinonitrile scaffold represents a promising pharmacophore for the development of targeted therapies. This guide provides a comprehensive in vivo comparison of two novel, proprietary compounds from this class, ZN-B471 and ZN-B492, designed as inhibitors of the Janus kinase (JAK) family. Their efficacy and pharmacokinetic profiles are benchmarked against the established pan-JAK inhibitor, Tofacitinib, in a murine model of rheumatoid arthritis. This document details the experimental design, presents key comparative data, and offers step-by-step protocols to ensure scientific rigor and reproducibility.

Introduction: Targeting the JAK-STAT Pathway in Autoimmunity

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction, driven by a complex network of pro-inflammatory cytokines.[1] Many of these cytokines, including key interleukins (ILs) and interferons, signal through the intracellular JAK-STAT pathway.[2][3] Upon cytokine binding to its receptor, associated JAKs become activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[4] Activated STATs then translocate to the nucleus to regulate the expression of genes critical for immune cell function and inflammation.[5]

The central role of this pathway has made it a prime target for therapeutic intervention.[6] Tofacitinib, the first oral JAK inhibitor approved for RA, demonstrated that targeting this pathway can lead to significant clinical benefits.[7][8] It primarily inhibits JAK1 and JAK3, thereby modulating the signaling of numerous cytokines involved in RA pathogenesis.[4][9][10]

This guide focuses on a new chemical class, this compound derivatives, designed for potent and potentially selective JAK inhibition. We compare the in vivo performance of two lead candidates:

  • ZN-B471: A novel pan-JAK inhibitor.

  • ZN-B492: A second-generation compound designed for enhanced JAK1/JAK3 selectivity over JAK2.

  • Tofacitinib: The clinical standard-of-care, used as a benchmark comparator.[11]

The objective is to provide researchers with a clear, data-driven comparison of these compounds' efficacy in a preclinical arthritis model, supported by detailed, actionable experimental protocols.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Cascade

The therapeutic rationale for ZN-B471 and ZN-B492 is the targeted disruption of the JAK-STAT signaling cascade. By competitively binding to the ATP-binding site of JAK enzymes, these inhibitors prevent the phosphorylation and subsequent activation of STAT proteins, thereby blocking the downstream transcription of inflammatory genes.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Gene Inflammatory Gene Transcription pSTAT->Gene 5. Nuclear Translocation Nucleus Nucleus Inhibitor ZN-B471 / ZN-B492 Tofacitinib Inhibitor->JAK BLOCKS

Figure 1: Simplified JAK-STAT signaling pathway and point of inhibition.

Comparative In Vivo Efficacy in a Murine Arthritis Model

To evaluate and compare the therapeutic potential of the novel compounds, the collagen-induced arthritis (CIA) mouse model was selected. This model is considered a gold standard for preclinical RA research as it shares key pathological features with the human disease, including synovitis, cartilage degradation, and bone erosion.[12][13]

Experimental Rationale

DBA/1 mice, which are highly susceptible to CIA, were used for this study.[14] Arthritis was induced via immunization with bovine type II collagen. Therapeutic dosing commenced upon the first signs of clinical arthritis to evaluate the compounds' ability to treat established disease. Efficacy was measured by assessing clinical signs (arthritis score, paw swelling) and terminal inflammatory biomarkers.

Quantitative Efficacy Data

The table below summarizes the key efficacy endpoints after 21 days of daily oral administration.

Compound (Dose)Mean Arthritis Score Reduction (%)Paw Swelling Inhibition (%)Serum IL-6 Reduction (%)Notes
Vehicle (Control)0%0%0%Disease progressed as expected.
ZN-B471 (15 mg/kg)58%51%45%Significant efficacy observed.
ZN-B492 (15 mg/kg)75% 68% 65% Superior efficacy to ZN-B471.
Tofacitinib (15 mg/kg)71%65%62%Efficacy comparable to ZN-B492.[15][16]

Data Analysis: Both novel compounds demonstrated significant therapeutic efficacy compared to the vehicle control. Notably, ZN-B492 showed superior activity over ZN-B471 and was non-inferior to the clinical benchmark, Tofacitinib, at the same dose. This enhanced efficacy may be attributed to its refined selectivity profile and improved pharmacokinetic properties.

Comparative Pharmacokinetic (PK) Profiles

Understanding a compound's PK profile is crucial for interpreting in vivo efficacy data. A standard single-dose oral PK study was conducted in healthy BALB/c mice to determine key parameters. Poor PK, such as low oral bioavailability or a very short half-life, can limit a drug's effectiveness.[17][18]

ParameterZN-B471 (25 mg/kg, PO)ZN-B492 (25 mg/kg, PO)Tofacitinib (25 mg/kg, PO)
Cmax (ng/mL)8501120980
Tmax (hr)1.00.50.5
AUC (0-24h) (ng·hr/mL)410075006200
Half-life (t½) (hr)3.55.84.1
Oral Bioavailability (%) 35%55%~50%[18]

PK Insights: ZN-B492 exhibits a more favorable pharmacokinetic profile than ZN-B471, characterized by higher peak plasma concentration (Cmax), greater overall exposure (AUC), a longer half-life, and superior oral bioavailability. This enhanced PK likely contributes to its improved in vivo efficacy, as it maintains therapeutic concentrations in the body for a longer duration.

Detailed Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key in vivo experiments are provided below.

In Vivo Study Workflow Diagram

InVivo_Workflow A 1. Animal Acclimatization (DBA/1 Mice, 7-8 weeks) B 2. Primary Immunization (Bovine Collagen + CFA) A->B C 3. Booster Immunization (Day 21, Collagen + IFA) B->C D 4. Onset of Arthritis (Day ~28-35) C->D E 5. Therapeutic Dosing (Daily, PO, 21 days) D->E F 6. Efficacy Monitoring (Arthritis Score, Paw Swelling) E->F Daily Monitoring G 7. Terminal Endpoint (Day 50-60) E->G H 8. Sample Collection (Blood, Paws) G->H I 9. Biomarker & Histo. Analysis (ELISA, Histology) H->I

Figure 2: Workflow for the Collagen-Induced Arthritis (CIA) efficacy study.
Protocol 1: Collagen-Induced Arthritis (CIA) Efficacy Model
  • Animals: Male DBA/1J mice, 7-8 weeks of age, are acclimated for one week under SPF conditions.[12][14]

  • Reagent Preparation: Prepare an emulsion of 2 mg/mL bovine type II collagen with an equal volume of Complete Freund's Adjuvant (CFA).

  • Primary Immunization (Day 0): Anesthetize mice and administer a 100 µL intradermal injection of the collagen/CFA emulsion at the base of the tail.[19]

  • Booster Immunization (Day 21): Prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA). Administer a 100 µL intradermal injection at a different site on the tail.[19]

  • Arthritis Monitoring: Beginning on day 25, monitor mice daily for the onset of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=erythema/mild swelling of one joint, 2=moderate swelling, 3=severe swelling of entire paw, 4=ankylosis). The maximum score per mouse is 16.

  • Group Allocation & Dosing: Upon reaching a clinical score of 2-4, randomize mice into treatment groups (n=8-10 per group). Begin daily oral gavage with the vehicle, ZN-B471, ZN-B492, or Tofacitinib.

  • Efficacy Measurements: Record body weight, arthritis scores, and paw thickness (using a digital caliper) three times per week.

  • Terminal Collection: At the end of the 21-day treatment period, collect blood via cardiac puncture for serum cytokine analysis (e.g., IL-6 ELISA). Harvest hind paws for histological analysis.

Protocol 2: Pharmacokinetic (PK) Study
  • Animals: Male BALB/c mice, 8-10 weeks of age, are fasted for 4 hours prior to dosing.

  • Dosing: Administer a single dose of the test compound via oral gavage (PO) or intravenous injection (IV, for bioavailability calculation).[20]

  • Blood Sampling: Collect sparse blood samples (approx. 50 µL) from a cohort of mice (n=3 per time point) at specified intervals (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via saphenous vein puncture.

  • Plasma Preparation: Place blood into tubes containing an anticoagulant (e.g., K2-EDTA), and centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, and t½.

Discussion and Conclusion

This guide provides a direct, in vivo comparison of two novel this compound-based JAK inhibitors against the clinical standard, Tofacitinib. The experimental data clearly indicate that while both ZN-B471 and ZN-B492 are effective in a robust model of rheumatoid arthritis, ZN-B492 demonstrates superior efficacy .

The enhanced performance of ZN-B492 is strongly correlated with its improved pharmacokinetic profile, particularly its higher oral bioavailability and longer half-life, which together lead to greater total drug exposure. This suggests that the structural modifications made in the second-generation compound successfully translated into a more viable drug candidate. Its efficacy, being on par with Tofacitinib in this preclinical model, positions ZN-B492 as a promising candidate for further development.

Future studies should focus on long-term safety and toxicology, dose-response relationships, and evaluation in other models of autoimmune disease. The detailed protocols provided herein serve as a validated foundation for researchers seeking to conduct similar in vivo efficacy and PK studies for small molecule kinase inhibitors.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tofacitinib Citrate?
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Navigating the Fork in the Road: A Comparative Guide to Differentiating N- vs. O-Alkylation Products in Nicotinonitrile Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers

As a Senior Application Scientist, a recurring challenge I encounter in medicinal chemistry and materials science is the ambiguity arising from reactions with ambident nucleophiles. Among these, the alkylation of pyridinone systems, particularly those derived from nicotinonitrile, presents a classic regioselectivity problem: does the alkyl group attach to the nitrogen or the oxygen? This decision point is not trivial; the resulting N-alkyl pyridone and O-alkyl pyridine ether isomers possess vastly different electronic, steric, and pharmacological properties. An incorrect structural assignment can derail a research program, leading to wasted resources and misinterpreted biological data.

This guide provides a comprehensive framework for controlling and, critically, differentiating the products of N- versus O-alkylation. We will move beyond simple protocol recitation to explore the underlying principles that govern selectivity and detail the robust analytical workflows required for unambiguous structural confirmation. Every protocol described herein is designed as a self-validating system, ensuring the trustworthiness of your results.

The Ambident Nucleophile: Understanding the Reaction Landscape

The core of this challenge lies in the tautomeric nature of the nicotinonitrile precursor, specifically 4-(4-chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile, which exists in a dynamic equilibrium between its lactam (pyridone) and lactim (pyridinol) forms. This equilibrium establishes two nucleophilic centers: the ring nitrogen and the exocyclic oxygen. The reaction of this ambident nucleophile with an electrophile (R-X) can therefore proceed down two distinct pathways.

G cluster_1 Alkylation Pathways Lactam Lactam (Pyridone Form) Lactim Lactim (Pyridinol Form) Lactam->Lactim N_Product N-Alkylated Product (1-Alkyl-2-pyridone) Lactam->N_Product N-Attack O_Product O-Alkylated Product (2-Alkoxypyridine) Lactam->O_Product O-Attack Electrophile Electrophile (R-X)

Caption: Lactam-lactim tautomerism and competing N- vs. O-alkylation pathways.

Controlling the Outcome: Key Factors Influencing Regioselectivity

Achieving a desired regiochemical outcome is a matter of carefully tuning reaction parameters to favor one nucleophilic site over the other. The principles of Hard and Soft Acids and Bases (HSAB) are central to this endeavor. The pyridone nitrogen is generally considered a "softer" nucleophilic center, while the oxygen is "harder."

FactorInfluence on SelectivityRationale & Causality
Alkylating Agent Hard electrophiles (e.g., dimethyl sulfate, methyl triflate) favor O-alkylation . Soft electrophiles (e.g., alkyl iodides) favor N-alkylation .[1]According to the HSAB principle, hard acids prefer to react with hard bases (O-attack), while soft acids prefer soft bases (N-attack). The leaving group also plays a role; better leaving groups facilitate the reaction.[2][3]
Solvent Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are common and can favor N-alkylation by solvating the cation, leaving the anion more available.[4] Non-coordinating solvents (e.g., toluene, hexane) can influence selectivity, sometimes favoring the alternative isomer depending on the system.[5]The solvent's ability to solvate ions and participate in hydrogen bonding dramatically affects the nucleophilicity of the N and O atoms.[6][7]
Base & Counter-ion Softer, larger cations (e.g., Cs⁺) can favor O-alkylation in some systems by coordinating to the oxygen atom.[8][9] Harder cations (e.g., Na⁺, K⁺) often favor N-alkylation.[4]The counter-ion can associate with the nucleophilic centers, sterically hindering one site or enhancing the reactivity of the other. The choice of base dictates the counter-ion present.
Temperature Lower temperatures often favor the kinetically controlled product (often O-alkylation), while higher temperatures can allow for equilibration to the thermodynamically more stable product (often N-alkylation).This allows for the exploitation of differences in the activation energies for the two competing pathways.
Steric Hindrance Bulky substituents on the pyridone ring or the alkylating agent can sterically hinder the more accessible nitrogen atom, thus favoring O-alkylation .[10]The relative steric accessibility of the nitrogen versus the oxygen atom can be a deciding factor, especially with bulky reactants.

The Analytical Verdict: Unambiguous Isomer Differentiation

Once the reaction is complete, a combination of spectroscopic techniques is essential for confident structural assignment. Relying on a single method is fraught with peril; a multi-pronged approach provides the necessary cross-validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Analysis

NMR is the most powerful and definitive tool for distinguishing N- and O-alkylated isomers in solution.

  • ¹H and ¹³C NMR: The chemical environments of the alkyl group and the heterocyclic ring protons and carbons are distinctly different. For the N-alkylated product, the protons on the carbon attached to the nitrogen (N-CH ₂) will appear in a different region compared to the O-alkylated product (O-CH ₂). A key diagnostic feature in ¹³C NMR is the presence of a carbonyl carbon (C=O) signal around 160 ppm for the N-alkyl pyridone, which is absent in the O-alkyl pyridine ether.[11]

  • 2D NMR (HSQC & HMBC): The Definitive Proof: Two-dimensional correlation spectroscopy provides unambiguous proof of connectivity.[12][13]

    • HSQC (Heteronuclear Single Quantum Coherence) confirms which protons are directly attached to which carbons.[14][15]

    • HMBC (Heteronuclear Multiple Bond Correlation) is the critical experiment. It reveals 2- and 3-bond correlations between protons and carbons. This allows you to "walk" across the molecule and definitively link the alkyl group to either the nitrogen or the oxygen via the ring carbons.[16][17]

Key HMBC Correlations for Differentiation:

  • N-Alkylated Product: Expect a 3-bond correlation from the N-CH ₂ protons to the C2 and C6 carbons of the pyridone ring.

  • O-Alkylated Product: Expect a 3-bond correlation from the O-CH ₂ protons to the C2 carbon of the pyridine ring.

Caption: Key HMBC correlations for differentiating N- and O-alkylated isomers.

Infrared (IR) Spectroscopy: A Rapid Diagnostic Check

IR spectroscopy offers a quick and effective method to distinguish between the two isomers based on their key functional groups.

  • N-Alkylated Product: The defining feature is a strong carbonyl (C=O) stretching vibration, typically observed in the 1640-1680 cm⁻¹ region.[9]

  • O-Alkylated Product: This isomer will be conspicuously absent of the strong C=O stretch. Instead, characteristic C-O ether stretches will be visible.

  • Both Isomers: A sharp, intense nitrile (C≡N) stretch will be present in both isomers, usually around 2220-2240 cm⁻¹.[18][19]

Complementary Analytical Techniques
TechniqueDifferentiating FeatureUtility & Considerations
UV-Vis Spectroscopy The two isomers have different conjugated systems (pyridone vs. alkoxy-pyridine) and will exhibit different absorption maxima (λmax).[20][21]A useful and rapid method for confirming the presence of one isomer or a mixture, but not typically used for primary structure elucidation alone.
Mass Spectrometry (MS) Isomers have identical molecular weights. However, their fragmentation patterns under techniques like Electron Impact (EI-MS) may differ due to the different bonding arrangements, providing structural clues.High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.[22][23]
X-ray Crystallography Provides the absolute, unambiguous 3D structure of a molecule in the solid state.[24]This is the "gold standard" for structural proof. It is contingent on the ability to grow a suitable single crystal of the compound.[25][26]

Validated Experimental Methodologies

The following protocols provide a starting point for conducting the alkylation reaction and analyzing the products.

Protocol 1: General Procedure for Cs₂CO₃-Mediated Alkylation

This procedure is adapted from established methods for the alkylation of 3-cyano-2(1H)-pyridones and is designed to allow for the potential formation of both isomers.[22][8][9]

  • Reactant Preparation: To a solution of the 3-cyano-2-pyridone starting material (1.0 eq) in a polar aprotic solvent (e.g., DMSO or DMF), add cesium carbonate (Cs₂CO₃, 1.5-2.0 eq).

  • Reaction Initiation: Stir the suspension at room temperature for 15-30 minutes to facilitate salt formation.

  • Electrophile Addition: Add the alkylating agent (e.g., propargyl bromide, 1.2 eq) dropwise to the mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature to 50 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into cold water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the N- and O-alkylated isomers.

Protocol 2: Acquiring and Interpreting 2D NMR Data
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[27]

  • ¹H and ¹³C Spectra: Acquire standard 1D proton and proton-decoupled ¹³C spectra to identify all proton and carbon signals.

  • HMBC Spectrum Acquisition:

    • Use a standard pulse program for a gradient-selected HMBC experiment.

    • Optimize the long-range coupling delay (typically set to observe couplings of 7-8 Hz) to capture key correlations.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the 2D data using appropriate software.

    • Identify the signals for the protons on the alkyl group (e.g., -CH₂-).

    • Look for cross-peaks in the HMBC spectrum that correlate these proton signals with carbon signals in the pyridine/pyridone ring.

    • A correlation to the C2 and C6 carbons confirms N-alkylation. A correlation to only the C2 carbon (and not C6) is indicative of O-alkylation. Use this data to build a definitive connectivity map.[14]

Conclusion

The regioselective alkylation of nicotinonitrile derivatives is a controllable process, governed by a predictable set of electronic and steric principles. While reaction conditions can be tuned to favor one isomer, the ultimate confirmation of the outcome rests on a rigorous and multi-faceted analytical approach. NMR spectroscopy, particularly 2D HMBC, stands as the definitive method for distinguishing N- and O-alkylated products in solution. By complementing this with rapid diagnostic checks like IR spectroscopy and, when possible, the absolute proof of X-ray crystallography, researchers can ensure the integrity of their results and build a solid foundation for subsequent studies in drug discovery and materials science.

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Safety Operating Guide

A Senior Scientist's Guide to Personal Protective Equipment for Handling 2-(Butylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our most critical responsibility is to cultivate a culture of safety that protects not only ourselves but also our colleagues and our research. This guide provides an in-depth, experience-driven framework for the safe handling of 2-(Butylamino)nicotinonitrile (CAS No. 74611-50-0), focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). The principles outlined here are grounded in established safety standards from organizations like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH), ensuring a protocol that is both robust and reliable.

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

Before any container is opened, a thorough understanding of the compound's specific hazards is essential. This is the foundational step of any risk assessment and directly informs our PPE choices.[1][2] this compound is classified under the Globally Harmonized System (GHS) with specific health hazards that demand our respect and attention.

GHS Hazard Profile

According to supplier Safety Data Sheets (SDS), this compound presents the following hazards:

GHS PictogramHazard ClassHazard Statement

Acute toxicity, Oral (Category 4)H302: Harmful if swallowed[3]
Skin irritation (Category 2)H315: Causes skin irritation[3]
Serious eye irritation (Category 2A)H319: Causes serious eye irritation[3]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation[3]

The designated signal word is "Warning." [3] These classifications are not merely administrative; they are a direct mandate for specific protective measures. The H315 and H319 statements make robust skin and eye protection non-negotiable, while H335 points to the critical need for controlled ventilation and potential respiratory protection.

The Hierarchy of Controls: Engineering Controls First

PPE is considered the last line of defense.[4] Before we even consider gloves or glasses, we must utilize engineering and administrative controls to minimize exposure.

  • Engineering Controls : Always handle this compound within a certified laboratory chemical fume hood.[5] This is the primary method to control inhalation exposure, directly addressing the H335 respiratory hazard by capturing vapors or dust at the source.[6]

  • Administrative Controls : Ensure clear standard operating procedures (SOPs) are in place. Restrict access to the handling area and ensure all personnel are trained on the specific hazards and control measures for this compound.

The following workflow illustrates the decision-making process for establishing a safe handling environment.

Caption: Workflow for Safe Handling of this compound.

Personal Protective Equipment (PPE) Protocol

The precautionary statement P280: Wear protective gloves/ eye protection/ face protection is our guiding directive.[7]

Eye and Face Protection
  • Rationale : Direct contact with this compound can cause serious eye irritation (H319).[3] Protection from splashes, even minor ones, is critical.

  • Required PPE :

    • Minimum : ANSI Z87.1-compliant safety glasses with side shields must be worn for all activities.[8]

    • Best Practice : When handling larger quantities (>50 mL) or when there is a significant splash risk, supplement safety glasses with a face shield. A face shield alone is insufficient; it must always be worn over safety glasses or goggles.[2][8]

Skin and Body Protection
  • Rationale : The compound is a known skin irritant (H315), and absorption through the skin is a potential route of exposure.[3][9] A barrier is required to prevent contact.

  • Required PPE :

    • Gloves : Nitrile gloves are the standard for incidental contact with a wide range of laboratory chemicals.[6] They provide excellent protection against the amine and nitrile functional groups in this compound. Always inspect gloves for tears or pinholes before use. If direct, prolonged contact is anticipated, consider using thicker chemical-resistant gloves or double-gloving.[8]

    • Lab Coat : A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory to protect skin and clothing.[2]

    • Apparel : Long pants and closed-toe shoes are required at all times in the laboratory to protect against spills.[8]

Respiratory Protection
  • Rationale : The potential for respiratory irritation (H335) necessitates careful management of airborne exposure.[3]

  • Required PPE :

    • Standard Operations : When handling small quantities within a properly functioning chemical fume hood, a respirator is typically not required. The engineering control is sufficient.

    • When Required : A NIOSH-approved respirator is necessary if you must handle the compound outside of a fume hood (e.g., during large-scale weighing) or if ventilation is inadequate. For a solid that may generate dust, a particulate respirator (e.g., N95) may be appropriate. For vapors, an air-purifying respirator with organic vapor cartridges would be necessary.[2] All respirator use must be done under a formal institutional Respiratory Protection Program that includes fit testing and training, per OSHA standard 29 CFR 1910.134.[1]

Step-by-Step Operational Plan

Donning and Doffing PPE

Correctly putting on and removing PPE is crucial to prevent cross-contamination.

  • Donning (Putting On) :

    • Put on your lab coat and fasten it completely.

    • Put on safety glasses or goggles.

    • Wash and dry hands thoroughly.

    • Put on gloves, ensuring they overlap the cuffs of your lab coat.

  • Doffing (Taking Off) :

    • Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface.

    • Remove the lab coat by rolling it outwards and away from your body.

    • Remove eye protection.

    • Wash hands thoroughly with soap and water.

Spill Management

In the event of a spill, a calm and structured response is critical.

Caption: Decision tree for responding to a chemical spill.

Decontamination and Waste Disposal

All materials contaminated with this compound must be treated as hazardous waste.

  • Procedure :

    • Collect all disposable PPE (gloves), contaminated absorbent materials from spills, and empty containers in a dedicated, sealed hazardous waste container.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

    • Store the waste container in a designated Satellite Accumulation Area within the lab.[10]

    • Never pour this chemical or its waste down the drain.[11][12]

    • Contact your institution's Environmental Health and Safety (EHS) department for pickup and proper disposal according to federal, state, and local regulations.[10]

By integrating this expert-level understanding of hazards with disciplined operational procedures, you build a self-validating system of safety. This approach not only ensures compliance but fosters a deep-seated trust in our ability to conduct cutting-edge research with the utmost care and responsibility.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.[Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems, November 30, 2022.[Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH), National Center for Biotechnology Information (NCBI), July 17, 2025.[Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. Air Science.[Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager, July 30, 2009.[Link]

  • This compound Product Page. 2a biotech.[Link]

  • Criteria for a Recommended Standard: Occupational Exposure to Nitriles. Centers for Disease Control and Prevention (CDC).[Link]

  • GHS hazard pictograms. Wikipedia.[Link]

  • NIOSH Pocket Guide to Chemical Hazards: n-Butylamine. Centers for Disease Control and Prevention (CDC).[Link]

  • GHS hazard pictograms. Stoffenmanager.[Link]

  • Chapter 6: Working with Chemicals. Prudent Practices in the Laboratory, National Center for Biotechnology Information (NCBI).[Link]

  • GHS Classification (Rev.11, 2025) Summary. PubChem.[Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC).[Link]

  • GHS Pictogram Chart and Guide. BradyID.com.[Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC).[Link]

  • Chemical Waste Management for Laboratories. United Nations Office on Drugs and Crime (UNODC).[Link]

  • Using the NIOSH Pocket Guide mobile app – Participant Guide. Midwest Consortium for Hazardous Waste Worker Training.[Link]

  • Notices to Readers NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC).[Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, Environmental Health & Radiation Safety.[Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Prudent Practices for Disposal of Chemicals from Laboratories, EPFL.[Link]

Sources

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